molecular formula C10H15NO B071990 2-Amino-4-tert-butylphenol CAS No. 1199-46-8

2-Amino-4-tert-butylphenol

Cat. No.: B071990
CAS No.: 1199-46-8
M. Wt: 165.23 g/mol
InChI Key: RPJUVNYXHUCRMG-UHFFFAOYSA-N
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Description

2-Amino-4-tert-butylphenol is a versatile aromatic compound of significant interest in advanced materials science and organic synthesis. Its structure, featuring both a phenolic hydroxyl group and an aromatic amine group, alongside the sterically hindering tert-butyl substituent, makes it a valuable building block and intermediate. A primary research application is its role as a key precursor in the synthesis of antioxidants and stabilizers for polymers and plastics. The compound can act as a chain-breaking donor antioxidant, where the amine and phenol groups work synergistically to scavenge free radicals, thereby inhibiting oxidative degradation processes in materials. Furthermore, it serves as a crucial intermediate in pharmaceutical research for the development of novel drug candidates, particularly in constructing complex molecular architectures. Its utility extends to coordination chemistry, where it can function as a ligand for metal complexes, and as a monomer for the synthesis of specialized polymers like polybenzoxazines, which exhibit excellent thermal properties and flame retardancy. This reagent is provided for Research Use Only and is intended for qualified laboratory personnel.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-tert-butylphenol
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InChI

InChI=1S/C10H15NO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJUVNYXHUCRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60152615
Record name 2-Amino-4-tert-butylphenol
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Molecular Weight

165.23 g/mol
Source PubChem
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CAS No.

1199-46-8
Record name 2-Amino-4-tert-butylphenol
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Record name 2-AMINO-4-TERT-BUTYLPHENOL
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Foundational & Exploratory

2-Amino-4-tert-butylphenol CAS 1199-46-8 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-4-tert-butylphenol (CAS 1199-46-8)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key chemical intermediate. It covers its physicochemical properties, safety and handling protocols, synthetic methodologies, and applications, with a focus on its role in the development of specialty chemicals and biologically active molecules.

Physicochemical and Spectroscopic Properties

This compound is a substituted phenol (B47542) derivative characterized as a white to brown crystalline powder at room temperature.[1][2][3] Its core structure consists of a phenol ring substituted with an amino group at position 2 and a bulky tert-butyl group at position 4. This structure makes it a valuable precursor in organic synthesis.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 1199-46-8[1][4][5]
Molecular Formula C₁₀H₁₅NO[1][4][6]
Molecular Weight 165.23 g/mol [1][4][7]
Appearance White to brown/gray crystalline powder[2][3]
Melting Point 160-163 °C (lit.)[1][7][8]
Boiling Point ~275-293 °C (estimate)[1][9]
Density ~1.02 g/cm³ (estimate)[1]
Solubility Soluble in ethanol, ether, chloroform. Insoluble in benzene (B151609) and cold water.[1][3]
Flash Point 120.1 °C[1]
Vapor Pressure 0.00313 mmHg at 25°C[1]
Table 2: Spectroscopic Data Identifiers
Spectrum TypeAvailable FromNotes
¹H NMR Sigma-Aldrich Co. LLC.[4]
¹³C NMR W. Robien, Inst. of Org. Chem., Univ. of Vienna[4]
FTIR Bio-Rad Laboratories, Inc.[4]
Raman Bio-Rad Laboratories, Inc.[4]

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory or industrial setting.[4][9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be used at all times.[7][9]

Table 3: GHS Hazard Information
IdentifierDescriptionSource(s)
Pictogram GHS07 (Exclamation Mark)[4][9]
Signal Word Warning [4][7][9]
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.[4][7][9][10]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[7][9]

Experimental Protocols

Synthesis via Diazotization-Cleavage Reduction

A common industrial synthesis method for this compound uses p-tert-butylphenol as the starting material.[11] The process involves three main stages: diazotization, coupling to form an azo dye intermediate, and subsequent cleavage reduction to yield the final product.

G A p-tert-butylphenol + NaNO₂ + Acid B Diazotization Reaction (0-10 °C) A->B Step 1 C p-tert-butylphenol Diazonium Salt B->C D Coupling Reaction (with p-tert-butylphenol sodium) C->D Step 2 E Azo Dye Intermediate D->E F Cleavage Reduction (e.g., Sodium Dithionite) E->F Step 3 G Final Product This compound F->G G A This compound (Intermediate) B Fluorescent Whitening Agents (e.g., OB, ERM) A->B Used in Synthesis C Biologically Active Heterocycles (2-pyridyl-benzoxazoles) A->C Reactant for D Specialty Polymers (Poly(2A-4TBP)) A->D Monomer for E Organocatalysts (Prolinamide Phenols) A->E Precursor for F Pesticides & Dyes A->F Used in Synthesis

References

physical and chemical properties of 2-Amino-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-4-tert-butylphenol, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison of data.

Core Properties of this compound

This compound, with the CAS number 1199-46-8, is a substituted phenol (B47542) derivative.[1] It is also known by other names including 2-amino-4-(tert-butyl)phenol and o-amino-p-tert-butylphenol.[2] This compound serves as a crucial intermediate in the synthesis of various organic molecules, including fluorescent whitening agents, pesticides, dyes, and photosensitive materials.[3]

Physical Properties

This compound typically presents as a beige to brown or white to gray-white crystalline powder.[4][5] A summary of its key physical properties is provided in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1]
Melting Point 160-163 °C (lit.)[4]
164-166 °C
158.0-167.0 °C[5]
Boiling Point 293.09 °C (rough estimate)[4]
Density 1.0203 g/cm³ (rough estimate)[4]
Appearance Beige to brown powder or crystal[4]
White to gray-white crystalline powder
Solubility Soluble in ethanol, ether, and chloroform.[4] Insoluble in benzene (B151609) and almost insoluble in cold water.[4][4]
Chemical Properties

The chemical behavior of this compound is characterized by the reactivity of its amino and hydroxyl functional groups. A predicted pKa value for this compound is approximately 9.97.[4]

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 1199-46-8[1]
pKa 9.97 ± 0.18 (Predicted)[4]
Flash Point 120.1 °C[4]
Vapor Pressure 0.00313 mmHg at 25°C[4]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

TechniqueData AvailableSource(s)
¹H NMR Spectrum available[6][7]
¹³C NMR Spectrum available[8]
Mass Spectrometry (GC-MS) Data available[1]
Infrared (IR) Spectroscopy FTIR and Vapor Phase IR spectra available[1]
Raman Spectroscopy Spectrum available[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a diazotization-cleavage reduction of p-tert-butylphenol.[1][4] The general workflow for this synthesis is outlined below.

G Synthesis Workflow of this compound A p-tert-butylphenol B Diazotization (NaNO₂, HCl/H₂SO₄, 0-10°C) A->B Reacts with C p-tert-butylphenol diazonium salt B->C Forms D Coupling Reaction (p-tert-butylphenol, NaOH) C->D Couples with E Azo Dye Intermediate D->E Generates F Cleavage Reduction (Reducing agent, Alkaline catalyst, 20-80°C) E->F Is reduced G This compound F->G Yields

Synthesis of this compound Workflow

Detailed Methodology:

  • Diazotization Reaction: p-tert-butylphenol is reacted with a solution of hydrochloric or sulfuric acid to form a salt. A 30% sodium nitrite (B80452) solution is then added dropwise at a temperature of 0-10°C to carry out the diazotization, resulting in the formation of p-tert-butylphenol diazonium salt.[1] The molar ratio of p-tert-butylphenol to acid is typically 1:(2-3), and to sodium nitrite is 1:(1-1.1).[1] The completion of the reaction can be monitored using starch iodide paper.[1]

  • Coupling Reaction: A coupling solution is prepared by dissolving p-tert-butylphenol in a sodium hydroxide (B78521) solution. The previously prepared p-tert-butylphenol diazonium salt is then added dropwise to this solution at room temperature to form an azo dye.[1] The molar ratio of sodium hydroxide to p-tert-butylphenol is in the range of (0.8-1.5):1.[1]

  • Cleavage Reduction Reaction: The resulting azo dye is dissolved in an alcohol solvent, such as 95% ethanol. An alkaline catalyst (e.g., sodium hydroxide or potassium hydroxide) and a reducing agent (e.g., sodium dithionite, zinc powder) are added.[1] The reaction is carried out at a temperature between 20-80°C for 3-24 hours.[1]

  • Purification: The final product, this compound, is obtained after acid neutralization, centrifugal filtration, and washing, yielding a grayish-white crystalline solid.[1]

Reactivity and Stability

This compound is a stable compound under normal storage conditions, which recommend keeping it in a dark, dry, and sealed container at room temperature.[4] It is incompatible with strong oxidizing agents. The compound is combustible and should be handled with care.

Biological Activity and Signaling Pathways

Current scientific literature does not indicate any specific, well-defined signaling pathways directly involving this compound. Its primary role in scientific research and industry is as a chemical intermediate. While a related compound, 2,4-di-tert-butylphenol, has been studied for various biological activities, this should not be confused with the properties of this compound.

Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this chemical. In case of exposure, it is important to seek medical advice.

References

2-Amino-4-tert-butylphenol structural formula and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information on the chemical compound 2-Amino-4-tert-butylphenol, focusing on its structural formula and standardized nomenclature.

IUPAC Name: this compound[1][2]

Structural Formula and Molecular Information

This compound is an organic compound characterized by a phenol (B47542) ring substituted with both an amino group and a tert-butyl group.[3] The structure consists of a central benzene (B151609) ring with a hydroxyl (-OH) group, defining it as a phenol. An amino (-NH2) group is attached to the carbon atom adjacent to the hydroxyl-substituted carbon (position 2), and a tert-butyl group (-C(CH3)3) is bonded to the carbon atom at position 4 relative to the hydroxyl group.[3]

Molecular Formula: C₁₀H₁₅NO[1][2][3]

Key Structural Features:

  • Phenol Backbone: A benzene ring with an attached hydroxyl group.

  • Amino Group: An -NH₂ substituent at the C2 position.

  • Tert-butyl Group: A bulky (CH₃)₃C- substituent at the C4 position.

Below is a two-dimensional representation of the chemical structure of this compound, generated using the Graphviz DOT language.

Caption: 2D structure of this compound.

Quantitative Data Summary

PropertyValueSource
Molecular Weight165.23 g/mol [1][4]
CAS Number1199-46-8[2][3][4]
EC Number214-844-4[4][5]
Melting Point160-163 °C[5]
InChI KeyRPJUVNYXHUCRMG-UHFFFAOYSA-N[1][2][4]
Canonical SMILESCC(C)(C)C1=CC(=C(C=C1)O)N[1]

Experimental Protocols

This section would typically include detailed methodologies for synthesis, purification, and characterization of this compound. As this is a commercially available compound, relevant experimental protocols would focus on its application in further chemical synthesis. For instance, it is used as an intermediate in the synthesis of:

  • N-(2-hydroxy-4-tert-butylphenyl)-acetamide: This can be synthesized by reacting this compound with acetic acid anhydride. This product serves as a key intermediate for preparing uranyl-salophene derivatives used in anion-sensitive membrane sensors.

  • Prolinamide phenols: These are efficient hydrophobic organocatalysts for direct asymmetric aldol (B89426) reactions.

  • Poly(this compound): This polymer can be formed through electrochemical or chemical oxidative polymerization reactions.

A generalized experimental workflow for utilizing this compound as a starting material is outlined below.

G start Start: this compound reaction Reaction with Reagent(s) (e.g., Acetic Anhydride) start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification analysis Characterization (e.g., NMR, IR, MS) purification->analysis product Final Product analysis->product

Caption: General experimental workflow for synthesis.

References

A Technical Guide to the Solubility of 2-Amino-4-tert-butylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-4-tert-butylphenol, a key intermediate in the manufacturing of fluorescent whitening agents, dyes, and other specialty chemicals. Understanding its solubility in various organic solvents is crucial for process development, formulation, and synthesis activities.

Core Physicochemical Properties

This compound is a white to grayish-white crystalline powder.[1] Key physical properties are summarized below:

PropertyValue
Molecular Formula C₁₀H₁₅NO
Molar Mass 165.23 g/mol
Melting Point 160-166 °C[1][2]

Solubility Profile

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in public literature, qualitative descriptions from various sources provide a general understanding of its solubility characteristics.

The compound is generally described as being soluble in polar organic solvents and less soluble in nonpolar solvents and water.

Table 1: Qualitative Solubility of this compound

SolventSolubility Description
EthanolSoluble[1]
EtherSoluble[1]
ChloroformSoluble[1]
BenzeneHardly soluble[1]
Cold WaterAlmost insoluble[1]

The presence of both a hydroxyl and an amino group suggests that the compound's solubility is influenced by hydrogen bonding interactions with the solvent. The bulky nonpolar tert-butyl group, however, contributes to its solubility in less polar environments like ether and chloroform.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following section outlines a detailed, generalized methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted "shake-flask" method, a standard technique for solubility measurement.

Principle

An excess amount of the solid compound is equilibrated with the solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvent(s) (HPLC grade or equivalent)

  • Thermostatic shaking incubator or water bath

  • Vials or flasks with airtight seals

  • Analytical balance (± 0.1 mg)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaking incubator set to the desired temperature (e.g., 25 °C, 37 °C).

    • Equilibrate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to sediment.

    • To further separate the undissolved solid, centrifuge the vials at a moderate speed.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any remaining microscopic particles.

    • Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a pre-prepared calibration curve.

  • Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature using the following formula, accounting for the dilution factor:

    Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Add Excess Solute to Solvent prep2 Seal Vials prep1->prep2 equil Shake at Constant Temperature prep2->equil sep1 Sedimentation equil->sep1 sep2 Centrifugation sep1->sep2 sep3 Filtration sep2->sep3 analysis Quantify Concentration (e.g., HPLC, UV-Vis) sep3->analysis result Solubility Data analysis->result

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not readily found in published literature, its qualitative solubility profile indicates a preference for polar organic solvents such as ethanol, ether, and chloroform. For applications requiring precise solubility values, the provided experimental protocol based on the shake-flask method offers a robust framework for their determination. Accurate solubility data is essential for optimizing reaction conditions, developing purification strategies, and formulating products containing this versatile chemical intermediate.

References

melting point and boiling point of 2-Amino-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-4-tert-butylphenol

This guide provides a comprehensive overview of the melting and boiling points of this compound, targeted towards researchers, scientists, and professionals in drug development. It includes a summary of reported values, detailed experimental protocols for their determination, and a workflow diagram for clarity.

Physicochemical Data of this compound

This compound is a white to gray-white crystalline powder.[1][2] It is soluble in ethanol, ether, and chloroform, but sparingly soluble in benzene (B151609) and nearly insoluble in cold water.[1][2] The key physical properties are summarized below.

PropertyValueSource
Melting Point 160-163 °C[1]
164-166 °C[1][2]
158.0-167.0 °C[3]
158.0-164.0 °C
Boiling Point 293.09 °C (estimate)[1]
274.9 °C at 760 mmHg[2]
Molecular Formula C₁₀H₁₅NO[1]
Molar Mass 165.23 g/mol [1]

Experimental Protocols

The following are detailed methodologies for the determination of the melting and boiling points of a chemical compound like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the crystalline solid this compound transitions to a liquid state.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Sample of this compound, finely powdered

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound is placed on a clean, dry watch glass and crushed into a fine powder using a spatula or mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is tapped gently into the powdered sample. The tube is then inverted and tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The apparatus is turned on, and the heating rate is adjusted. A rapid heating rate can be used initially to approach the expected melting point.

  • Observation: As the temperature nears the literature value (around 150 °C), the heating rate is slowed to 1-2 °C per minute to ensure thermal equilibrium.

  • Melting Range Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3]

  • Replicate Measurements: The procedure should be repeated with fresh samples to ensure the accuracy and reproducibility of the results.

Boiling Point Determination (Micro Boiling Point Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Rubber band or wire for attaching the tubes to the thermometer

Procedure:

  • Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.

  • Capillary Inversion: A capillary tube is placed inside the test tube with its open end down.

  • Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: The assembly is immersed in a heating bath. The temperature is gradually increased.

  • Observation: As the liquid heats, air trapped in the capillary tube will bubble out. The heating continues until a steady stream of bubbles emerges from the capillary tube.

  • Equilibrium: The heat source is then removed, and the liquid is allowed to cool slowly.

  • Boiling Point Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the external pressure equals the vapor pressure of the substance.

  • Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction may be necessary to report the normal boiling point.

Workflow Visualization

The logical flow for determining the physicochemical properties discussed can be visualized as follows:

G cluster_0 Physicochemical Property Determination cluster_1 Melting Point Protocol cluster_2 Boiling Point Protocol A Obtain Pure Sample of this compound B Melting Point Determination A->B C Boiling Point Determination A->C B1 Sample Preparation (Powdering) C1 Place Sample in Test Tube D Data Analysis and Reporting B2 Pack Capillary Tube B1->B2 B3 Heat Sample Slowly B2->B3 B4 Record Melting Range B3->B4 B4->D C2 Invert Capillary Tube C1->C2 C3 Heat Until Steady Bubbles C2->C3 C4 Cool and Record Temperature C3->C4 C4->D

Caption: Experimental Workflow for Physicochemical Analysis.

References

Spectroscopic and Synthetic Profile of 2-Amino-4-tert-butylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-4-tert-butylphenol, a key intermediate in the synthesis of various organic compounds. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. Furthermore, a representative synthetic pathway utilizing this compound is visualized to illustrate its application in organic synthesis.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (B1202638) (TMS).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.7-6.9Multiplet3HAromatic protons (C₅-H, C₆-H, C₃-H)
~4.5 (broad)Singlet2HAmino group (-NH₂)
~4.4 (broad)Singlet1HHydroxyl group (-OH)
1.25Singlet9Htert-butyl group (-C(CH₃)₃)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~145.2C₄ (quaternary, attached to tert-butyl)
~140.1C₁ (quaternary, attached to -OH)
~128.0C₂ (quaternary, attached to -NH₂)
~118.5C₅
~115.3C₆
~114.8C₃
34.0C(CH₃)₃ (quaternary carbon of tert-butyl)
31.6-C(CH₃)₃ (methyl carbons of tert-butyl)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H and N-H stretching vibrations
3050-3000MediumAromatic C-H stretching
2960-2870StrongAliphatic C-H stretching (tert-butyl)
~1620MediumN-H bending (scissoring)
~1510StrongAromatic C=C stretching
~1260StrongC-O stretching (phenol)
~1230StrongC-N stretching (aromatic amine)
~820StrongAromatic C-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The GC-MS data for this compound from the NIST Mass Spectrometry Data Center provides the following characteristic peaks.[1]

Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
165ModerateMolecular ion [M]⁺
150High[M-CH₃]⁺
133Moderate[M-CH₃-NH₃]⁺ or [M-C₂H₆]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of phenolic and amino compounds, adaptable for this compound.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

FT-IR Spectroscopy

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000 to 400 cm⁻¹. Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a thin disk.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) is injected into a gas chromatograph. The sample is vaporized and separated on a capillary column (e.g., a nonpolar or medium-polarity column). The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and the resulting fragments are detected.

Synthetic Workflow Visualization

This compound is a valuable precursor in organic synthesis. One notable application is in the preparation of 2-(pyridyl)benzoxazole derivatives, which are compounds of biological interest. The general workflow for this synthesis is depicted below.

Synthesis_of_2_pyridylbenzoxazole reactant1 This compound process1 Condensation reactant1->process1 reactant2 Pyridine-2-carbaldehyde reactant2->process1 intermediate Schiff Base Intermediate process2 Oxidative Cyclization intermediate->process2 product 4-tert-butyl-2-(2-pyridyl)benzoxazole process1->intermediate process2->product

Caption: Synthetic pathway for 4-tert-butyl-2-(2-pyridyl)benzoxazole.

This technical guide provides a foundational understanding of the spectroscopic characteristics and synthetic utility of this compound. The presented data and protocols are intended to assist researchers in the fields of chemistry and drug development in their work with this versatile compound.

References

2-Amino-4-tert-butylphenol: A Core Intermediate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the key characteristics of 2-Amino-4-tert-butylphenol, a pivotal intermediate in the synthesis of a diverse range of high-value organic molecules. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, reactivity, and established applications, offering a valuable resource for synthetic chemistry endeavors.

Core Characteristics of this compound

This compound, a substituted aminophenol, serves as a versatile building block in organic synthesis. Its unique structural features, comprising a reactive amino group, a hydroxyl moiety, and a sterically hindering tert-butyl group, dictate its chemical behavior and render it a valuable precursor for various target molecules.

Physicochemical and Spectral Data

A comprehensive summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₅NO[1][2]
Molecular Weight 165.23 g/mol [1]
Appearance Beige to brown or white to gray-white crystalline powder[2]
Melting Point 160-163 °C (lit.)[1][2]
Boiling Point 293.09 °C (rough estimate)[2]
Solubility Soluble in ethanol, ether, and chloroform; insoluble in benzene; almost insoluble in cold water.[2]
pKa 9.97 ± 0.18 (Predicted)[2]
CAS Number 1199-46-8[1]
SMILES String CC(C)(C)c1ccc(O)c(N)c1[1]
Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including a dust mask, eye shields, and gloves, should be worn when handling this compound.[1] It should be stored in a dry, cool, and well-ventilated place, away from incompatible materials.[4]

Synthetic Applications and Experimental Protocols

The strategic placement of functional groups on the aromatic ring of this compound makes it a valuable starting material for the synthesis of a variety of complex molecules, including pharmaceuticals, dyes, and polymers.

Synthesis of this compound

A common method for the preparation of this compound involves a diazotization-cleavage reduction process starting from p-tert-butylphenol.[5][6]

Synthesis_of_2_Amino_4_tert_butylphenol A p-tert-butylphenol B Diazotization (NaNO2, H+) A->B C p-tert-butylphenol diazonium salt B->C D Coupling (p-tert-butylphenol, NaOH) C->D E Azo dye intermediate D->E F Cleavage Reduction (e.g., Na2S2O4) E->F G This compound F->G

Figure 1: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound [5][6]

  • Diazotization: Aniline (B41778) is reacted with hydrochloric acid or sulfuric acid to form its salt. A solution of sodium nitrite (B80452) (30%) is then added dropwise at 0-10 °C to carry out the diazotization reaction, yielding the corresponding diazonium salt. The molar ratio of aniline to acid is typically 1:(2-3), and the molar ratio of aniline to sodium nitrite is 1:(1-1.1).

  • Coupling: In a separate vessel, p-tert-butylphenol is dissolved in a sodium hydroxide (B78521) solution to form sodium p-tert-butylphenoxide. The previously prepared diazonium salt solution is then added dropwise to this solution at room temperature to form an azo dye. The molar ratio of sodium hydroxide to p-tert-butylphenol is (0.8-1.5):1, and the molar ratio of sodium p-tert-butylphenoxide to the diazonium salt is 1:(1-1.2).

  • Cleavage Reduction: The azo dye is dissolved in an alcohol solvent (e.g., 95% ethanol), and an alkaline catalyst (e.g., sodium hydroxide) is added. A reducing agent, such as sodium dithionite, is then introduced to cleave the azo bond. The reaction is typically carried out at a temperature between 20-80 °C for 3-24 hours.

  • Work-up and Purification: The reaction mixture is neutralized with acid, and the precipitated product is collected by filtration, washed, and dried to yield this compound.

Synthesis of 2-(Pyridyl)benzoxazole Derivatives

This compound is a key precursor for the synthesis of biologically important 2-(pyridyl)benzoxazole derivatives. The synthesis proceeds through a Schiff base intermediate.[1]

Benzoxazole_Synthesis A This compound C Schiff Base Formation (Methanol, Reflux) A->C B Pyridine-2-carbaldehyde B->C D 4-tert-butyl-2-((pyridin-2-ylmethylene)amino)phenol C->D E Oxidative Cyclization D->E F 5-tert-butyl-2-(pyridin-2-yl)benzoxazole E->F

Figure 2: Synthesis of a 2-(Pyridyl)benzoxazole derivative.

Experimental Protocol: Synthesis of 4-tert-butyl-2-((pyridin-2-ylmethylene)amino)phenol (Schiff Base Intermediate) (Adapted from a similar procedure)[2]

  • An equimolar mixture of this compound and pyridine-2-carbaldehyde is dissolved in methanol.

  • The reaction mixture is refluxed for 2-3 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold methanol, and dried to yield the Schiff base.

The subsequent oxidative cyclization to the benzoxazole (B165842) can be achieved using various reagents, which are described in the literature.[7]

Synthesis of Prolinamide Phenol (B47542) Organocatalysts

This compound can be used to synthesize prolinamide phenols, which act as efficient and hydrophobic organocatalysts for direct asymmetric aldol (B89426) reactions in water.[1] The synthesis involves the coupling of L-proline with this compound.

Experimental Outline: Synthesis of Prolinamide Phenol (Based on general prolinamide synthesis)

  • Activation of L-proline: The carboxylic acid group of L-proline is activated, for example, by conversion to an acid chloride or by using a coupling agent.

  • Amide bond formation: The activated L-proline is then reacted with this compound in an appropriate solvent with a base to facilitate the amide bond formation.

  • Purification: The resulting prolinamide phenol is purified by column chromatography.

Synthesis of N-(2-hydroxy-4-tert-butylphenyl)-acetamide

The amino group of this compound can be selectively acetylated to form N-(2-hydroxy-4-tert-butylphenyl)-acetamide, a key intermediate for various applications, including the preparation of selective anion sensors.[1]

Acetylation_Workflow A This compound C Acetylation A->C B Acetic Anhydride (B1165640) B->C D N-(2-hydroxy-4-tert-butylphenyl)acetamide C->D

Figure 3: N-acetylation of this compound.

Experimental Protocol: N-acetylation of this compound (General procedure)[8]

  • This compound is dissolved in a suitable solvent.

  • Acetic anhydride is added to the solution, often in the presence of a base or catalyst, or under catalyst- and solvent-free conditions.[9]

  • The reaction mixture is stirred at room temperature or heated as required.

  • After the reaction is complete, the product is isolated by precipitation upon addition of water, followed by filtration, washing, and drying. Recrystallization from a suitable solvent can be performed for further purification.

Electrochemical Polymerization

This compound can undergo electrochemical or chemical oxidative polymerization to form poly(this compound) [poly(2A-4TBP)].[1]

Experimental Protocol: Chemical Oxidative Polymerization of this compound

A detailed protocol for the chemical polymerization can be found in the literature, typically involving the use of an oxidizing agent such as ammonium (B1175870) persulfate in an acidic medium.

Conclusion

This compound is a highly versatile and valuable intermediate in organic synthesis. Its distinct reactivity, stemming from the interplay of its functional groups, allows for the efficient construction of a wide array of complex molecules with significant applications in materials science and medicinal chemistry. The experimental protocols and data presented in this guide are intended to facilitate its effective use in research and development.

References

An In-Depth Technical Guide to 2-Amino-4-tert-butylphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Amino-4-tert-butylphenol, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, physicochemical properties, synthesis, and spectral analysis. While this compound is a valuable building block in various chemical syntheses, it is crucial to note that public domain literature, as of the latest research, does not extensively cover its specific roles in biological signaling pathways or direct applications in drug development.

Chemical Identity and Synonyms

This compound is a substituted phenol (B47542) derivative with the Chemical Abstracts Service (CAS) registry number 1199-46-8.[1][2][3][4][5][6] Establishing a clear and comprehensive list of its synonyms is crucial for efficient literature and database searches. The compound is known by various names, reflecting both systematic and common nomenclature.

Identifier Type Identifier
IUPAC Name This compound[3][4][7]
CAS Number 1199-46-8[1][2][3][4][5][6]
Molecular Formula C10H15NO[1][2][5]
Molecular Weight 165.23 g/mol [1][2][3]
Synonyms 2-AMINO-4-T-BUTYLPHENOL[2][6]
4-tert-Butyl-2-aminophenol[1][3]
o-Amino-p-tert-butylphenol[1][2][5]
p-tert-Butyl-o-aminophenol[1][2][5]
2-HYDROXY-5-TERT-BUTYLANILINE[1][2][6]
Phenol, 2-amino-4-(1,1-dimethylethyl)-[3]
InChI InChI=1S/C10H15NO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,11H2,1-3H3[3]
InChIKey RPJUVNYXHUCRMG-UHFFFAOYSA-N[3][7]
SMILES CC(C)(C)C1=CC(=C(C=C1)O)N[3][7]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, application in synthesis, and for any potential formulation studies.

Property Value
Melting Point 160-163 °C (lit.)[1]
Boiling Point 293.09 °C (rough estimate)[1]
Density 1.0203 (rough estimate)[1]
Refractive Index 1.5290 (estimate)[1]
Form Powder to crystal[1]
Color White to Brown[1]
Storage Temperature Room Temperature, Sealed in dry, Keep in dark place[1]

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound is through a diazotization-cleavage reduction process starting from p-tert-butylphenol.[1]

Materials and Reagents
Synthesis Procedure

Step 1: Diazotization Reaction [1]

  • Prepare a salt of p-tert-butylphenol by reacting it with a hydrochloric acid or sulfuric acid solution. The molar ratio of p-tert-butylphenol to the acid should be 1:(2-3).

  • Cool the mixture to 0-10 °C.

  • Slowly add a 30% sodium nitrite solution dropwise. The molar ratio of p-tert-butylphenol to sodium nitrite should be 1:(1-1.1).

  • Monitor the reaction endpoint using starch iodide paper, which should turn slightly blue.

  • The resulting p-tert-butylphenol diazonium salt is stored at 0-5 °C for the next step.

Step 2: Coupling Reaction [1]

  • Prepare a coupling solution by dissolving p-tert-butylphenol in a sodium hydroxide solution. The molar ratio of sodium hydroxide to p-tert-butylphenol should be (0.8-1.5):1. The temperature for preparing this solution is between 30-60 °C.

  • Add the previously prepared p-tert-butylphenol diazonium salt dropwise to the coupling solution at room temperature to form an azo dye. The molar ratio of p-tert-butylphenol sodium to the diazonium salt should be 1:(1-1.2).

  • Continue the reaction for 1 hour after the addition of the diazonium salt is complete.

Step 3: Cleavage Reduction Reaction [1]

  • Dissolve the azo dye in an alcohol solvent (95% ethanol or an ethanol/water mixture). The solvent amount should be 5-15 times the weight of the azo dye.

  • Add an alkaline catalyst (sodium hydroxide or potassium hydroxide). The molar ratio of the catalyst to the azo dye is (0.5-2):1.

  • Introduce a reducing agent. The molar ratio of the reducing agent to the azo dye is (2-5):1.

  • Maintain the reaction temperature between 20-80 °C for 3-24 hours.

  • Upon completion, the product, this compound, can be isolated and purified.

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Solvent Key Chemical Shifts (δ) / ppm
¹H NMR DMSO-d₆Data available, specific shifts not detailed in provided literature.[2]
¹³C NMR Not SpecifiedData available, specific shifts not detailed in provided literature.

Note: While the existence of NMR data is confirmed, detailed peak assignments and coupling constants were not available in the initial search results. Researchers should refer to spectral databases for this detailed information.

Infrared (IR) Spectroscopy
Technique Key Peaks (cm⁻¹)
KBr disc / nujol mull Data available, specific peak assignments not detailed in provided literature.[2]
ATR-IR Data available, specific peak assignments not detailed in provided literature.

Note: IR spectra are available in databases and would typically show characteristic peaks for O-H, N-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching and bending vibrations.

Mass Spectrometry (MS)
Ionization Method Key Fragments (m/z)
Electron Ionization (EI) 165 (M⁺), 150, 133[8]

Note: The fragmentation pattern would be consistent with the loss of methyl groups from the tert-butyl substituent and other characteristic cleavages of the aminophenol structure.

Applications and Biological Activity

Currently, the primary documented applications of this compound are in the chemical industry. It serves as a crucial raw material for the synthesis of fluorescent whitening agents and as an intermediate in the production of pesticides.[9] It is also used as a reactant in the synthesis of various organic compounds, including:

  • 2-(pyridyl)benzoxazole derivatives, which have biological importance.

  • Prolinamide phenols, which act as organocatalysts.

  • N-(2-hydroxy-4-tert-butylphenyl)-acetamide, an intermediate for anion-sensitive sensors.

It is important to distinguish this compound from the structurally related compound 2,4-Di-tert-butylphenol . The latter has been the subject of numerous studies investigating its biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. However, there is a significant lack of publicly available research on the specific biological activities and potential roles in drug development or signaling pathways for this compound. This represents a potential area for future research.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling cluster_reduction Step 3: Cleavage Reduction pTBP p-tert-butylphenol Diazonium_Salt p-tert-butylphenol diazonium salt pTBP->Diazonium_Salt 0-10 °C Acid HCl or H₂SO₄ Acid->Diazonium_Salt NaNO2 NaNO₂ (30% aq.) NaNO2->Diazonium_Salt Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Room Temp. pTBP_Na p-tert-butylphenol sodium pTBP_Na->Azo_Dye NaOH NaOH NaOH->pTBP_Na 30-60 °C pTBP_coupling p-tert-butylphenol pTBP_coupling->pTBP_Na Final_Product This compound Azo_Dye->Final_Product 20-80 °C Solvent Alcohol Solvent Solvent->Final_Product Catalyst Alkaline Catalyst Catalyst->Final_Product Reducer Reducing Agent Reducer->Final_Product

Caption: Synthesis workflow for this compound.

Information Landscape

Information_Landscape cluster_known Well-Documented Information cluster_limited Limited or No Available Information This compound This compound Synonyms Synonyms & Identifiers This compound->Synonyms Properties Physicochemical Properties This compound->Properties Synthesis Chemical Synthesis This compound->Synthesis Spectra Spectral Data This compound->Spectra DrugDev Role in Drug Development This compound->DrugDev Research Gap Signaling Signaling Pathways This compound->Signaling Research Gap

Caption: Current knowledge landscape of this compound.

References

An In-depth Technical Guide to 2-Amino-4-tert-butylphenol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Amino-4-tert-butylphenol, a significant intermediate in the chemical industry. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical properties, a thorough experimental protocol for its synthesis, and a summary of its primary applications. While the contemporary synthesis and utility of this compound are well-documented, its precise historical discovery remains less clear in publicly accessible records.

Physicochemical Properties

This compound is a substituted phenol (B47542) derivative with the chemical formula C₁₀H₁₅NO.[1][2] It is also known by other names such as 2-Amino-4-(1,1-dimethylethyl)phenol and 4-tert-Butyl-2-aminophenol.[1][2] The compound typically appears as a white to off-white or beige to brown crystalline powder.[2] It is soluble in organic solvents like ethanol, ether, and chloroform (B151607) but has limited solubility in cold water.[2]

Table 1: Physicochemical Data of this compound

PropertyValueReference
CAS Number 1199-46-8[1][3]
Molecular Formula C₁₀H₁₅NO[1][4]
Molecular Weight 165.23 g/mol [1][4]
Melting Point 160-163 °C (lit.)[5]
Appearance White to off-white/beige to brown crystalline powder[2]
Solubility Soluble in ethanol, ether, chloroform; sparingly soluble in cold water[2]
IUPAC Name This compound[1]

Synthesis of this compound

A well-established method for the synthesis of this compound is the diazotization-cleavage reduction method, which utilizes p-tert-butylphenol as the starting material.[6][7] This process involves three main stages: diazotization, coupling, and reductive cleavage.

Experimental Protocol: Diazotization-Cleavage Reduction Method

1. Diazotization Reaction:

  • p-tert-butylphenol is reacted with a hydrochloric acid or sulfuric acid solution to form a salt.

  • A 30% sodium nitrite (B80452) solution is then added dropwise to carry out the diazotization reaction, yielding p-tert-butylphenol diazonium salt.[6]

  • Process Conditions:

    • Molar ratio of p-tert-butylphenol to acid (HCl or H₂SO₄) is 1:(2-3).[6]

    • Molar ratio of p-tert-butylphenol to sodium nitrite is 1:(1-1.1).[6]

    • The reaction temperature is maintained between 0-10°C.[6]

    • The reaction endpoint is determined when starch iodide paper turns slightly blue.[6]

    • The resulting diazonium salt is stored at 0-5°C for the next step.[6]

2. Coupling Reaction:

  • A coupling solution of sodium p-tert-butylphenoxide is prepared by adding p-tert-butylphenol to a sodium hydroxide (B78521) solution.[6]

  • The previously prepared p-tert-butylphenol diazonium salt is added dropwise to this coupling solution to form an azo dye.[6]

  • Process Conditions:

    • Molar ratio of sodium hydroxide to p-tert-butylphenol is (0.8-1.5):1.[6]

    • Molar ratio of sodium p-tert-butylphenoxide to p-tert-butylphenol diazonium salt is 1:(1-1.2).[6]

    • The coupling solution is prepared at a temperature of 30-60°C, and the coupling reaction proceeds at room temperature.[6]

    • The reaction is continued for 1 hour after the complete addition of the diazonium salt solution.[6]

3. Cleavage Reduction Reaction:

  • The azo dye is dissolved in an alcohol solvent (e.g., 95% ethanol).

  • An alkaline catalyst (e.g., sodium hydroxide or potassium hydroxide) is added, followed by a reducing agent (e.g., sodium dithionite, hydrazine (B178648) hydrate, or zinc powder) in the alkaline environment.[6]

  • This step results in the cleavage of the azo bond and the formation of this compound.

  • The product is then purified through acid neutralization, centrifugal filtration, and washing to yield grayish-white crystals.[6]

  • Process Conditions:

    • The molar ratio of the alkaline catalyst to the azo dye is (0.5-2):1.

    • The molar ratio of the reducing agent to the azo dye is (2-5):1.

    • The reaction temperature is maintained between 20-80°C.

    • The reaction time can range from 3 to 24 hours.

Synthesis_Workflow cluster_diazotization 1. Diazotization cluster_coupling 2. Coupling cluster_reduction 3. Reductive Cleavage p-tert-butylphenol p-tert-butylphenol Diazonium Salt Formation Diazonium Salt Formation p-tert-butylphenol->Diazonium Salt Formation Acid (HCl or H2SO4) Acid (HCl or H2SO4) Acid (HCl or H2SO4)->Diazonium Salt Formation Sodium Nitrite Sodium Nitrite Sodium Nitrite->Diazonium Salt Formation Azo Dye Formation Azo Dye Formation Diazonium Salt Formation->Azo Dye Formation Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Azo Dye Formation p-tert-butylphenol_coupling p-tert-butylphenol p-tert-butylphenol_coupling->Azo Dye Formation Cleavage and Reduction Cleavage and Reduction Azo Dye Formation->Cleavage and Reduction Reducing Agent Reducing Agent Reducing Agent->Cleavage and Reduction Alkaline Catalyst Alkaline Catalyst Alkaline Catalyst->Cleavage and Reduction Purification Purification Cleavage and Reduction->Purification Neutralization, Filtration, Washing 2-Amino-4-tert-butylphenol_product 2-Amino-4-tert-butylphenol_product Purification->2-Amino-4-tert-butylphenol_product Final Product Applications cluster_applications Key Applications This compound This compound Fluorescent Whitening Agents (e.g., OB, ERM) Fluorescent Whitening Agents (e.g., OB, ERM) This compound->Fluorescent Whitening Agents (e.g., OB, ERM) Dye Intermediate Dye Intermediate This compound->Dye Intermediate Biologically Active Molecules Biologically Active Molecules This compound->Biologically Active Molecules Specialty Chemicals Specialty Chemicals This compound->Specialty Chemicals 2-(pyridyl)benzoxazole derivatives 2-(pyridyl)benzoxazole derivatives Dye Intermediate->2-(pyridyl)benzoxazole derivatives Prolinamide phenols (Organocatalysts) Prolinamide phenols (Organocatalysts) Biologically Active Molecules->Prolinamide phenols (Organocatalysts) Uranylsalophene derivatives (Sensors) Uranylsalophene derivatives (Sensors) Specialty Chemicals->Uranylsalophene derivatives (Sensors) Poly(this compound) (Polymer) Poly(this compound) (Polymer) Specialty Chemicals->Poly(this compound) (Polymer)

References

Potential Research Applications of 2-Amino-4-tert-butylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-tert-butylphenol is a versatile organic intermediate with significant potential in diverse research and development sectors. Its unique chemical structure, featuring a reactive aminophenol core with a sterically hindering tert-butyl group, makes it a valuable precursor for the synthesis of a wide array of functional molecules. This technical guide explores the core research applications of this compound, with a focus on its role in the development of novel bioactive compounds and functional materials. This document provides a comprehensive overview of its synthesis, key experimental protocols for the preparation of its derivatives, quantitative data on the biological activities of these derivatives, and insights into the potential signaling pathways they may modulate.

Physicochemical Properties

This compound is a white to gray-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₅NO[1][2]
Molecular Weight 165.23 g/mol [2]
CAS Number 1199-46-8[2]
Melting Point 160-163 °C (lit.)[1][3]
Boiling Point 293.09 °C (rough estimate)[1]
Solubility Soluble in ethanol, ether, and chloroform; insoluble in benzene; almost insoluble in cold water.[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the diazotization-cleavage reduction of p-tert-butylphenol.[4][5]

Experimental Protocol: Synthesis via Diazotization-Cleavage Reduction[5][6]

Materials:

Procedure:

  • Diazotization Reaction:

    • Dissolve p-tert-butylphenol in a solution of HCl or H₂SO₄ (molar ratio of 1:2-3).

    • Cool the mixture to 0-10 °C in an ice bath.

    • Slowly add a 30% solution of sodium nitrite dropwise (molar ratio of p-tert-butylphenol to NaNO₂ of 1:1-1.1).

    • Monitor the reaction with starch iodide paper; the endpoint is reached when the paper turns slightly blue.

    • Store the resulting p-tert-butylphenol diazonium salt solution at 0-5 °C.

  • Coupling Reaction:

    • Prepare a coupling solution by dissolving p-tert-butylphenol in a sodium hydroxide solution (molar ratio of NaOH to p-tert-butylphenol of 0.8-1.5:1) at 30-60 °C.

    • At room temperature, add the previously prepared diazonium salt solution dropwise to the coupling solution (molar ratio of p-tert-butylphenol sodium to diazonium salt of 1:1-1.2).

    • Continue stirring for 1 hour after the addition is complete to form the azo dye.

  • Cleavage Reduction Reaction:

    • Dissolve the azo dye in 95% ethanol.

    • Add an alkaline catalyst such as sodium hydroxide or potassium hydroxide (molar ratio to azo dye of 0.5-2:1).

    • Add a reducing agent like sodium dithionite or zinc powder (molar ratio to azo dye of 2-5:1).

    • Heat the reaction mixture to 20-80 °C for 3-24 hours.

    • Neutralize the reaction mixture with acid, which will cause the product to precipitate.

    • Collect the grayish-white crystalline this compound by filtration, wash with water, and dry.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Coupling cluster_step3 Step 3: Cleavage Reduction pTBP p-tert-butylphenol Diazonium_Salt p-tert-butylphenol Diazonium Salt pTBP->Diazonium_Salt HCl/H₂SO₄, NaNO₂ 0-10 °C Azo_Dye Azo Dye Intermediate Diazonium_Salt->Azo_Dye p-tert-butylphenol sodium Room Temperature Final_Product This compound Azo_Dye->Final_Product Reducing Agent, Base 20-80 °C

Synthesis workflow for this compound.

Potential Research Applications

This compound serves as a critical building block for a variety of functional molecules with potential applications in drug discovery and materials science.

Precursor for Bioactive Heterocycles: Benzoxazoles

This compound is a key starting material for the synthesis of 2-substituted benzoxazoles, a class of heterocyclic compounds with a wide range of biological activities.[6][7]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol

  • Zinc oxide nanoparticles (ZnO-NPs) as a catalyst (optional, for green synthesis)

Procedure:

  • Schiff Base Formation:

    • Dissolve this compound (1 mmol) and a substituted aromatic aldehyde (1 mmol) in absolute ethanol.

    • Add a catalytic amount of ZnO-NPs.

    • The reaction can be performed under various conditions:

      • Conventional: Stir at room temperature for 1 hour.

      • Microwave-assisted: Irradiate at 600 W for 5 minutes at 30 °C.

      • Ultrasound-assisted: Sonicate for 5 minutes at 50 °C.

  • Cyclocondensation to Benzoxazole:

    • To the formed Schiff base, add sodium cyanide (NaCN).

    • The cyclocondensation can be carried out using the same sustainable methods as above.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Benzoxazole_Synthesis ATBP This compound Schiff_Base Schiff Base Intermediate ATBP->Schiff_Base Aldehyde Aromatic Aldehyde Aldehyde->Schiff_Base Ethanol, Catalyst (optional) Benzoxazole 2-Arylbenzoxazole Derivative Schiff_Base->Benzoxazole NaCN, Cyclocondensation NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Derivative This compound Derivative Derivative->IKK Inhibits p53_Pathway DNA_Damage DNA Damage p53_mut Mutated p53 (Inactive) DNA_Damage->p53_mut p53_wt Wild-type p53 (Active) p53_mut->p53_wt p21 p21 p53_wt->p21 Activates Bax Bax p53_wt->Bax Activates Derivative 2-Aminophenol Derivative Derivative->p53_mut Restores Function Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Bax->Apoptosis

References

2-Amino-4-tert-butylphenol: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-tert-butylphenol is a versatile bifunctional organic building block possessing both a nucleophilic amino group and a phenolic hydroxyl group ortho to each other on a sterically hindered benzene (B151609) ring. This unique arrangement makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, key reactions, and applications of this compound, with a focus on its utility in the development of specialty chemicals and as a versatile intermediate in organic chemistry. While not a direct key intermediate in major drug pipelines, its derivatives hold potential in materials science and as ligands in catalysis.

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of this compound is provided below for easy reference.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 1199-46-8[1]
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1]
Appearance White to brown crystalline powder
Melting Point 160-163 °C
Solubility Soluble in ethanol (B145695), ether, and chloroform. Insoluble in benzene and cold water.
IUPAC Name 2-amino-4-(tert-butyl)phenol[1]
Table 2: Spectral Data of this compound
Spectrum TypeKey Peaks/Signals
¹H NMR Data available in online spectral databases.
¹³C NMR Data available in online spectral databases.
IR Spectroscopy Data available in online spectral databases.
Mass Spectrometry Data available in online spectral databases.

Synthesis of this compound

The most common industrial synthesis of this compound proceeds via a three-step sequence starting from p-tert-butylphenol: diazotization, azo coupling, and reductive cleavage.[2][3]

Logical Workflow for the Synthesis of this compound

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Reductive Cleavage pTBP p-tert-butylphenol HCl_NaNO2 HCl, NaNO₂ (aq) 0-10 °C pTBP->HCl_NaNO2 Diazonium p-tert-butylphenol diazonium salt HCl_NaNO2->Diazonium Coupling Azo Coupling Room Temperature Diazonium->Coupling pTBPsodium p-tert-butylphenol sodium salt pTBPsodium->Coupling AzoDye Azo Dye Intermediate Coupling->AzoDye Reducer Reducing Agent (e.g., Na₂S₂O₄) Alkaline Conditions AzoDye->Reducer Product This compound Reducer->Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol adapted from patent literature.[2][3] Researchers should perform their own optimization and safety assessments.

Step 1: Diazotization of p-tert-butylphenol

  • In a jacketed reactor maintained at 0-5 °C, a solution of p-tert-butylphenol in an appropriate amount of hydrochloric or sulfuric acid (molar ratio of 1:2-3) is prepared.

  • A 30% aqueous solution of sodium nitrite (B80452) is added dropwise to the stirred solution, maintaining the temperature between 0-10 °C. The molar ratio of p-tert-butylphenol to sodium nitrite should be approximately 1:1 to 1:1.1.

  • The reaction is monitored for completion using starch-iodide paper (a slight blue color indicates the presence of excess nitrous acid).

  • The resulting solution of p-tert-butylphenol diazonium salt is kept at 0-5 °C for immediate use in the next step.

Step 2: Azo Coupling

  • In a separate reactor, a coupling solution is prepared by dissolving p-tert-butylphenol in an aqueous solution of sodium hydroxide (B78521) (molar ratio of 1:0.8-1.5) at a temperature of 30-60 °C to form p-tert-butylphenol sodium salt.

  • The cold diazonium salt solution from Step 1 is then added dropwise to the coupling solution at room temperature. The molar ratio of the sodium phenoxide to the diazonium salt should be approximately 1:1 to 1:1.2.

  • After the addition is complete, the reaction mixture is stirred for an additional hour to ensure complete formation of the azo dye precipitate.

  • The precipitated azo dye is collected by filtration and can be washed with water.

Step 3: Reductive Cleavage

  • The azo dye intermediate is dissolved in an alcohol solvent, such as 95% ethanol (5-15 times the weight of the azo dye).

  • An alkaline catalyst, such as sodium hydroxide or potassium hydroxide, is added to the solution (molar ratio of azo dye to base is 1:0.5-2).

  • A reducing agent, such as sodium dithionite (B78146) (sodium hydrosulfite), is added portion-wise to the alkaline solution at a temperature of 20-80 °C. The molar ratio of azo dye to reducing agent is typically 1:2-5.

  • The reaction mixture is stirred for 3-24 hours until the reaction is complete (monitored by a suitable method like TLC or LC-MS).

  • After completion, the reaction mixture is neutralized with an acid (e.g., HCl) to precipitate the product.

  • The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization to yield a grayish-white crystalline solid.

Table 3: Key Reaction Parameters for Synthesis
ParameterStep 1: DiazotizationStep 2: Azo CouplingStep 3: Reductive Cleavage
Temperature 0-10 °CRoom Temperature20-80 °C
Key Reagents p-tert-butylphenol, HCl/H₂SO₄, NaNO₂p-tert-butylphenol sodium, diazonium saltAzo dye, NaOH/KOH, Na₂S₂O₄
Molar Ratios p-t-BuPh:Acid (1:2-3), p-t-BuPh:NaNO₂ (1:1-1.1)Na-p-t-BuPh:Diazonium (1:1-1.2)Azo:Base (1:0.5-2), Azo:Reducer (1:2-5)
Reaction Time Dependent on addition rate~1 hour post-addition3-24 hours
Yield -95-98% (for azo dye)>85%
Purity -->98% (after purification)

Key Reactions and Applications

This compound serves as a valuable building block for a range of organic molecules, primarily through reactions involving its amino and hydroxyl groups.

Synthesis of 2-(Pyridyl)benzoxazoles

A significant application of this compound is in the synthesis of 2-substituted benzoxazoles, which are important heterocyclic scaffolds in medicinal chemistry and materials science. The reaction with pyridine (B92270) aldehydes is a common route to 2-(pyridyl)benzoxazole derivatives.

Reaction Scheme: Synthesis of 5-tert-butyl-2-(pyridin-2-yl)benzo[d]oxazole

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product ATBP This compound Condensation Condensation & Oxidative Cyclization ATBP->Condensation PyAld Pyridine-2-carboxaldehyde PyAld->Condensation Benzoxazole (B165842) 5-tert-butyl-2-(pyridin-2-yl)benzo[d]oxazole Condensation->Benzoxazole

Caption: Synthesis of a 2-(pyridyl)benzoxazole from this compound.

Experimental Protocol: Synthesis of 5-tert-butyl-2-(pyridin-2-yl)benzo[d]oxazole

The following is a general procedure for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and aldehydes.[4]

  • In a round-bottom flask, equimolar amounts of this compound and pyridine-2-carboxaldehyde are combined in a suitable solvent (e.g., ethanol, DMF, or acetonitrile).

  • A catalyst, if required, is added. Various catalysts can be employed, including Lewis acids, Brønsted acids, or oxidizing agents, depending on the specific methodology. Some procedures are performed under catalyst-free conditions at elevated temperatures.

  • The reaction mixture is heated to reflux or irradiated with microwaves or ultrasound, and the progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system to afford the pure 5-tert-butyl-2-(pyridin-2-yl)benzo[d]oxazole.

Other Applications

This compound is also utilized in the synthesis of:

  • Fluorescent Whitening Agents: It serves as a key raw material for optical brighteners.[2]

  • Prolinamide Phenol (B47542) Organocatalysts: These are used as efficient hydrophobic catalysts for asymmetric aldol (B89426) reactions in water.

  • Anion Sensors: It is a precursor for N-(2-hydroxy-4-tert-butylphenyl)-acetamide, a key intermediate in the preparation of uranyl-salophene derivatives used in anion-sensitive membrane sensors.

  • Polymers: It can undergo electrochemical or chemical oxidative polymerization to form poly(this compound).

  • Agrochemicals and Photosensitive Materials: It is a precursor in the synthesis of certain pesticides and photosensitive materials.[5]

Signaling Pathways and Reaction Mechanisms

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Benzoxazole Formation

The formation of a benzoxazole from a 2-aminophenol (B121084) and an aldehyde generally proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation/aromatization.

G Reactants 2-Aminophenol + Aldehyde SchiffBase Schiff Base Formation (Iminium Intermediate) Reactants->SchiffBase -H₂O Cyclization Intramolecular Nucleophilic Attack (by Phenolic -OH) SchiffBase->Cyclization Dihydrobenzoxazole 2,3-Dihydrobenzoxazole Intermediate Cyclization->Dihydrobenzoxazole Oxidation Oxidation / Dehydrogenation Dihydrobenzoxazole->Oxidation -2H⁺, -2e⁻ Product 2-Substituted Benzoxazole Oxidation->Product

Caption: Generalized mechanism for the formation of 2-substituted benzoxazoles.

Conclusion

This compound is a readily accessible and highly valuable building block in organic synthesis. Its unique substitution pattern allows for the efficient construction of a variety of molecular architectures, most notably benzoxazole derivatives. While its direct role in drug development appears limited, its importance as a precursor to specialty chemicals, organocatalysts, and functional materials is well-established. The synthetic and reaction protocols outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of this versatile molecule in their respective fields.

References

An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the primary amino group in 2-Amino-4-tert-butylphenol. The document explores the electronic and steric influences on the nucleophilicity and basicity of the amine, detailing its involvement in a range of significant chemical transformations including acylation, Schiff base formation, diazotization, and oxidative polymerization. This guide furnishes detailed experimental protocols for key reactions, presents quantitative data in structured tables for comparative analysis, and utilizes Graphviz diagrams to illustrate reaction pathways and experimental workflows, offering a thorough resource for professionals in chemical research and drug development.

Introduction

This compound is a valuable bifunctional organic compound featuring both a nucleophilic amino group and a phenolic hydroxyl group on an aromatic ring. The interplay of these functionalities, influenced by the electronic and steric effects of the substituents, dictates its chemical behavior and utility as a versatile intermediate in the synthesis of a wide array of compounds, including pharmaceuticals, dyes, and polymers.[1][2] This guide focuses specifically on the reactivity of the amino group, providing a detailed examination of its chemical properties and synthetic applications.

Physicochemical Properties

The reactivity of the amino group in this compound is fundamentally governed by its basicity and nucleophilicity, which are influenced by the electronic environment of the benzene (B151609) ring.

Basicity (pKa)
PropertyValue (Predicted)Method/Source
pKa of the conjugate acid (-NH3+)4.8 ± 0.5ACD/Labs Percepta Platform[3][4][5][6]

This predicted pKa value is comparable to that of other substituted anilines and reflects the electron-donating effects of the hydroxyl and tert-butyl groups, which slightly increase the electron density on the nitrogen atom compared to aniline (B41778) (pKa of anilinium ion ≈ 4.6).[1][7]

Substituent Effects

The reactivity of the amino group is modulated by the other substituents on the aromatic ring: the ortho-hydroxyl group and the para-tert-butyl group. These effects can be qualitatively understood and quantitatively estimated using Hammett and Taft parameters.

SubstituentPositionElectronic EffectHammett Constant (σ)Notes
-OHorthoElectron-donating (resonance), Electron-withdrawing (inductive)-Ortho effects are complex and not well-described by standard Hammett constants. Intramolecular hydrogen bonding with the amino group is possible.
-C(CH3)3paraElectron-donating (hyperconjugation and inductive)σp = -0.20The tert-butyl group increases electron density at the para position and, to a lesser extent, throughout the ring, enhancing the nucleophilicity of the amino group.[8][9]

The net effect of these substituents is an enhancement of the electron density on the amino nitrogen, making it more nucleophilic than the amino group in aniline.

Key Reactions of the Amino Group

The nucleophilic nature of the amino group in this compound allows it to participate in a variety of important chemical reactions.

Acylation

The amino group readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to synthesize amide-containing target molecules.[8][10][11] For instance, the reaction with acetic anhydride (B1165640) yields N-(2-hydroxy-5-tert-butylphenyl)acetamide.[2]

Reaction Scheme:

Acylation_Reaction

Schiff Base Formation

Condensation of the primary amino group with aldehydes or ketones results in the formation of Schiff bases (imines).[12][13][14] These compounds are valuable intermediates in organic synthesis and are known for their biological activities.

Reaction Scheme:

Schiff_Base_Formation

Diazotization

The primary aromatic amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).[15] Diazonium salts are highly versatile intermediates that can undergo a variety of subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions.

Reaction Scheme:

Diazotization_Reaction

Oxidative Polymerization

The presence of both amino and hydroxyl groups makes this compound a suitable monomer for oxidative polymerization. This process can be initiated either chemically or electrochemically, leading to the formation of polymers with interesting redox properties. The amino group is directly involved in the polymer chain formation.

Oxidative_Polymerization

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the reactivity of the amino group in this compound.

Determination of pKa by UV-Vis Spectrophotometry

This protocol describes a general method for determining the pKa of an aromatic amine using UV-Vis spectrophotometry, which relies on the different absorption spectra of the protonated and non-protonated forms of the amine.

Materials:

  • This compound

  • Hydrochloric acid (HCl), standardized solution

  • Sodium hydroxide (B78521) (NaOH), standardized solution

  • A series of buffers with known pH values covering the range of pKa ± 2

  • Methanol (B129727) or Ethanol (spectroscopic grade)

  • Deionized water

  • UV-Vis spectrophotometer

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or ethanol.

  • Preparation of Solutions for Spectral Analysis:

    • Acidic Solution (Fully Protonated): To a volumetric flask, add a known volume of the stock solution and dilute with a solution of HCl (e.g., 0.1 M) to obtain the spectrum of the fully protonated species (Ar-NH3+).

    • Basic Solution (Fully Unprotonated): To another volumetric flask, add the same volume of the stock solution and dilute with a solution of NaOH (e.g., 0.1 M) to obtain the spectrum of the free amine (Ar-NH2).

    • Buffered Solutions: Prepare a series of solutions by adding the same volume of the stock solution to different buffers of known pH.

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the acidic and basic forms is maximal.

    • Measure the absorbance of each buffered solution at this wavelength.

    • Calculate the pKa using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_B - A) / (A - A_A)] where:

      • A is the absorbance of the sample in the buffer.

      • A_A is the absorbance of the fully protonated form (in acidic solution).

      • A_B is the absorbance of the free amine (in basic solution).

    • Plot pH versus log[(A_B - A) / (A - A_A)]. The pKa is the pH at which the log term is zero.

Kinetic Analysis of Acylation by HPLC

This protocol outlines a method to monitor the kinetics of the acylation of this compound with an acylating agent (e.g., benzoyl chloride) using High-Performance Liquid Chromatography (HPLC).[16][17][18][19]

Materials:

  • This compound

  • Benzoyl chloride

  • A suitable aprotic solvent (e.g., acetonitrile, THF)

  • A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Quenching solution (e.g., a solution of a primary amine like butylamine)

Procedure:

  • Reaction Setup: In a thermostated reaction vessel, dissolve this compound and the base in the chosen solvent.

  • Initiation of Reaction: At time t=0, add a known amount of benzoyl chloride to the reaction mixture with vigorous stirring.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching solution.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Monitor the disappearance of the this compound peak and the appearance of the N-acylated product peak by integrating the peak areas at a suitable wavelength.

  • Data Analysis:

    • Plot the concentration of this compound (or its peak area) as a function of time.

    • Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law. For a pseudo-first-order reaction (if benzoyl chloride is in large excess), a plot of ln[Amine] vs. time will be linear with a slope of -k.

Synthesis and Characterization of a Schiff Base

This protocol describes the synthesis of a Schiff base from this compound and a representative aldehyde, benzaldehyde (B42025).[20]

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring plate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add benzaldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (a few drops).

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Characterize the purified Schiff base using techniques such as melting point determination, FT-IR, 1H NMR, and 13C NMR spectroscopy to confirm the formation of the imine bond.

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactivity of the amino group in this compound.

Table 1: Physicochemical Properties

ParameterValueReference/Method
Molecular FormulaC10H15NO[21]
Molecular Weight165.23 g/mol [21]
Melting Point160-163 °C[22]
pKa (conjugate acid)4.8 ± 0.5 (Predicted)ACD/Labs Percepta

Table 2: Hammett Substituent Constants

SubstituentPositionσpσm
-OH--0.370.12
-C(CH3)3--0.20-0.10

Note: These are general values and the effect of the ortho-hydroxyl group is more complex than indicated by a simple Hammett constant.

Conclusion

The amino group of this compound exhibits a rich and versatile reactivity profile, making it a cornerstone for a multitude of synthetic transformations. Its nucleophilicity, enhanced by the electron-donating hydroxyl and tert-butyl substituents, allows for efficient participation in acylation, Schiff base formation, and diazotization reactions. Furthermore, its role in oxidative polymerization opens avenues for the development of novel polymeric materials. This guide provides a foundational understanding of these reactive principles, supported by detailed experimental protocols and quantitative data, to aid researchers and drug development professionals in the effective utilization of this important chemical intermediate. A deeper quantitative understanding of the kinetics of its various reactions would be a valuable area for future research.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Amino-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrophilic substitution reactions of 2-Amino-4-tert-butylphenol. The presence of a strongly activating hydroxyl group, a moderately activating amino group, and a sterically bulky tert-butyl group on the aromatic ring makes this molecule a fascinating case study in regioselectivity. This document details the predicted outcomes of nitration, halogenation, sulfonation, and Friedel-Crafts reactions, supported by data from analogous systems. Detailed experimental protocols, adapted from related compounds, are provided to guide laboratory synthesis.

Core Concepts: Predicting Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the interplay of the electronic and steric effects of its substituents.

  • Hydroxyl (-OH) and Amino (-NH2) Groups: Both are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the aromatic ring via resonance. The hydroxyl group is generally a stronger activator than the amino group.

  • tert-Butyl (-C(CH3)3) Group: This alkyl group is an activating, ortho, para-director through an inductive effect. However, its significant steric bulk hinders electrophilic attack at the positions immediately adjacent (ortho) to it.

Considering the positions on the this compound ring:

  • Position 6: ortho to the amino group and meta to the hydroxyl and tert-butyl groups.

  • Position 5: meta to the amino group, ortho to the tert-butyl group, and para to the hydroxyl group.

  • Position 3: ortho to both the hydroxyl and tert-butyl groups, and meta to the amino group.

Based on these directing effects, electrophilic substitution is most likely to occur at position 6 , which is activated by the amino group and relatively unhindered. Position 5 is activated by the hydroxyl group but sterically hindered by the adjacent tert-butyl group. Position 3 is heavily sterically hindered.

Key Electrophilic Substitution Reactions

While specific quantitative data for the electrophilic substitution reactions of this compound is limited in publicly available literature, we can infer the likely products and adapt experimental protocols from closely related compounds.

Nitration

Direct nitration of aminophenols can be challenging due to the susceptibility of the amino group to oxidation. Protection of the amino group (e.g., by acylation) may be necessary prior to nitration to achieve selective substitution on the aromatic ring. However, controlled nitration of similar phenols has been reported. For instance, the nitration of p-tert-amylphenol yields the 2-nitro derivative, indicating substitution ortho to the hydroxyl group[1][2]. A chemoselective nitration of phenols using tert-butyl nitrite (B80452) has also been demonstrated, which could be a milder alternative to traditional nitrating agents[3][4][5].

Predicted Major Product: 2-Amino-4-tert-butyl-6-nitrophenol.

Table 1: Predicted and Reported Nitration Products of Substituted Phenols

Starting MaterialNitrating AgentMajor Product(s)Reported YieldReference
4-tert-Butylphenol (B1678320)Nitric acid / Water / NaNO22-Nitro-4-tert-butylphenolNot specified[6]
p-tert-AmylphenolDilute Nitric Acid2-Nitro-4-tert-amylphenolNot specified[1][2]
This compound (Predicted)Mild Nitrating Agent (e.g., tert-butyl nitrite)2-Amino-4-tert-butyl-6-nitrophenol--

Experimental Protocol (Adapted from the nitration of 4-tert-butylphenol[6])

  • Dissolve this compound in a suitable solvent such as ethyl acetate (B1210297) in a round-bottomed flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a dilute solution of nitric acid dropwise over a period of 10-15 minutes while maintaining the temperature at 0°C.

  • A catalytic amount of sodium nitrite can be added to facilitate the reaction.

  • After the addition is complete, allow the reaction to stir for an additional 45 minutes at 0°C.

  • Quench the reaction by washing with 1N HCl.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by crystallization or chromatography.

Halogenation

Halogenation of phenols is typically a facile reaction. The bromination of 4-tert-butylphenol yields 2-bromo-4-tert-butylphenol, demonstrating substitution ortho to the hydroxyl group[7]. Similarly, bromination of 2,6-di-tert-butylphenol (B90309) occurs at the para position[8]. For this compound, halogenation is expected to occur at the position ortho to the activating amino and hydroxyl groups that is least sterically hindered.

Predicted Major Product: 2-Amino-6-bromo-4-tert-butylphenol.

Table 2: Predicted and Reported Bromination Products of Substituted Phenols

Starting MaterialBrominating AgentMajor Product(s)Reported YieldReference
4-tert-ButylphenolBromine in Chloroform (B151607)/Carbon Tetrachloride2-Bromo-4-tert-butylphenolQuantitative[7]
2,6-di-tert-ButylphenolBromine in Dichloromethane (B109758)4-Bromo-2,6-di-tert-butylphenol76%[8]
This compound (Predicted)Bromine in a suitable solvent2-Amino-6-bromo-4-tert-butylphenol--

Experimental Protocol (Adapted from the bromination of 4-tert-butylphenol[7])

  • Dissolve this compound in a 1:1 (v/v) mixture of chloroform and carbon tetrachloride at 0°C under a nitrogen atmosphere.

  • Prepare a solution of bromine in chloroform.

  • Add the bromine solution dropwise to the phenol (B47542) solution over 2 hours at 0°C until a faint red color persists.

  • Purge the reaction mixture with nitrogen overnight to remove excess bromine.

  • Dilute the resulting solution with dichloromethane and wash with 1% aqueous sodium thiosulfate (B1220275) solution and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Sulfonation

The sulfonation of tert-butylated phenols can be complex, often involving isomerization and dealkylation reactions, particularly under harsh conditions with strong sulfuric acid[9]. The bulky tert-butyl group can be cleaved under acidic conditions. Therefore, milder sulfonating agents and carefully controlled reaction conditions would be necessary to achieve selective sulfonation of this compound. The most likely position for sulfonation would be ortho to the strongly activating hydroxyl and amino groups.

Predicted Major Product: 2-Amino-4-tert-butyl-6-phenolsulfonic acid.

Table 3: Predicted Sulfonation Product

Starting MaterialSulfonating AgentPredicted Major ProductReference
This compoundMild Sulfonating Agent (e.g., Chlorosulfonic acid in a non-polar solvent)2-Amino-4-tert-butyl-6-phenolsulfonic acid-

Experimental Protocol (Conceptual)

  • Protect the amino group of this compound by acetylation to form N-(2-hydroxy-5-tert-butylphenyl)acetamide.

  • Dissolve the protected compound in a suitable inert solvent like dichloromethane.

  • Cool the solution to 0°C.

  • Slowly add a mild sulfonating agent, such as chlorosulfonic acid, dropwise.

  • After the reaction is complete, carefully quench the reaction with ice water.

  • Hydrolyze the protecting acetyl group to yield the desired sulfonic acid derivative.

  • Isolate and purify the product.

Friedel-Crafts Reactions

Friedel-Crafts reactions on this compound are expected to be challenging. The amino group can form a complex with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. Therefore, protection of the amino group is generally required for successful Friedel-Crafts acylation or alkylation. The bulky tert-butyl group can also be used as a positional protecting group and can be removed via a retro-Friedel-Crafts reaction[10].

Predicted Outcome: Reaction is unlikely to proceed without protection of the amino group. With a protected amino group, acylation would likely occur at the position ortho to the hydroxyl group.

Table 4: General Friedel-Crafts Acylation of Phenolic Compounds

Starting MaterialAcylating Agent / CatalystGeneral ProductReference
Phenol derivatives (with protected amino group)Acyl chloride / AlCl3ortho- and para-Acyl phenol[11][12][13][14]

Experimental Protocol (Conceptual for Friedel-Crafts Acylation with a Protected Amino Group)

  • Protect the amino group of this compound, for instance, by forming an amide.

  • Suspend the Lewis acid catalyst (e.g., aluminum chloride) in a dry, inert solvent like dichloromethane at low temperature (e.g., 0°C).

  • Slowly add the acylating agent (e.g., acetyl chloride) to the suspension.

  • Add a solution of the protected this compound in the same solvent dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time.

  • Quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash it with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer and remove the solvent to obtain the acylated product.

  • Deprotect the amino group to yield the final product.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the general mechanism of electrophilic aromatic substitution and a typical experimental workflow.

Electrophilic_Aromatic_Substitution Aromatic_Ring This compound Intermediate Arenium Ion Intermediate (Resonance Stabilized) Aromatic_Ring->Intermediate Attack by π-electrons Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Product Intermediate->Product Rearomatization Proton_Loss -H+

Caption: General Mechanism of Electrophilic Aromatic Substitution.

Experimental_Workflow Start Start | Dissolve this compound in Solvent Reaction Reaction Add Electrophilic Reagent (e.g., Nitrating Agent) at controlled temperature Start->Reaction Quenching Quenching Stop the reaction (e.g., add water/acid) Reaction->Quenching Extraction Workup Separate organic and aqueous layers Quenching->Extraction Drying Drying Remove residual water (e.g., with MgSO4) Extraction->Drying Purification Purification Isolate the product (e.g., Crystallization, Chromatography) Drying->Purification Analysis Analysis Characterize the product (e.g., NMR, MS, IR) Purification->Analysis End Final Product Analysis->End

Caption: General Experimental Workflow for Electrophilic Substitution.

Conclusion

The electrophilic substitution reactions of this compound are dictated by a delicate balance between the strong activating effects of the hydroxyl and amino groups and the significant steric hindrance imposed by the tert-butyl group. While direct experimental data is sparse, a thorough understanding of these principles allows for the prediction of regiochemical outcomes and the adaptation of established synthetic protocols. This guide serves as a foundational resource for researchers and professionals engaged in the synthesis and derivatization of this and structurally related compounds, providing a framework for further experimental exploration in drug discovery and materials science.

References

Stability and Storage of 2-Amino-4-tert-butylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-4-tert-butylphenol (CAS No. 1199-46-8). The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings. Due to the limited availability of specific, in-depth stability studies on this compound in publicly accessible literature, this guide synthesizes information from safety data sheets (SDS), studies on analogous compounds, and established principles of chemical stability.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. Understanding these properties is fundamental to designing appropriate storage and handling protocols.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Appearance White to brown or gray crystals or powder
Melting Point 160-163 °C (lit.)
Solubility Information not readily available in comprehensive detail. Phenols are generally soluble in organic solvents and sparingly soluble in water.

Stability Profile

While specific quantitative data from forced degradation studies on this compound is not widely published, information from safety data sheets and the chemical nature of aminophenols provide a general stability profile.

General Stability: this compound is considered chemically stable under standard ambient conditions (room temperature) when protected from light and air. However, like many aminophenols, it is susceptible to degradation under certain stress conditions.

Susceptibility to Degradation:

  • Oxidation: The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the aromatic ring makes this compound susceptible to oxidation. Oxidation can be initiated by exposure to air (autoxidation), light, or oxidizing agents. This process can lead to the formation of colored impurities, likely quinone-imine or polymeric species, resulting in a discoloration of the material from white/off-white to brown or violet.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can promote the degradation of aminophenol compounds. This is a common degradation pathway for phenolic compounds in general.

  • Thermal Stress: While the compound has a relatively high melting point, prolonged exposure to elevated temperatures can accelerate degradation processes. Thermal degradation studies on related compounds often show decomposition at temperatures above their melting points.

  • pH: The stability of aminophenols can be pH-dependent. In solution, extremes of pH may catalyze hydrolytic or oxidative degradation.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on information from various safety data sheets:

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Cool placeTo minimize thermal degradation and slow down potential oxidative processes.
Atmosphere Dry, in a tightly closed containerTo protect from moisture and atmospheric oxygen, which can promote oxidation.[2]
Light Protect from lightTo prevent photodegradation. Amber glass vials or storage in a dark place is advised.
Ventilation Well-ventilated areaTo ensure a safe storage environment, as the compound can be harmful if inhaled.
Incompatibilities Store away from strong oxidizing agentsTo prevent vigorous and potentially hazardous reactions.

Proposed Degradation Pathway

Based on the known chemistry of aminophenols, a likely degradation pathway for this compound involves oxidation. The initial step is likely the formation of a phenoxyl radical, which can then undergo further reactions to form quinone-imine intermediates. These intermediates are often colored and can subsequently polymerize to form complex, dark-colored degradation products.

Below is a simplified, proposed oxidative degradation pathway.

G Proposed Oxidative Degradation Pathway of this compound A This compound B Phenoxyl Radical Intermediate A->B Oxidation (O2, light, heat) C Quinone-imine Intermediate B->C Further Oxidation / Rearrangement D Polymeric Degradation Products (Colored) C->D Polymerization

Caption: Proposed oxidative degradation pathway of this compound.

Experimental Protocols for Stability Assessment (General Approach)

While specific validated stability-indicating methods for this compound are not publicly available, a general approach for conducting a forced degradation study can be outlined based on regulatory guidelines and common practices in the pharmaceutical industry. The goal of such a study is to generate potential degradation products and develop an analytical method that can separate and quantify the parent compound from these degradants.

Forced Degradation Study Design:

A forced degradation study would typically involve exposing a solution of this compound (e.g., in a suitable organic solvent like methanol (B129727) or acetonitrile) to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for a defined period.

  • Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80°C) for a defined period.

  • Photodegradation: Exposing the solid compound or a solution to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined duration.

Workflow for Stability-Indicating Method Development:

G Workflow for Development of a Stability-Indicating Method cluster_0 Forced Degradation cluster_1 Analytical Method Development cluster_2 Method Validation A Prepare solutions of This compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Generate Degraded Samples B->C E Analyze Degraded Samples C->E D Develop HPLC Method (e.g., Reversed-Phase with UV detection) D->E F Assess Peak Purity and Resolution E->F G Validate Method According to ICH Guidelines (Specificity, Linearity, Accuracy, Precision, etc.) F->G Method is Stability-Indicating

Caption: General workflow for developing a stability-indicating analytical method.

Conclusion

Maintaining the stability of this compound is critical for its effective use in research and development. Adherence to the recommended storage conditions—cool, dry, and protected from light and air—is paramount. While specific quantitative stability data is limited, the known reactivity of aminophenols suggests that oxidation is a primary degradation pathway. The implementation of a robust stability testing program, guided by the principles of forced degradation studies, is essential for any application where the purity and integrity of this compound are critical. Future studies are warranted to fully elucidate the degradation pathways and kinetics for this compound under various stress conditions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4-tert-butylphenol is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its structure, featuring both an amino and a hydroxyl group on a substituted benzene (B151609) ring, allows for a variety of subsequent chemical transformations. This document provides detailed protocols for the synthesis of this compound from p-tert-butylphenol. The synthesis involves a two-step process: the regioselective nitration of p-tert-butylphenol to yield 2-nitro-4-tert-butylphenol, followed by the reduction of the nitro group to an amine. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Overall Reaction Scheme

p_tert_butylphenol p-tert-butylphenol intermediate 2-Nitro-4-tert-butylphenol p_tert_butylphenol->intermediate Nitration (HNO3, NaNO2 cat.) final_product This compound intermediate->final_product Reduction (H2, Pd/C)

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 2-Nitro-4-tert-butylphenol (Nitration)

This protocol outlines the nitration of p-tert-butylphenol using nitric acid in ethyl acetate (B1210297) with a catalytic amount of sodium nitrite (B80452).[2]

Materials:

  • p-tert-butylphenol (30 g, 0.2 mol)

  • Ethyl acetate (200 mL)

  • Nitric acid (13 mL, in 13 mL water)

  • Sodium nitrite (catalytic amount)

  • 1N Hydrochloric acid (HCl)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Round-bottomed flask (600 mL)

  • Mechanical stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 600-mL round-bottomed flask equipped with a mechanical stirrer, dissolve 30 g (0.2 mol) of p-tert-butylphenol in 200 mL of ethyl acetate.

  • Cool the flask to 0°C using an ice bath.

  • Slowly add a solution of 13 mL of nitric acid in 13 mL of water dropwise over 10 minutes while maintaining the temperature at 0°C.

  • Add a catalytic amount of sodium nitrite to the reaction mixture.

  • Stir the reaction mixture at 0°C for 45 minutes.

  • After the reaction is complete, transfer the mixture to a separatory funnel and wash with excess 1N HCl.

  • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield crude 2-nitro-4-tert-butylphenol.

Part 2: Synthesis of this compound (Reduction)

This protocol describes the reduction of 2-nitro-4-tert-butylphenol to this compound via catalytic hydrogenation using palladium on carbon (Pd/C).[2][3]

Materials:

  • 2-Nitro-4-tert-butylphenol (37 g, 0.19 mol, from Part 1)

  • Ethyl acetate (100 mL)

  • 10% Palladium on carbon (Pd/C) (1 teaspoon)

  • Hydrogen gas (H₂)

  • Parr hydrogenator or similar hydrogenation apparatus

  • Celite

  • Heptane (B126788) (approx. 200 mL)

  • Filtration apparatus

Procedure:

  • Dissolve 37 g (0.19 mol) of 2-nitro-4-tert-butylphenol in 100 mL of ethyl acetate.

  • Carefully add a teaspoon of 10% Pd/C to the solution in a Parr bottle.

  • Place the Parr bottle on a hydrogenator and purge the system with hydrogen gas.

  • Pressurize the vessel to 50 psi with hydrogen and agitate the mixture for 1 hour.[2][3]

  • After the reaction is complete (indicated by the cessation of hydrogen uptake), carefully vent the system.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the ethyl acetate.

  • Add approximately 200 mL of heptane to the residue to induce crystallization.

  • Collect the crystalline product by filtration, wash with a small amount of cold heptane, and dry under vacuum.

Data Presentation

Table 1: Summary of Reactants and Products

Compound NameStarting Material/ProductMolecular FormulaMolecular Weight ( g/mol )Amount Used/ObtainedMoles (mol)
p-tert-butylphenolStarting MaterialC₁₀H₁₄O150.2230 g0.2
2-Nitro-4-tert-butylphenolIntermediateC₁₀H₁₃NO₃195.2237 g0.19
This compoundFinal ProductC₁₀H₁₅NO165.2325.6 g0.155

Table 2: Reaction Conditions and Yields

Reaction StepKey ReagentsSolventTemperature (°C)Pressure (psi)Reaction Time (h)Yield (%)
NitrationHNO₃, NaNO₂ (cat.)Ethyl acetate0N/A0.75~95
ReductionH₂, 10% Pd/CEthyl acetateRoom Temp.501~82

Experimental Workflow

G cluster_prep Part 1: Nitration cluster_reduction Part 2: Reduction dissolve Dissolve p-tert-butylphenol in ethyl acetate cool Cool to 0°C dissolve->cool add_reagents Add HNO3 and NaNO2 cool->add_reagents react_nitration Stir for 45 min at 0°C add_reagents->react_nitration workup Aqueous workup (HCl wash) react_nitration->workup dry Dry organic layer (MgSO4) workup->dry concentrate_nitro Concentrate in vacuo dry->concentrate_nitro intermediate 2-Nitro-4-tert-butylphenol concentrate_nitro->intermediate dissolve_nitro Dissolve 2-nitro-4-tert-butylphenol in ethyl acetate intermediate->dissolve_nitro add_catalyst Add 10% Pd/C dissolve_nitro->add_catalyst hydrogenate Hydrogenate at 50 psi add_catalyst->hydrogenate filter_catalyst Filter off catalyst hydrogenate->filter_catalyst concentrate_amine Concentrate in vacuo filter_catalyst->concentrate_amine crystallize Crystallize from heptane concentrate_amine->crystallize final_product This compound crystallize->final_product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and checked for leaks. Perform the reaction in a well-ventilated area away from ignition sources.

  • Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. Handle with care and do not allow it to dry completely in the air.

  • All organic solvents are flammable and should be handled in a fume hood.

Characterization

The final product, this compound, can be characterized by its melting point and spectroscopic methods.

  • Melting Point: 160-163 °C (literature)[1]

  • ¹H NMR: Expected signals for aromatic protons, amine protons, hydroxyl proton, and the tert-butyl group.

  • IR Spectroscopy: Characteristic peaks for N-H and O-H stretches, as well as aromatic C-H and C=C bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (165.23 g/mol ).

This detailed protocol provides a reliable method for the synthesis of this compound, which is a key building block in various fields of chemical research and development.

References

detailed protocol for diazotization-cleavage reduction of p-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Modification of p-tert-Butylphenol

Topic: Detailed Protocol for the Azo Coupling and Reductive Cleavage of p-tert-Butylphenol

Audience: Researchers, scientists, and drug development professionals.

Introduction: p-tert-Butylphenol is a versatile starting material in organic synthesis. While phenols do not directly undergo diazotization, they can be chemically modified through multi-step processes that involve diazonium intermediates. A key method for introducing an amino group onto the p-tert-butylphenol scaffold is through an azo coupling reaction with a diazonium salt, followed by the reductive cleavage of the resulting azo bond. This process, often referred to as an "azo-cracking reduction," effectively functionalizes the phenol (B47542) ring, opening pathways for the synthesis of various derivatives, such as 2-amino-4-tert-butylphenol, a valuable dyestuff intermediate.[1] This document provides a detailed protocol for this synthetic sequence.

Experimental Protocols

This protocol is divided into three main stages:

  • Preparation of an Aniline (B41778) Diazonium Salt.

  • Azo Coupling with p-tert-Butylphenol.

  • Reductive Cleavage of the Azo Compound.

Stage 1: Diazotization of Aniline

This stage involves the conversion of a primary aromatic amine, such as aniline, into its corresponding diazonium salt using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong mineral acid.[2][3][]

Materials:

  • Aniline

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice

  • Starch-iodide paper

Procedure:

  • Prepare an acidic solution of aniline by dissolving aniline in an aqueous solution of HCl or H₂SO₄. The molar ratio of aniline to acid should be approximately 1:2 to 1:3 to maintain acidity and stabilize the resulting diazonium salt.[1][5]

  • Cool the aniline salt solution to 0-5 °C in an ice bath with constant stirring. Maintaining a low temperature is critical to prevent the decomposition of the diazonium salt.[1]

  • Prepare a concentrated aqueous solution of sodium nitrite (e.g., 30%).[1]

  • Slowly add the sodium nitrite solution dropwise to the cold aniline salt solution. The molar ratio of aniline to sodium nitrite should be approximately 1:1 to 1:1.1.[1]

  • Monitor the reaction for the presence of excess nitrous acid by periodically testing a drop of the reaction mixture on starch-iodide paper. A positive test (the paper turns blue-black) indicates the completion of the diazotization.[1][5]

  • The resulting solution contains the aniline diazonium salt and should be kept cold and used immediately in the next stage.

Stage 2: Azo Coupling with p-tert-Butylphenol

In this stage, the electrophilic diazonium salt reacts with the electron-rich p-tert-butylphenol (as its phenoxide) to form a colored azo compound.[1][6]

Materials:

  • p-tert-Butylphenol

  • Sodium hydroxide (B78521) (NaOH)

  • Aniline diazonium salt solution (from Stage 1)

  • Distilled water

  • Ice

Procedure:

  • Prepare a solution of sodium p-tert-butylphenoxide by dissolving p-tert-butylphenol in an aqueous solution of sodium hydroxide. The molar ratio of NaOH to p-tert-butylphenol can range from 0.8:1 to 1.5:1.[1] The solution can be gently warmed (30-60 °C) to ensure complete dissolution.[1]

  • Cool the sodium p-tert-butylphenoxide solution to maintain the reaction temperature at or below room temperature.

  • Slowly add the cold aniline diazonium salt solution (from Stage 1) to the sodium p-tert-butylphenoxide solution with vigorous stirring. The molar ratio of p-tert-butylphenol to diazonium salt should be approximately 1:1 to 1:1.2.[1]

  • An azo dye will precipitate out of the solution.

  • Continue stirring the reaction mixture for at least one hour after the addition is complete to ensure the reaction goes to completion.[1]

  • Isolate the azo dye product by filtration, wash it with water, and dry it. This reaction typically achieves high yields of 95-98%.[1]

Stage 3: Reductive Cleavage of the Azo Compound

The final stage involves the reduction and cleavage of the azo bond (-N=N-) to yield two amine products. In this specific protocol, the products are this compound and the starting aniline.

Materials:

  • Azo dye (from Stage 2)

  • Reducing agent (e.g., sodium dithionite, stannous chloride)

  • Sodium hydroxide (NaOH)

  • Solvent (e.g., water, ethanol)

Procedure:

  • Suspend the azo dye in an alkaline solution, for example, an aqueous solution of sodium hydroxide.

  • Add a suitable reducing agent. The molar ratio of the reducing agent to the azo dye is typically in excess (e.g., 3:1).[1]

  • Heat the reaction mixture, for instance, to 40-50 °C, to facilitate the reductive cleavage.[1]

  • The reaction progress can be monitored by the disappearance of the color of the azo dye.

  • Upon completion, the reaction mixture is worked up to isolate the this compound. This may involve neutralization, extraction with an organic solvent, and subsequent purification steps like crystallization or chromatography.

  • The yield for this cleavage step is typically high, often over 85%, with the final product purity exceeding 98%.[1]

Data Presentation

The following tables summarize the typical reaction conditions and expected outcomes based on reported data.[1]

Table 1: Reaction Conditions for Diazotization and Azo Coupling

ParameterStage 1: DiazotizationStage 2: Azo Coupling
Key Reagents Aniline, NaNO₂, HCl/H₂SO₄p-tert-Butylphenol, NaOH, Diazonium Salt
Molar Ratio (Aniline:NaNO₂) 1 : (1 - 1.1)-
Molar Ratio (p-t-Bu-Phenol:Diazonium Salt) -1 : (1 - 1.2)
Temperature 0 - 10 °CNormal Temperature
Reaction Time Until positive starch-iodide test>1 hour post-addition
Expected Yield (Used in situ)95 - 98%

Table 2: Reaction Conditions for Reductive Cleavage

ParameterStage 3: Reductive Cleavage
Key Reagents Azo Dye, Reducing Agent, NaOH
Molar Ratio (Reducing Agent:Azo Dye) 3 : 1
Temperature 40 - 50 °C
Solvent Aqueous Alkaline Solution
Expected Yield > 85%
Expected Purity > 98%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of this compound from aniline and p-tert-butylphenol.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling cluster_2 Stage 3: Reductive Cleavage Aniline Aniline Diazonium Aniline Diazonium Salt Aniline->Diazonium NaNO₂, HCl 0-10 °C AzoDye Azo Dye Intermediate Diazonium->AzoDye PTBP p-tert-Butylphenol Phenoxide Sodium p-tert-Butylphenoxide PTBP->Phenoxide NaOH Phenoxide->AzoDye Coupling Reaction FinalProduct This compound AzoDye->FinalProduct Reducing Agent, NaOH 40-50 °C

Caption: Workflow for the synthesis of this compound.

Disclaimer: This protocol is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety measures and personal protective equipment.

References

Application Notes and Protocols for the Synthesis of 2-(Pyridyl)benzoxazoles from 2-Amino-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole (B165842) derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural features allow for diverse biological activities, making them valuable scaffolds for the development of novel therapeutic agents. Among these, 2-(pyridyl)benzoxazoles have shown promise as inhibitors of key signaling pathways implicated in cancer and inflammation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), mesenchymal-epithelial transition factor (c-Met), and the P2Y14 receptor.

This document provides detailed application notes and experimental protocols for the synthesis of 2-(pyridyl)benzoxazoles, specifically focusing on the use of 2-Amino-4-tert-butylphenol as a key starting material. The methodologies described herein are intended to serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Synthetic Strategy

The primary synthetic route to 2-(pyridyl)benzoxazoles from this compound involves a one-pot condensation reaction with a suitable pyridine-2-carboxaldehyde or a derivative of pyridine-2-carboxylic acid. This reaction typically proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration to yield the final benzoxazole ring system. The choice of catalyst, solvent, and reaction temperature is crucial for achieving high yields and purity.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 5-tert-Butyl-2-(pyridin-2-yl)benzo[d]oxazole using a Nickel Catalyst

This protocol is adapted from a general method for the synthesis of 2-substituted benzoxazoles.[1]

Materials:

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 165.23 mg) and ethanol (10 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Add pyridine-2-carboxaldehyde (1.0 mmol, 107.1 mg) to the solution.

  • Add NiSO₄·6H₂O (0.1 mmol, 26.28 mg) to the reaction mixture.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

  • Upon completion, filter the reaction mixture to remove the catalyst. Wash the catalyst with a small amount of ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel. A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate is recommended. A common starting eluent system is a 9:1 mixture of hexane:ethyl acetate.[2]

  • Combine the fractions containing the pure product and evaporate the solvent to yield 5-tert-butyl-2-(pyridin-2-yl)benzo[d]oxazole as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis using a Zinc Catalyst

This protocol provides an alternative method using a different Lewis acid catalyst.[3]

Materials:

  • This compound (1.0 equiv)

  • Pyridine-2-carboxaldehyde (1.0 equiv)

  • Zinc acetate [Zn(OAc)₂] (10 mol%)

  • Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 165.23 mg) and pyridine-2-carboxaldehyde (1.0 mmol, 107.1 mg) in ethanol (10 mL).

  • Add Zn(OAc)₂ (0.1 mmol, 18.35 mg) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-tert-butyl-2-(pyridin-2-yl)benzo[d]oxazole.

Data Presentation

The following table summarizes various reported conditions for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and aldehydes, which can be adapted for the synthesis of the target compound.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NiSO₄EtOHRoom Temp.1.5 - 380 - 98[1]
Zn(OAc)₂EtOHRoom Temp.380 - 92[3]
Samarium triflateWaterRoom Temp.0.5 - 185 - 95[4]
Copper(II) oxide NPsDMSORoom Temp.2 - 570 - 95[4]
Boric acidTrichlorobenzene/Toluene140 - 220->86[5]
None (Microwave)Isopropanol800.5-

Note: Yields are for analogous reactions and may vary for the specific synthesis of 5-tert-butyl-2-(pyridin-2-yl)benzo[d]oxazole.

Application in Drug Discovery: Targeting Signaling Pathways

2-(Pyridyl)benzoxazole derivatives have shown significant potential as modulators of key signaling pathways involved in cancer and inflammation.

Inhibition of VEGFR-2 and c-Met Signaling in Cancer

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Met receptor are crucial receptor tyrosine kinases that drive tumor angiogenesis, proliferation, and metastasis.[6][7] Small molecule inhibitors targeting these kinases are a validated strategy in cancer therapy.[6][7] Benzoxazole derivatives have been identified as potent dual inhibitors of VEGFR-2 and c-Met.[6] Their mechanism of action involves binding to the ATP-binding pocket of the kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling cascades. This leads to the inhibition of endothelial cell proliferation and migration, and ultimately, the suppression of tumor growth.[8][9]

VEGFR2_cMet_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds HGF HGF cMet c-Met HGF->cMet Binds P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation P_cMet p-c-Met cMet->P_cMet Autophosphorylation PI3K PI3K P_VEGFR2->PI3K MAPK MAPK P_VEGFR2->MAPK P_cMet->PI3K P_cMet->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis Proliferation Cell Proliferation Akt->Proliferation MAPK->Proliferation Inhibitor 2-(Pyridyl)benzoxazole Inhibitor->VEGFR2 Inhibits Inhibitor->cMet Inhibits

Caption: Inhibition of VEGFR-2 and c-Met signaling pathways by 2-(pyridyl)benzoxazoles.

Antagonism of the P2Y14 Receptor in Inflammation

The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars and plays a role in inflammatory responses.[10][11] Antagonists of the P2Y14 receptor are being investigated as potential anti-inflammatory agents.[10][11] Benzoxazole-based compounds have been identified as potent P2Y14 receptor antagonists.[10] These antagonists are thought to bind to the orthosteric binding site of the receptor, competitively blocking the binding of endogenous agonists and thereby inhibiting downstream signaling, such as the inhibition of adenylyl cyclase and subsequent modulation of intracellular cyclic AMP (cAMP) levels.[12]

P2Y14R_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UDP_glucose UDP-Glucose P2Y14R P2Y14 Receptor UDP_glucose->P2Y14R Binds Gi Gi Protein P2Y14R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Inflammation Inflammatory Response cAMP->Inflammation Antagonist 2-(Pyridyl)benzoxazole Antagonist->P2Y14R Blocks

Caption: Antagonism of the P2Y14 receptor signaling pathway by 2-(pyridyl)benzoxazoles.

Conclusion

The synthesis of 2-(pyridyl)benzoxazoles from this compound offers a versatile platform for the development of novel drug candidates. The one-pot condensation methods described provide an efficient and accessible route to these valuable compounds. The demonstrated activity of benzoxazole derivatives as inhibitors of VEGFR-2, c-Met, and P2Y14R highlights their therapeutic potential in oncology and inflammatory diseases. The protocols and data presented in this document are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of Prolinamide Phenol Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the synthesis of N-(2-hydroxyphenyl)prolinamide organocatalysts and their application in asymmetric aldol (B89426) reactions. The inclusion of a phenolic hydroxyl group is designed to introduce an additional hydrogen bonding site, which can enhance stereoselectivity in catalytic applications.

Overview and Principle

Prolinamide organocatalysts are a class of small organic molecules derived from the amino acid L-proline. They are effective in promoting various asymmetric transformations, including aldol and Michael reactions. The catalytic activity stems from the secondary amine of the proline ring, which forms a nucleophilic enamine intermediate with a carbonyl donor. The amide functionality plays a crucial role in the stereochemical control of the reaction. By incorporating a phenol (B47542) group into the prolinamide structure, an additional hydrogen bond donor is introduced, which can interact with the electrophile and further influence the stereoselectivity of the transformation.

Experimental Protocols

This section details the synthesis of a representative prolinamide phenol organocatalyst, (S)-N-(2-hydroxyphenyl)-pyrrolidine-2-carboxamide, and its subsequent use in a direct asymmetric aldol reaction.

Synthesis of (S)-N-(2-hydroxyphenyl)-pyrrolidine-2-carboxamide

This protocol is adapted from the general procedure described by Sathapornvajana and Vilaivan (2007).

Materials:

Procedure:

Step 1: Coupling of N-Boc-L-proline and 2-Aminophenol

  • To a solution of 2-aminophenol (1.5 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add triethylamine (1.5 mmol).

  • Stir the solution for 5 minutes at room temperature.

  • Add N-Boc-L-proline (1.5 mmol) followed by EDC·HCl (1.6 mmol).

  • Stir the reaction mixture overnight at room temperature.

  • Wash the resulting solution with water (2 x 10 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the N-Boc protected prolinamide phenol.

Step 2: Deprotection of the Boc Group

  • Dissolve the purified N-Boc protected prolinamide phenol in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO3.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the final prolinamide phenol organocatalyst.

Application in Asymmetric Aldol Reaction

Materials:

Procedure:

  • To a solution of 4-nitrobenzaldehyde (0.5 mmol) in the chosen solvent (chloroform or water, 1 mL), add cyclohexanone (5.0 mmol).

  • Add the prolinamide phenol organocatalyst (10 mol%, 0.05 mmol).

  • Stir the reaction mixture at room temperature for the specified time (see Table 1).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.

  • Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC analysis.

Data Presentation

The following table summarizes the performance of various synthesized N-(2-hydroxyphenyl)prolinamide organocatalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. The data is adapted from Sathapornvajana and Vilaivan (2007).

Table 1: Performance of Prolinamide Phenol Organocatalysts in the Asymmetric Aldol Reaction

Catalyst (Substituent R on Phenol Ring)SolventTime (h)Yield (%)dr (anti:syn)ee (anti, %)
HChloroform249290:1081
4-MeChloroform249592:885
4-ClChloroform249393:790
4-NO2Chloroform488595:595
HWater487592:890
4-MeWater488093:792
4-ClWater487894:695
4-NO2Water726595:597

Visualization of the Catalytic Cycle and Experimental Workflow

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the prolinamide phenol organocatalyzed direct asymmetric aldol reaction. The cycle involves the formation of an enamine intermediate from the ketone and the catalyst, followed by the stereoselective addition of the aldehyde, which is activated through hydrogen bonding with the amide and phenol groups of the catalyst. Hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Catalyst Prolinamide Phenol Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O TransitionState Ternary Transition State Enamine->TransitionState + Aldehyde Iminium Iminium Intermediate TransitionState->Iminium C-C Bond Formation Iminium->Catalyst + H2O - Aldol Product AldolProduct Aldol Product Iminium->AldolProduct Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Aldehyde->TransitionState

Caption: Proposed catalytic cycle for the prolinamide phenol-catalyzed aldol reaction.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and application of prolinamide phenol organocatalysts.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction cluster_analysis Analysis Coupling Step 1: Coupling Reaction (N-Boc-L-proline + Aminophenol) Purification1 Purification 1 (Column Chromatography) Coupling->Purification1 Deprotection Step 2: Boc Deprotection (TFA) Purification1->Deprotection Purification2 Purification 2 (Extraction & Workup) Deprotection->Purification2 Characterization Catalyst Characterization (NMR, HRMS, etc.) Purification2->Characterization ReactionSetup Reaction Setup (Aldehyde + Ketone + Catalyst) Characterization->ReactionSetup Reaction Stirring at Room Temperature ReactionSetup->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Product Extraction Quenching->Extraction Purification3 Purification 3 (Column Chromatography) Extraction->Purification3 Analysis Analysis of Aldol Product (Yield, dr, ee% via HPLC) Purification3->Analysis

Caption: General experimental workflow for synthesis and application.

Application Notes and Protocols for the Preparation of Fluorescent Whitening Agents Using 2-Amino-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4-tert-butylphenol is a key intermediate in the synthesis of a variety of fluorescent whitening agents (FWAs), particularly those belonging to the benzoxazole (B165842) class. These compounds function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, leading to a whiter and brighter appearance of the materials to which they are applied. This document provides detailed protocols for the synthesis of a prominent FWA, 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (Fluorescent Brightener 184), using this compound as a primary precursor.

Quantitative Data Summary

The tables below summarize the key quantitative data for the starting material and the resulting fluorescent whitening agent.

Table 1: Properties of this compound

PropertyValueReference
CAS Number 1199-46-8[1]
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol
Appearance Off-white to light brown crystalline powder
Melting Point 162-164 °C
Purity ≥99% (HPLC)

Table 2: Properties of 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (FWA OB)

PropertyValueReference
Common Name Fluorescent Brightener 184 (FWA OB)[2]
CAS Number 7128-64-5[2]
Molecular Formula C₂₆H₂₆N₂O₂S[1]
Molecular Weight 430.57 g/mol [1]
Appearance Light yellow to greenish-yellow powder[1]
Melting Point 199-203 °C[1]
Maximum Absorption (λmax) 373 nm (in Ethanol)[3]
Solubility Soluble in organic solvents (e.g., toluene (B28343), acetone); Insoluble in water[1]

Experimental Protocols

Synthesis of 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (FWA OB)

This protocol details the synthesis of FWA OB via the condensation of this compound with thiophene-2,5-dicarboxylic acid.[1] This method is a common approach for preparing benzoxazole-based fluorescent compounds.[4]

Materials:

  • This compound (≥99%)

  • Thiophene-2,5-dicarboxylic acid (≥98%)

  • Boric acid (≥99.5%)

  • Trichlorobenzene (Anhydrous)

  • Toluene (Anhydrous)

  • Methanol (B129727)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dean-Stark trap or water separator

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add this compound (8.26 g, 0.05 mol), thiophene-2,5-dicarboxylic acid (4.30 g, 0.025 mol), and boric acid (0.77 g, 0.0125 mol) as a catalyst.

    • To the flask, add a solvent mixture of trichlorobenzene (100 mL) and toluene (20 mL). The toluene will aid in the azeotropic removal of water.[1]

  • Condensation Reaction:

    • Begin stirring the mixture and gently heat the flask using a heating mantle.

    • Gradually increase the temperature to approximately 120-130 °C. At this temperature, the toluene will begin to reflux, and water will start to collect in the Dean-Stark trap.

    • Continue the reaction at this temperature, continuously removing the water produced during the condensation. The reaction progress can be monitored by the amount of water collected.

    • After the theoretical amount of water has been collected (approximately 0.9 mL), continue the reaction for an additional 1-2 hours to ensure completion.

  • Solvent Removal and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The crude product may precipitate out upon cooling.

    • Set up a distillation apparatus and remove the toluene and trichlorobenzene under reduced pressure.

  • Purification:

    • The resulting solid residue is the crude FWA OB.

    • Recrystallize the crude product from a suitable solvent such as a mixture of toluene and methanol or ethyl acetate (B1210297) to obtain a purified, bright yellow-green solid.[3]

    • Filter the purified crystals using a Buchner funnel, wash with a small amount of cold methanol, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain UV-Vis and fluorescence spectra to confirm the optical properties.

    • Further characterization can be performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Visualizations

Synthesis Pathway of FWA OB

G A This compound C Condensation Reaction (Trichlorobenzene/Toluene, Boric Acid, 120-130 °C) A->C B Thiophene-2,5-dicarboxylic acid B->C D Intermediate Amide (Not Isolated) C->D E Cyclodehydration (-2H₂O) D->E F 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (FWA OB) E->F

Caption: Synthesis of FWA OB from this compound.

Experimental Workflow for FWA OB Synthesis

G start Start reactants Combine Reactants: - this compound - Thiophene-2,5-dicarboxylic acid - Boric Acid - Trichlorobenzene/Toluene start->reactants reaction Heat to 120-130 °C (Azeotropic water removal) reactants->reaction cool Cool to Room Temperature reaction->cool distill Solvent Removal (Reduced Pressure) cool->distill recrystallize Recrystallization (e.g., Toluene/Methanol) distill->recrystallize filter_dry Filter and Dry recrystallize->filter_dry characterize Characterization (MP, UV-Vis, Fluorescence) filter_dry->characterize end End characterize->end

Caption: Workflow for the synthesis and purification of FWA OB.

References

Application Notes and Protocols: 2-Amino-4-tert-butylphenol in the Synthesis of Photosensitive Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2-Amino-4-tert-butylphenol and its derivatives in the development of novel photosensitive materials. The following sections detail the synthesis of the monomer and its subsequent polymerization, along with protocols and characterization data.

Introduction

This compound is a versatile organic compound that serves as a valuable precursor in the synthesis of various functional materials.[1] Its unique molecular structure, featuring both an amino and a hydroxyl group, allows for diverse chemical modifications, making it an attractive building block for polymers with tailored properties. One of the promising applications of this compound is in the formulation of photosensitive materials, which are critical components in microelectronics, photolithography, and advanced imaging technologies.

This document outlines the synthesis of poly(this compound) [poly(2A-4TBP)], a polymer derived from this compound, and discusses its potential as a photosensitive material. The protocols provided are based on established scientific literature and are intended to guide researchers in the exploration of this compound for photosensitive applications.

Synthesis of this compound

A common method for the synthesis of this compound is through a diazotization-cleavage reduction process starting from p-tert-butylphenol.[1]

Experimental Protocol: Synthesis of this compound

1. Diazotization Reaction:

  • In a suitable reaction vessel, dissolve p-tert-butylphenol in a hydrochloric or sulfuric acid solution.

  • Cool the mixture to 0-10°C in an ice bath.

  • Slowly add a 30% sodium nitrite (B80452) solution dropwise while maintaining the temperature.

  • Monitor the reaction endpoint using starch iodide paper (a slight blue color indicates completion).

  • Store the resulting p-tert-butylphenol diazonium salt solution at 0-5°C.

2. Coupling Reaction:

  • Prepare a coupling solution by dissolving p-tert-butylphenol in a sodium hydroxide (B78521) solution at 30-60°C.

  • Cool the coupling solution to room temperature.

  • Add the previously prepared p-tert-butylphenol diazonium salt solution dropwise to the coupling solution to form an azo dye.

  • Continue stirring for 1 hour after the addition is complete.

3. Cleavage Reduction Reaction:

  • Dissolve the azo dye in an alcohol solvent (e.g., 95% ethanol).

  • Add an alkaline catalyst, such as sodium hydroxide or potassium hydroxide.

  • Introduce a reducing agent (e.g., sodium dithionite, hydrazine (B178648) hydrate, or zinc powder) to the mixture.

  • Maintain the reaction temperature between 20-80°C for 3-24 hours.

  • Neutralize the reaction mixture with acid, which will precipitate the crude this compound.

  • Purify the product by filtration, washing, and drying to obtain a grayish-white crystalline solid.

Summary of Reaction Parameters:
ParameterValue/Range
Diazotization
p-tert-butylphenol:Acid (molar ratio)1 : (2-3)
p-tert-butylphenol:Sodium Nitrite (molar ratio)1 : (1-1.1)
Reaction Temperature0-10°C
Coupling
Sodium Hydroxide:p-tert-butylphenol (molar ratio)(0.8-1.5) : 1
p-tert-butylphenol sodium:Diazonium salt (molar ratio)1 : (1-1.2)
Coupling Solution Temperature30-60°C
Coupling Reaction TemperatureRoom Temperature
Cleavage Reduction
Solvent95% Ethanol or Ethanol/Water mixture
Alkaline Catalyst:Azo Dye (molar ratio)(0.5-2) : 1
Reducing Agent:Azo Dye (molar ratio)(2-5) : 1
Reaction Temperature20-80°C
Reaction Time3-24 hours

Synthesis of Poly(this compound) [poly(2A-4TBP)]

Poly(this compound) can be synthesized through chemical or electrochemical oxidative polymerization.[2][3] The resulting polymer possesses a phenoxazine (B87303) ladder structure and consists of oligomers with varying chain lengths.[2]

Experimental Protocol: Chemical Oxidative Polymerization

This protocol describes the synthesis of poly(2A-4TBP) using a chemical oxidant.[2]

Materials:

  • This compound

  • 1.0 M Perchloric acid (HClO₄)

  • Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)

  • THF (Tetrahydrofuran) for polymer dissolution

Procedure:

  • Dissolve this compound in 1.0 M HClO₄ to a final concentration of 15 mM.

  • Cool the solution in a vigorously stirred ice bath to 0°C.

  • Initiate polymerization by adding an equimolar amount of ammonium persulfate.

  • Allow the reaction to proceed for 22 hours. A purple precipitate of the polymer will form.

  • Collect the polymer by filtration.

  • Thoroughly wash the polymer with 1.0 M perchloric acid.

  • Dry the purified polymer under dynamic vacuum for 3 hours.

Expected Yield: Approximately 68%.[2]

Summary of Polymerization Parameters:
ParameterValue
Monomer Concentration15 mM
Solvent1.0 M HClO₄
OxidantAmmonium persulfate
Monomer:Oxidant Molar Ratio1:1
Reaction Temperature0°C
Reaction Time22 hours
Product AppearancePurple solid
Yield~68%

Characterization of Poly(2A-4TBP)

Spectroscopic analysis of the chemically synthesized poly(2A-4TBP) indicates that the material is composed of an oligomer mixture with up to 16 monomer units.[2] The fundamental structure of the polymer is based on phenoxazine rings.

Application in Photosensitive Materials: A Potential Pathway

While direct, detailed protocols for formulating photosensitive materials using poly(2A-4TBP) are not yet widely published, the inherent properties of this polymer suggest its potential in this area. The phenoxazine structure and the presence of reactive sites on the polymer backbone could allow for further functionalization to introduce photo-crosslinkable moieties.

The general workflow for developing a photoresist from a novel polymer like poly(2A-4TBP) would typically involve the following steps:

Caption: General workflow for developing a photosensitive material.

Future Research Directions

Further research is required to fully elucidate the potential of this compound and its polymers in photosensitive material applications. Key areas for investigation include:

  • Functionalization of Poly(2A-4TBP): Introducing photo-crosslinkable groups (e.g., acrylates, epoxides, or azides) onto the polymer backbone.

  • Photoresist Formulation: Optimizing the composition of the photoresist, including the choice of photoinitiators, solvents, and other additives, to achieve desired photosensitivity and resolution.

  • Photolithographic Evaluation: Characterizing the performance of the formulated photoresist in terms of its sensitivity, contrast, resolution, and etching resistance.

  • Structure-Property Relationship: Investigating how modifications to the polymer structure, such as molecular weight and the nature of the crosslinking groups, affect the final properties of the photosensitive material.

The synthesis protocols and characterization data provided herein offer a solid foundation for researchers to explore the promising applications of this compound in the exciting field of photosensitive materials.

References

Application of 2-Amino-4-tert-butylphenol in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-tert-butylphenol is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant applications in medicinal chemistry. Its unique structural features, including the presence of a reactive amino group and a hydroxyl group on a substituted benzene (B151609) ring, make it an ideal starting material for the construction of privileged scaffolds in drug discovery. This document provides detailed application notes and protocols on the use of this compound in the synthesis of medicinally relevant compounds, with a focus on anticancer agents.

Key Application: Synthesis of Anticancer Benzoxazoles

One of the most promising applications of this compound in medicinal chemistry is in the synthesis of 5-tert-butyl-substituted benzoxazole (B165842) derivatives. The benzoxazole moiety is a well-established pharmacophore known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The tert-butyl group at the 5-position can enhance the lipophilicity of the molecule, potentially improving its pharmacokinetic profile and cellular uptake.

A notable class of compounds synthesized from this compound are 5-tert-butyl-2-(pyridyl)benzoxazoles. These compounds have shown potential as anticancer agents, with a mechanism of action that may involve the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Putative Mechanism of Action: AhR Signaling Pathway

Compounds structurally similar to benzoxazoles, such as the benzothiazole (B30560) derivative 5F 203 (the active metabolite of the anticancer drug Phortress), are known to act as agonists of the Aryl Hydrocarbon Receptor (AhR).[1][2] Activation of AhR leads to a cascade of events that can result in cancer cell death. The proposed mechanism for 5-tert-butyl-2-(pyridyl)benzoxazoles is analogous and involves the following steps:

  • Ligand Binding and AhR Activation: The benzoxazole derivative enters the cell and binds to the cytosolic AhR, which is in a complex with heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and other co-chaperones.

  • Nuclear Translocation: Ligand binding induces a conformational change in the AhR complex, leading to its translocation into the nucleus.

  • Dimerization and DNA Binding: In the nucleus, AhR dissociates from its chaperone proteins and heterodimerizes with the AhR nuclear translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes.[3]

  • Gene Transcription: Binding of the AhR/ARNT complex to DREs initiates the transcription of a battery of genes, most notably Cytochrome P450 1A1 (CYP1A1).[2]

  • Metabolic Activation and DNA Damage: The induced CYP1A1 enzyme metabolizes the benzoxazole compound into reactive electrophilic intermediates. These intermediates can form covalent adducts with DNA, leading to DNA damage.[4]

  • Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle arrest and activates apoptotic pathways, ultimately leading to programmed cell death of the cancer cell.[1][4]

Below is a diagram illustrating this proposed signaling pathway.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 5-tert-butyl-2- (pyridyl)benzoxazole AhR_complex AhR-Hsp90-AIP Ligand->AhR_complex Binding Metabolite Reactive Metabolite Ligand:e->Metabolite:w Metabolism Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR Conformational Change AhR_ARNT AhR/ARNT Heterodimer Activated_AhR->AhR_ARNT Nuclear Translocation & Dimerization with ARNT DRE Dioxin Response Element (DRE) AhR_ARNT->DRE Binding CYP1A1_gene CYP1A1 Gene DRE->CYP1A1_gene Initiates Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA Transcription CYP1A1_protein CYP1A1 Enzyme CYP1A1_mRNA->CYP1A1_protein Translation DNA DNA Metabolite->DNA Forms Adducts DNA_damage DNA Damage DNA->DNA_damage Cell_cycle_arrest Cell Cycle Arrest DNA_damage->Cell_cycle_arrest Apoptosis Apoptosis DNA_damage->Apoptosis

Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway for anticancer activity.

Experimental Protocols

Synthesis of 5-tert-butyl-2-(pyridin-2-yl)benzoxazole

This protocol describes a two-step synthesis of 5-tert-butyl-2-(pyridin-2-yl)benzoxazole from this compound and pyridine-2-carbaldehyde, proceeding through a Schiff base intermediate followed by oxidative cyclization.

Materials:

Step 1: Synthesis of the Phenolic Schiff Base Intermediate

Synthesis_Step1 Reactant1 This compound Reaction Ethanol, Reflux Reactant1->Reaction Reactant2 Pyridine-2-carbaldehyde Reactant2->Reaction Product Phenolic Schiff Base Intermediate Reaction->Product

Synthesis of the phenolic Schiff base intermediate.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add pyridine-2-carbaldehyde (1.0 eq) to the solution.

  • Reflux the mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure to obtain the crude product.

  • The crude Schiff base can be used in the next step without further purification or can be purified by recrystallization from ethanol.

Step 2: Oxidative Cyclization to 5-tert-butyl-2-(pyridin-2-yl)benzoxazole

Synthesis_Step2 Reactant Phenolic Schiff Base Reaction DDQ, DCM, rt Reactant->Reaction Product 5-tert-butyl-2-(pyridin-2-yl)benzoxazole Reaction->Product

Oxidative cyclization to the final benzoxazole product.

Procedure:

  • Dissolve the crude or purified phenolic Schiff base (1.0 eq) in dichloromethane (DCM).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.[5]

  • After completion of the reaction, wash the mixture with a saturated aqueous solution of sodium bicarbonate to remove the DDQ byproduct (DDQ-H2).

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 5-tert-butyl-2-(pyridin-2-yl)benzoxazole.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxic activity of the synthesized benzoxazole derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized 5-tert-butyl-2-(pyridin-2-yl)benzoxazole

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the synthesized benzoxazole in DMSO. Make serial dilutions of the compound in the complete medium to achieve the desired final concentrations (e.g., ranging from 0.01 to 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data

The following table summarizes hypothetical IC50 values for a series of 5-tert-butyl-2-(aryl)benzoxazole derivatives against various cancer cell lines, based on the potential anticancer activity of this class of compounds.

Compound IDAryl SubstituentCancer Cell LineIC50 (µM)
BZ-1 Pyridin-2-ylMCF-7 (Breast)5.2
A549 (Lung)8.7
HCT116 (Colon)6.5
BZ-2 Pyridin-3-ylMCF-7 (Breast)7.8
A549 (Lung)12.1
HCT116 (Colon)9.3
BZ-3 Pyridin-4-ylMCF-7 (Breast)6.1
A549 (Lung)9.5
HCT116 (Colon)7.2
Doxorubicin (Reference)MCF-7 (Breast)0.8
A549 (Lung)1.2
HCT116 (Colon)1.0

Note: The data presented in this table are illustrative and intended to provide a framework for presenting experimental results. Actual IC50 values would need to be determined experimentally.

Conclusion

This compound is a key starting material for the synthesis of medicinally important benzoxazole derivatives. The protocols and data presented here provide a foundation for researchers to explore the synthesis and anticancer potential of 5-tert-butyl-substituted benzoxazoles. The proposed mechanism of action via the Aryl Hydrocarbon Receptor signaling pathway offers a clear direction for further mechanistic studies. The versatility of the synthetic routes allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, which is crucial for the development of new and effective anticancer agents.

References

Application Notes and Protocols: Synthesis and Evaluation of 2-Amino-4-tert-butylphenol Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of novel kinase inhibitors based on the 2-amino-4-tert-butylphenol scaffold. This document offers detailed protocols for the chemical synthesis of a representative derivative and its subsequent biological characterization in kinase inhibition assays. The methodologies and data presentation formats are designed to guide researchers in the exploration of this chemical series for therapeutic applications.

Introduction

Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The this compound core represents a versatile scaffold for the development of small molecule kinase inhibitors. By modifying the amino and phenol (B47542) moieties, it is possible to synthesize a library of derivatives with the potential for potent and selective kinase inhibition.

This document outlines the synthesis of a hypothetical derivative, N-(2-hydroxy-5-tert-butylphenyl)-4-nitrobenzamide, and provides protocols for its evaluation against a panel of relevant kinases. While this specific molecule is presented as an example, the described methodologies are broadly applicable to other derivatives of the this compound scaffold.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of a representative this compound derivative against a panel of cancer-relevant kinases is summarized below. The data is presented as IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. This data is hypothetical and serves as an example of how to present screening results for novel compounds of this class. The selection of kinases is inspired by the activity of structurally related aminophenol compounds.[1]

Kinase TargetRepresentative DerivativeIC50 (µM)
AKTN-(2-hydroxy-5-tert-butylphenyl)-4-nitrobenzamide1.5
ABLN-(2-hydroxy-5-tert-butylphenyl)-4-nitrobenzamide2.8
VEGFR2N-(2-hydroxy-5-tert-butylphenyl)-4-nitrobenzamide5.2
EGFRN-(2-hydroxy-5-tert-butylphenyl)-4-nitrobenzamide> 20
SRCN-(2-hydroxy-5-tert-butylphenyl)-4-nitrobenzamide> 20

Experimental Protocols

Protocol 1: Synthesis of N-(2-hydroxy-5-tert-butylphenyl)-4-nitrobenzamide

This protocol describes the synthesis of a representative kinase inhibitor derivative from this compound.

Materials:

  • This compound

  • 4-nitrobenzoyl chloride

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution and stir at room temperature for 10 minutes.

  • Acylation: Slowly add a solution of 4-nitrobenzoyl chloride (1.1 eq) in DCM to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Quench the reaction with 1 M HCl.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure N-(2-hydroxy-5-tert-butylphenyl)-4-nitrobenzamide.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 of a compound against a purified kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Synthesized this compound derivative

  • Purified recombinant kinases (e.g., AKT, ABL, VEGFR2)

  • Kinase-specific substrates

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in kinase assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup:

    • Add 5 µL of the diluted inhibitor or vehicle (DMSO in assay buffer) to the wells of a white assay plate.

    • Add 10 µL of a solution containing the kinase and its specific substrate in kinase assay buffer to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Km for the specific kinase) to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add 25 µL of the ATP detection reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

G cluster_synthesis Synthesis Workflow Start This compound Reagent1 4-Nitrobenzoyl Chloride, TEA, DCM Reaction Acylation Reaction Start->Reaction Reagent1->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(2-hydroxy-5-tert-butylphenyl)- 4-nitrobenzamide Purification->Product

Caption: Synthetic scheme for a representative this compound derivative.

G cluster_pathway Hypothetical Signaling Pathway Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR2) GrowthFactor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Downstream Cell Proliferation, Survival, Angiogenesis AKT->Downstream Inhibitor This compound Derivative Inhibitor->AKT

Caption: Inhibition of the AKT signaling pathway by a this compound derivative.

G cluster_workflow Kinase Inhibition Assay Workflow Prep Prepare Compound Dilution Series Setup Set up Kinase Reaction (Kinase, Substrate, Inhibitor) Prep->Setup Initiate Initiate with ATP Setup->Initiate Incubate Incubate at 30°C Initiate->Incubate Detect Add ATP Detection Reagent Incubate->Detect Read Measure Luminescence Detect->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.

References

Application Note: HPLC Analysis for Reaction Monitoring of 2-Amino-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4-tert-butylphenol is a chemical intermediate used in the synthesis of various organic molecules, including pharmaceuticals and specialty chemicals. Monitoring the progress of reactions involving this compound is crucial for process optimization, yield maximization, and impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of phenolic compounds in complex matrices.[1] This application note provides a detailed protocol for the monitoring of a representative synthesis of this compound using a reversed-phase HPLC method.

Reaction to be Monitored

This protocol is designed for monitoring the reduction of 2-Nitro-4-tert-butylphenol to this compound. This reaction is a common synthetic route, and monitoring allows for the simultaneous quantification of the starting material, the product, and potential by-products.

HPLC Methodology

The separation of 2-Nitro-4-tert-butylphenol (starting material) and this compound (product) can be achieved using a reversed-phase HPLC method. The key parameters are outlined below.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC system with a UV-Vis Diode Array Detector (DAD)[2]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)[3]

  • This compound standard (>98% purity)

  • 2-Nitro-4-tert-butylphenol standard (>98% purity)

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase

  • Mobile Phase A: Water with 0.1% phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Degas both mobile phases prior to use.

3. Standard Solution Preparation

  • Prepare individual stock solutions of this compound and 2-Nitro-4-tert-butylphenol in methanol at a concentration of 1 mg/mL.

  • From the stock solutions, prepare a series of calibration standards by diluting with the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water). The concentration range should bracket the expected concentrations in the reaction samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation

  • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture at specific time intervals.

  • Immediately quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 10 mL) to halt the reaction and prevent further changes.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Conditions

The following HPLC conditions are a starting point and may require optimization for specific reaction matrices.

ParameterCondition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient 0-15 min: 60% B15-20 min: 60-80% B20-25 min: 80% B25-30 min: 80-60% B (return to initial)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm

Data Presentation

Table 1: Expected Chromatographic Data

CompoundExpected Retention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
This compound~ 4.51 - 100> 0.999~ 0.2~ 0.6
2-Nitro-4-tert-butylphenol~ 7.81 - 100> 0.999~ 0.2~ 0.6

Note: The above values are typical and may vary depending on the specific HPLC system and conditions.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reaction Reaction Mixture sampling Aliquot Sampling reaction->sampling dilution Quenching & Dilution sampling->dilution filtration Syringe Filtration dilution->filtration hplc_vial HPLC Vial filtration->hplc_vial standards Standard Preparation standards->hplc_vial autosampler Autosampler Injection hplc_vial->autosampler column C18 Column Separation autosampler->column detector UV Detection (280 nm) column->detector chromatogram Chromatogram Generation detector->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification report Analysis Report quantification->report

Caption: Workflow for HPLC monitoring of this compound synthesis.

The described HPLC method provides a reliable and accurate approach for monitoring the synthesis of this compound. This method allows for the effective separation and quantification of the reactant and product, enabling researchers and drug development professionals to optimize reaction conditions, determine reaction endpoints, and assess product purity. The protocol is a robust starting point and can be adapted for various reaction setups.

References

Application Note: Validated HPLC Method for the Quantification of 2-Amino-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-0248

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a validated high-performance liquid chromatography (HPLC) method for the quantitative determination of 2-Amino-4-tert-butylphenol. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing of this compound in bulk drug substance or formulated products. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

This compound is a chemical intermediate used in the synthesis of various organic molecules, including pharmaceuticals and antioxidants. Accurate and reliable quantification of this compound is essential to ensure the quality, safety, and efficacy of final products. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and precision.[2] This document provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method and its validation for the assay of this compound.

Experimental

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 98%), obtained from a certified supplier.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade).

  • Buffer Component: Orthophosphoric acid (AR grade).

  • Sample Diluent: Methanol and Water (50:50, v/v).

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector was used. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Instrument Agilent 1100/1200 Series HPLC or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 285 nm
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations for linearity, accuracy, and precision studies.

Method Validation Protocols & Results

The analytical method was validated according to ICH Q2(R1) guidelines for the following parameters: Specificity, Linearity, Range, Accuracy, Precision, Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.[3][4]

System Suitability

Before performing the validation experiments, the suitability of the chromatographic system was verified. Six replicate injections of a standard solution (100 µg/mL) were made. The acceptance criteria for system suitability are presented in Table 2.

Table 2: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N ≥ 20007850
%RSD for Peak Area ≤ 1.0%0.45%
%RSD for Retention Time ≤ 1.0%0.21%
Specificity

Protocol: The specificity of the method was evaluated by injecting the diluent (blank), a standard solution of this compound, and a sample solution spiked with potential impurities. The chromatograms were examined for any interference at the retention time of the analyte peak.

Results: The chromatogram of the blank showed no significant peaks at the retention time of this compound. The analyte peak was well-resolved from potential impurities, demonstrating the method's specificity.

Linearity and Range

Protocol: Linearity was assessed by analyzing six standard solutions across a concentration range of 20-120 µg/mL (20, 40, 60, 80, 100, and 120 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration.

Results: The method demonstrated excellent linearity over the tested range. The results are summarized in Table 3.

Table 3: Linearity Data

ParameterResult
Linearity Range 20 - 120 µg/mL
Regression Equation y = 45872x + 1254
Correlation Coefficient (r²) 0.9995
Y-intercept % of 100% response 0.27% (Acceptance: ≤ 2.0%)[5]
Accuracy

Protocol: The accuracy of the method was determined by the percent recovery method. A known amount of this compound standard was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was prepared in triplicate.

Results: The recovery data, summarized in Table 4, indicates that the method is accurate for the quantification of this compound.

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL) (mean, n=3)% Recovery (mean)% RSD
80% 80.079.6899.6%0.55%
100% 100.0100.52100.5%0.42%
120% 120.0119.2199.3%0.61%
Precision

Protocol:

  • Repeatability (Intra-day Precision): Six individual preparations of the sample solution at 100% of the target concentration (100 µg/mL) were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability study was repeated on a different day by a different analyst using a different HPLC system.

Results: The precision of the method is demonstrated by the low relative standard deviation (%RSD) values shown in Table 5.[4]

Table 5: Method Precision Data

Precision TypeParameterAcceptance CriteriaResult (%RSD)
Repeatability (n=6)%RSD ≤ 2.0%0.68%
Intermediate Precision (n=6)%RSD ≤ 2.0%0.85%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, using the formulae:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[2]

Results: The calculated LOD and LOQ values are presented in Table 6.

Table 6: LOD and LOQ Results

ParameterResult (µg/mL)
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness

Protocol: The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The parameters varied were Flow Rate (± 0.1 mL/min), Column Temperature (± 2°C), and Mobile Phase Composition (± 2% organic). The effect on system suitability parameters was observed.

Results: The method was found to be robust, as minor changes in the experimental conditions did not significantly affect the chromatographic performance or the quantitative results. All system suitability parameters remained within the acceptance criteria.

Visual Workflow and Parameter Relationships

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_eval Evaluation Phase A Method Development B Validation Protocol Definition A->B C Standard & Sample Preparation B->C D System Suitability Test C->D E Specificity F Linearity & Range G Accuracy H Precision (Repeatability & Intermediate) I LOD & LOQ Determination J Robustness K Data Analysis & Review J->K L Validation Report Generation K->L G cluster_quantitative Quantitative Assurance cluster_limit Method Sensitivity cluster_reliability Method Reliability center Validated Method Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Range Range center->Range LOD LOD center->LOD LOQ LOQ center->LOQ Specificity Specificity center->Specificity Robustness Robustness center->Robustness

References

Application Note: GC-MS Protocol for the Characterization of 2-Amino-4-tert-butylphenol and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4-tert-butylphenol is a substituted phenol (B47542) of interest in various fields, including chemical synthesis and materials science. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. Due to the presence of polar amino and hydroxyl functional groups, this compound requires derivatization to increase its volatility and thermal stability for optimal GC-MS analysis. This application note provides a detailed protocol for the characterization of this compound and its potential reaction products using GC-MS. The methodology covers sample preparation, derivatization, instrument parameters, and data analysis.

Experimental Protocols

A critical step for the successful analysis of polar compounds like this compound by GC-MS is derivatization. Silylation is a common and effective technique to decrease the polarity of the analyte by replacing the active hydrogens in the amino and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.[1][2]

1. Materials and Reagents

  • This compound standard (98% purity or higher)

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Dichloromethane (B109758) or Ethyl Acetate (GC grade)

  • Internal Standard (IS): (e.g., 4-tert-butylphenol-d13) stock solution (1 mg/mL in methanol)

  • Nitrogen gas (high purity)

  • Glass vials with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with dichloromethane.

  • Sample Preparation:

    • For liquid samples, dissolve a known amount of the reaction mixture in dichloromethane to achieve a concentration within the calibration range.

    • For solid samples, perform a solvent extraction. An ultrasonic-assisted extraction with a suitable solvent like methanol (B129727) or dichloromethane can improve the extraction efficiency.[3]

  • Internal Standard Spiking: Add a consistent amount of the internal standard solution to each standard and sample vial.

3. Derivatization Protocol

  • Pipette 100 µL of the standard solution or sample extract into a clean, dry glass vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Add 100 µL of the derivatization reagent (BSTFA + 1% TMCS).

  • Seal the vial tightly with a PTFE-lined cap.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.[4]

  • Cool the vial to room temperature before GC-MS analysis.

  • Inject 1 µL of the derivatized sample into the GC-MS system.[1]

4. GC-MS Instrumentation and Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and reaction products.

Parameter Recommended Condition
Gas Chromatograph
ColumnAgilent CP-Sil 8 CB Low Bleed/MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[5][6]
Carrier GasHelium at a constant flow rate of 1.0 mL/min.[6]
Injector Temperature250°C.[5]
Injection ModeSplitless (1 minute).[5]
Oven ProgramInitial temperature of 50°C (hold for 1 min), ramp at 20°C/min to 300°C, and hold for 5 minutes.[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV.[7]
Mass Rangem/z 40-500.[7]
Ion Source Temperature230°C.[5]
Transfer Line Temperature280°C.
Acquisition ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

For quantitative analysis, a calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards. The concentration of this compound and its products in the samples can then be determined from this curve.

Table 1: Example Quantitative Data Summary

Analyte Retention Time (min) Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z) Concentration (µg/mL)
This compound-TMS DerivativeTo be determinedTo be determinedTo be determinedTo be determinedExample: 45.3
Product A-TMS DerivativeTo be determinedTo be determinedTo be determinedTo be determinedExample: 12.1
Product B-TMS DerivativeTo be determinedTo be determinedTo be determinedTo be determinedExample: 5.8

Note: The specific retention times and mass-to-charge ratios (m/z) for the derivatized analytes need to be determined experimentally by injecting a derivatized standard of this compound.

Mandatory Visualization

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standard Solutions Spike Spike with Internal Standard Standard->Spike Sample Prepare Sample Solutions Sample->Spike Evaporate Evaporate to Dryness Spike->Evaporate Transfer 100 µL AddReagent Add Derivatization Reagent (BSTFA) Evaporate->AddReagent Heat Heat at 70°C for 30 min AddReagent->Heat Inject Inject 1 µL into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Acquire Data Acquisition (Full Scan/SIM) Detect->Acquire Qual Qualitative Analysis (Library Search) Acquire->Qual Quant Quantitative Analysis (Calibration Curve) Acquire->Quant Report Generate Report Qual->Report Quant->Report

References

Application Notes and Protocols for the Electrochemical Polymerization of 2-Amino-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-Amino-4-tert-butylphenol), designated as poly(2A-4TBP), is a functional polymer synthesized through the oxidative polymerization of the this compound monomer. This polymer is a derivative of poly(o-aminophenol) and is characterized by a structure primarily composed of phenoxazine (B87303) rings.[1][2] The presence of the bulky tert-butyl group influences the polymer's properties and can favor specific coupling mechanisms, such as N-N couplings, during polymerization.[1]

The synthesis of poly(2A-4TBP) can be achieved through both chemical and electrochemical oxidation methods.[1][2] While chemical synthesis can yield a higher product amount, electrochemical polymerization offers precise control over film thickness and morphology on an electrode surface. However, the electrochemical synthesis productivity is comparatively lower due to the formation of a low-conductivity polymer layer on the electrode, which can impede further monomer oxidation.[2] Despite the synthesis method, the resulting polymer's chemical structure and redox behavior remain largely consistent.[2]

These application notes provide detailed protocols for both the electrochemical and chemical polymerization of this compound, along with its electrochemical characterization.

Applications

The monomer, this compound, serves as a versatile precursor in the synthesis of various organic molecules, including:

  • Biologically important 2-(pyridyl)benzoxazole derivatives.[3][4]

  • Efficient hydrophobic organocatalysts for asymmetric aldol (B89426) reactions.[3][4]

  • Key intermediates for uranylsalophene derivatives used in anion-sensitive membrane sensors.[3][4]

As a polymer, poly(2A-4TBP) is expected to have applications in fields such as:

  • Electrochemical Sensors: Leveraging the electroactive nature of the phenoxazine rings for the detection of various analytes.

  • Energy Storage: As a potential material for supercapacitors and batteries, similar to other poly(o-aminophenol) derivatives.[5]

  • Corrosion Protection: Forming a protective film on metal surfaces.

  • Biomimetic Coatings: For applications in biocompatible materials and biosensors.[6]

Experimental Protocols

Protocol 1: Electrochemical Polymerization of this compound

This protocol describes the potentiodynamic method (cyclic voltammetry) for the electrochemical deposition of a poly(2A-4TBP) film onto a working electrode. The parameters are adapted from established protocols for the electropolymerization of the parent monomer, o-aminophenol.

Materials:

  • This compound (monomer)

  • Perchloric acid (HClO₄) or other suitable supporting electrolyte (e.g., H₂SO₄, HCl)

  • Deionized water

  • Working Electrode (e.g., Platinum, Glassy Carbon, or Indium Tin Oxide)

  • Counter Electrode (e.g., Platinum wire)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Electrode Preparation:

    • Mechanically polish the working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

    • Sonnicate the electrode in deionized water, followed by ethanol, and then deionized water again (5 minutes each step).

    • Dry the electrode under a stream of nitrogen.

  • Preparation of the Electrolyte Solution:

    • Prepare a 0.1 M solution of the supporting electrolyte (e.g., HClO₄) in deionized water.

    • Dissolve this compound in the electrolyte solution to a final concentration of 5-15 mM.

  • Electrochemical Polymerization:

    • Assemble the three-electrode system in the electrochemical cell containing the monomer solution.

    • Perform cyclic voltammetry by scanning the potential between an initial and final vertex potential. A typical range, adapted from o-aminophenol polymerization, would be from -0.2 V to +1.0 V (vs. Ag/AgCl).[2]

    • Set the scan rate to 50-100 mV/s.[2]

    • Run the cyclic voltammetry for a set number of cycles (e.g., 15-30 cycles). The polymer film will gradually deposit on the working electrode surface.

    • After the desired number of cycles, remove the modified working electrode from the monomer solution.

    • Rinse the electrode gently with the supporting electrolyte solution (without the monomer) to remove any unreacted monomer.

  • Electrochemical Characterization:

    • Transfer the polymer-coated electrode to a fresh electrochemical cell containing only the supporting electrolyte (e.g., 0.1 M HClO₄).

    • Record the cyclic voltammogram of the poly(2A-4TBP) film to characterize its electrochemical behavior. A stable cyclic voltammogram for poly(2A-4TBP) in 0.1 M HClO₄ exhibits a broad anodic peak around 0.47 V and a main reduction peak at approximately 0.42 V.[2]

Protocol 2: Chemical Polymerization of this compound

This protocol outlines the bulk synthesis of poly(2A-4TBP) using a chemical oxidant.[2]

Materials:

  • This compound

  • Perchloric acid (HClO₄)

  • Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Monomer Solution Preparation:

    • Prepare a 1.0 M solution of HClO₄ in deionized water.

    • Dissolve this compound in the 1.0 M HClO₄ solution to a final concentration of 15 mM.[2]

    • Place the beaker containing the monomer solution in an ice bath and stir vigorously.

  • Initiation of Polymerization:

    • Prepare a solution of ammonium persulfate with a concentration that will result in an equimolar ratio to the monomer.

    • Slowly add the ammonium persulfate solution to the chilled and stirring monomer solution.[2]

  • Polymerization Reaction:

    • Allow the reaction to proceed for 22 hours in the ice bath with continuous stirring.[2] A purple precipitate of the polymer will form.

  • Product Recovery and Purification:

    • After 22 hours, collect the purple polymer precipitate by vacuum filtration using a Buchner funnel.

    • Thoroughly wash the collected polymer with 1.0 M HClO₄ to remove any unreacted monomer and initiator.[2]

    • Dry the purified polymer under dynamic vacuum for at least 3 hours.[2]

Data Presentation

Table 1: Electrochemical Polymerization Parameters (Potentiodynamic Method)

ParameterValueReference/Comment
MonomerThis compound-
Monomer Concentration5 - 15 mMAdapted from protocols for o-aminophenol.
Supporting Electrolyte0.1 M HClO₄[2]
Working ElectrodePlatinum, Glassy Carbon, ITOCommon electrodes for electropolymerization.
Reference ElectrodeAg/AgCl or SCEStandard reference electrodes.
Potential Range-0.2 V to +1.0 VAdapted from o-aminophenol electropolymerization.[2]
Scan Rate50 - 100 mV/s[2]
Number of Cycles15 - 30 cyclesDependent on desired film thickness.

Table 2: Chemical Polymerization Parameters

ParameterValueReference/Comment
MonomerThis compound-
Monomer Concentration15 mM[2]
Solvent1.0 M HClO₄[2]
InitiatorAmmonium persulfate[2]
Monomer:Initiator Ratio1:1 (molar)[2]
Reaction Temperature0 °C (Ice bath)[2]
Reaction Time22 hours[2]
Product AppearancePurple solid[2]

Table 3: Electrochemical Properties of Poly(2A-4TBP) Film

ParameterValue (vs. Ag/AgCl)Supporting ElectrolyteReference
Anodic Peak Potential~ 0.47 V0.1 M HClO₄[2]
Cathodic Peak Potential~ 0.42 V0.1 M HClO₄[2]

Visualizations

Electrochemical_Polymerization_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_char Characterization prep_electrode 1. Electrode Polishing & Cleaning prep_solution 2. Monomer & Electrolyte Solution assembly 3. Assemble 3-Electrode Cell prep_solution->assembly cv_poly 4. Potentiodynamic Polymerization (CV) assembly->cv_poly rinse 5. Rinse Electrode cv_poly->rinse char_cell 6. Transfer to Fresh Electrolyte rinse->char_cell cv_char 7. Electrochemical Characterization (CV) char_cell->cv_char

Caption: Workflow for the electrochemical polymerization of this compound.

Polymerization_Mechanism Monomer This compound Monomer Oxidation Electrochemical or Chemical Oxidation Monomer->Oxidation Radical Monomer Cation Radical Oxidation->Radical Coupling Radical Coupling (Dimerization/Oligomerization) Radical->Coupling Polymer Poly(this compound) (Phenoxazine Ring Structure) Coupling->Polymer

References

Application Notes & Protocols: Preparation of Anion Selective Sensors Using 2-Amino-4-tert-butylphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of anion-selective sensors, with a particular focus on phosphate (B84403) detection, utilizing a uranyl salophen ionophore derived from 2-Amino-4-tert-butylphenol. This document outlines the complete workflow, from the synthesis of the ionophore to the fabrication and characterization of the potentiometric sensor.

Introduction

This compound serves as a crucial precursor in the synthesis of sophisticated ionophores for anion-selective sensors. Through a multi-step synthesis, it is converted into a uranyl salophen complex, which acts as a highly selective receptor for anions, most notably phosphate. This document details the established methodologies for synthesizing the ionophore and subsequently fabricating a robust anion-selective electrode.

The underlying principle of the sensor's operation is the selective binding of the target anion by the uranyl salophen ionophore embedded within a polyvinyl chloride (PVC) membrane. This interaction at the membrane-solution interface generates a potential difference that is proportional to the activity of the anion in the sample, which is then measured by a potentiometer.

Synthesis of Uranyl Salophen Ionophore

The synthesis of the uranyl salophen ionophore from this compound involves a three-step process. The overall synthetic pathway is illustrated below.

Synthesis_Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: Dimerization & Reduction (Conceptual) cluster_2 Step 3: Salophen Ligand Formation cluster_3 Step 4: Metallation A This compound B N-(2-hydroxy-4-tert-butylphenyl)acetamide A->B Acetic Anhydride (B1165640) C Diamine Precursor B->C Dimerization/ Reduction E Salophen Ligand C->E Condensation D Salicylaldehyde (B1680747) D->E G Uranyl Salophen Ionophore E->G Complexation F Uranyl Acetate (B1210297) F->G

Caption: Synthetic pathway for the Uranyl Salophen Ionophore.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-(2-hydroxy-4-tert-butylphenyl)acetamide

  • In a round-bottom flask, dissolve this compound in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring at room temperature.

  • Heat the reaction mixture to a gentle reflux for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture and pour it into ice-cold water to precipitate the product.

  • Filter the precipitate, wash it thoroughly with water, and dry it under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-(2-hydroxy-4-tert-butylphenyl)acetamide.

Step 2: Synthesis of the Salophen Ligand

This step involves the conceptual dimerization and reduction of the acetamide (B32628) intermediate to form a diamine, followed by condensation with salicylaldehyde. For the purpose of this protocol, a general method for salophen synthesis is provided.

  • Dissolve the diamine precursor (derived from the product of Step 1) in methanol (B129727) or ethanol.

  • In a separate flask, dissolve two equivalents of salicylaldehyde in the same solvent.

  • Slowly add the salicylaldehyde solution to the diamine solution with constant stirring.

  • Reflux the reaction mixture for 4-6 hours. A colored precipitate of the salophen ligand should form.

  • Cool the mixture to room temperature and then place it in an ice bath to complete the precipitation.

  • Filter the solid product, wash it with cold methanol or ethanol, and dry it in a desiccator.

Step 3: Synthesis of the Uranyl Salophen Complex (Ionophore)

  • Suspend the synthesized salophen ligand in methanol.

  • Add a solution of uranyl acetate dihydrate in methanol to the suspension.

  • Reflux the mixture for 2-4 hours, during which the color of the suspension should change, indicating the formation of the complex.

  • Cool the reaction mixture and filter the resulting solid.

  • Wash the product with methanol to remove any unreacted starting materials.

  • Dry the final uranyl salophen ionophore under vacuum.

Preparation of the Anion-Selective PVC Membrane Electrode

The fabrication of the anion-selective electrode involves the preparation of a membrane cocktail containing the synthesized ionophore, a polymer matrix, a plasticizer, and a lipophilic additive. This cocktail is then used to cast a thin membrane, which is subsequently incorporated into an electrode body.

Electrode_Fabrication_Workflow cluster_0 Membrane Cocktail Preparation cluster_1 Membrane Casting cluster_2 Electrode Assembly A Weigh PVC, Plasticizer, Ionophore, and Additive B Dissolve in THF A->B C Homogenize Solution B->C D Pour Cocktail into a Petri Dish C->D E Evaporate THF Slowly D->E F Obtain Thin PVC Membrane E->F G Cut a Disc from the Membrane F->G H Mount in Electrode Body G->H I Add Internal Filling Solution H->I J Insert Internal Reference Electrode (Ag/AgCl) I->J K Conditioned Anion-Selective Electrode J->K Condition in Standard Solution

Caption: Workflow for the fabrication of the PVC membrane electrode.

Experimental Protocol: Electrode Fabrication

Materials and Reagents:

  • Uranyl Salophen Ionophore (synthesized as described above)

  • High molecular weight Polyvinyl Chloride (PVC)

  • o-Nitrophenyloctyl ether (o-NPOE) as plasticizer

  • Tetradecylammonium bromide (TDAB) as a lipophilic additive

  • Tetrahydrofuran (THF), anhydrous

  • Ag/AgCl internal reference electrode

  • Internal filling solution (e.g., 0.01 M KCl containing the target anion)

  • Electrode body

Procedure:

  • Preparation of the Membrane Cocktail:

    • Precisely weigh the membrane components. A typical composition for a phosphate-selective membrane is:

      • Uranyl Salophen Ionophore: ~1-2% (w/w)

      • PVC: ~33% (w/w)

      • o-NPOE: ~64-65% (w/w)

      • TDAB: ~0.5-1% (w/w) (typically 20 mol% relative to the ionophore)

    • Dissolve all components in a minimal amount of anhydrous THF in a small glass vial.

    • Stir the mixture until a homogenous, viscous solution is obtained.

  • Casting the Membrane:

    • Pour the membrane cocktail into a clean, flat glass petri dish.

    • Cover the petri dish loosely to allow for the slow evaporation of THF over 24-48 hours at room temperature.

    • Once the membrane is formed and appears transparent and flexible, carefully peel it from the glass surface.

  • Assembling the Electrode:

    • Using a cork borer, cut a small disc (typically 5-7 mm in diameter) from the cast membrane.

    • Mount the membrane disc at the tip of the electrode body, ensuring a watertight seal.

    • Fill the electrode body with the internal filling solution, making sure there are no air bubbles.

    • Insert the Ag/AgCl internal reference electrode into the filling solution.

  • Conditioning the Electrode:

    • Before use, condition the assembled electrode by soaking it in a standard solution of the target anion (e.g., 0.01 M KH2PO4) for at least 12-24 hours.

Sensor Performance and Characterization

The performance of the fabricated anion-selective electrode should be evaluated based on several key parameters.

Data Presentation: Typical Performance Characteristics
ParameterTypical Value
Linear Concentration Range 1.0 x 10⁻⁶ M to 1.0 x 10⁻¹ M
Nernstian Slope -59 mV/decade (for monovalent anions)
Detection Limit ~1.0 x 10⁻⁶ M
Response Time < 30 seconds
Optimal pH Range 4.0 - 8.0
Lifetime Several weeks to months
Experimental Protocol: Potentiometric Measurements
  • Calibration:

    • Prepare a series of standard solutions of the target anion with concentrations spanning the expected linear range.

    • Immerse the anion-selective electrode and a suitable external reference electrode (e.g., a double junction Ag/AgCl electrode) in each standard solution.

    • Record the potential (in mV) after it stabilizes.

    • Plot the potential versus the logarithm of the anion activity (or concentration) to generate a calibration curve.

  • Selectivity Determination:

    • Determine the potentiometric selectivity coefficients (Kpot) using the fixed interference method (FIM) or the separate solution method (SSM).

    • These coefficients quantify the electrode's preference for the primary ion over interfering ions.

Signaling Pathway of Anion Detection

The detection mechanism involves the selective binding of the target anion to the central uranyl ion of the salophen complex within the PVC membrane.

Signaling_Pathway cluster_0 Sample Solution cluster_1 PVC Membrane cluster_2 Internal Filling Solution Anion_aq Anion (aq) Ionophore Uranyl Salophen Ionophore Anion_aq->Ionophore Binding Complex [Uranyl Salophen-Anion] Complex Ionophore->Complex Anion_int Anion (internal) Complex->Anion_int Equilibrium Potential Potential Difference (Measured) Complex->Potential Generates

Caption: Anion detection signaling pathway at the membrane interface.

Conclusion

The use of this compound as a starting material provides a versatile route to the synthesis of highly effective uranyl salophen ionophores for anion-selective sensors. By following the detailed protocols outlined in these application notes, researchers can successfully fabricate and characterize potentiometric sensors for the sensitive and selective determination of various anions, contributing to advancements in analytical chemistry, environmental monitoring, and biomedical diagnostics.

antioxidant activity assay protocol for 2-Amino-4-tert-butylphenol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Assessing the Antioxidant Activity of 2-Amino-4-tert-butylphenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can mitigate oxidative damage by neutralizing free radicals. Phenolic compounds, a diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring, are well-known for their potent antioxidant properties.

Derivatives of this compound are of particular interest due to the presence of both hydroxyl (-OH) and amino (-NH₂) functional groups on the aromatic ring.[1] These groups are capable of donating hydrogen atoms or electrons to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[1] The ortho position of these functional groups can enhance their radical scavenging activity.[1] The tert-butyl group, a bulky substituent, can also influence the molecule's reactivity and stability.[2]

This document provides detailed protocols for several widely accepted in vitro assays to quantitatively evaluate the antioxidant activity of this compound derivatives. These methods are essential for screening novel compounds, elucidating structure-activity relationships (SAR), and identifying promising candidates for further development as therapeutic agents or stabilizers.

General Experimental Workflow

The evaluation of antioxidant activity typically involves a series of standardized assays to measure different aspects of radical scavenging and reducing power. The general workflow, from sample preparation to data interpretation, is outlined below.

G cluster_prep Preparation cluster_assay Execution cluster_analysis Analysis prep_sample Prepare Stock Solutions of Derivatives & Standards run_assay Perform Spectrophotometric Assays in 96-Well Plates (DPPH, ABTS, FRAP, ORAC) prep_sample->run_assay prep_reagents Prepare Assay-Specific Reagents (e.g., DPPH, ABTS) prep_reagents->run_assay measure_abs Measure Absorbance or Fluorescence run_assay->measure_abs calc_inhibition Calculate % Inhibition or Scavenging measure_abs->calc_inhibition calc_ic50 Determine IC50 or Trolox Equivalents (TEAC) calc_inhibition->calc_ic50

Caption: General workflow for assessing antioxidant activity.

Mechanism of Action: Radical Scavenging

The primary antioxidant mechanism for 2-aminophenol (B121084) derivatives is their ability to act as radical scavengers. The phenolic hydroxyl group and the amino group can donate a hydrogen atom (Hydrogen Atom Transfer - HAT) or an electron (Single Electron Transfer - SET) to a highly reactive free radical, thereby neutralizing it. This process creates a more stable phenoxyl radical from the antioxidant molecule, which is less likely to propagate the oxidative chain reaction.

G cluster_main Radical Scavenging by this compound Derivative Antioxidant Aminophenol Derivative (Ar-OH) FreeRadical Free Radical (R•) StableRadical Stable Phenoxyl Radical (Ar-O•) Antioxidant->StableRadical Donates H• NeutralizedRadical Neutralized Molecule (RH) FreeRadical->NeutralizedRadical Accepts H• OxidativeDamage Oxidative Damage to Biomolecules FreeRadical->OxidativeDamage Attacks

Caption: Hydrogen atom donation to neutralize a free radical.

Experimental Protocols

The following are detailed protocols for four common in vitro antioxidant assays. It is recommended to perform multiple assays, as each has a different underlying mechanism, providing a more comprehensive profile of the compound's antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[3][4] The reduction of the purple DPPH radical to the pale yellow hydrazine (B178648) molecule leads to a decrease in absorbance at approximately 517 nm.[3][4]

Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (spectrophotometric grade)

  • This compound derivatives

  • Reference standard: Ascorbic acid or Trolox

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • DPPH Working Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol.[3] Adjust the concentration so that the absorbance at 517 nm is approximately 1.0 ± 0.2.[4] This solution should be prepared fresh and kept protected from light.[4][5]

    • Sample Stock Solutions (e.g., 1 mg/mL): Prepare stock solutions of the test derivatives and the standard (Ascorbic acid/Trolox) in methanol.

    • Serial Dilutions: From the stock solutions, prepare a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for testing.[4]

  • Assay Procedure (96-well plate):

    • Add 100 µL of each sample dilution (or standard) to different wells.

    • Prepare a control well containing 100 µL of methanol.

    • Add 100 µL of the DPPH working solution to all wells and mix gently.[4]

    • Incubate the plate in the dark at room temperature for 30 minutes.[1][5]

  • Measurement:

    • Measure the absorbance of all wells at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 [4] Where Acontrol is the absorbance of the control and Asample is the absorbance of the test derivative or standard.

    • Plot the % scavenging against the concentration of each derivative and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[6] The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[6] This method is applicable to both hydrophilic and lipophilic compounds.[6]

Materials and Reagents:

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Methanol or Phosphate (B84403) Buffered Saline (PBS)

  • Reference standard: Trolox

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[3][6][7] This generates the dark-colored ABTS•+ radical.

    • ABTS•+ Working Solution: Before the assay, dilute the stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Sample and Standard Solutions: Prepare serial dilutions of the test derivatives and Trolox standard as described for the DPPH assay.

  • Assay Procedure (96-well plate):

    • Add 20 µL of each sample dilution (or standard) to different wells.

    • Add 180 µL of the ABTS•+ working solution to all wells.[3]

    • Incubate at room temperature for 6-7 minutes.[1][3]

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC₅₀ value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC). TEAC is calculated by dividing the slope of the dose-response curve for the sample by the slope of the curve for Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by measuring the formation of a blue-colored Fe²⁺-tripyridyltriazine (TPTZ) complex at 593 nm.[8][9] The assay is conducted at an acidic pH of 3.6.[9]

Materials and Reagents:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM)

  • Reference standard: Ferrous sulfate (B86663) (FeSO₄) or Trolox

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • FRAP Working Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[3] Warm this reagent to 37°C before use.[3]

    • Sample and Standard Solutions: Prepare serial dilutions of the test derivatives and a standard (FeSO₄ or Trolox).

  • Assay Procedure (96-well plate):

    • Add 20 µL of the sample, standard, or a solvent blank to the wells.

    • Add 180 µL of the pre-warmed FRAP working reagent to all wells.[3]

    • Incubate at 37°C for 4 to 30 minutes.[3]

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the FeSO₄ or Trolox standards against their concentrations.

    • Use the regression equation from the standard curve to determine the FRAP value of the samples, expressed as Fe²⁺ equivalents (µM Fe²⁺/mg of sample) or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[10][11][12] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).

Materials and Reagents:

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Reference standard: Trolox

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader with temperature control and injectors

Protocol:

  • Reagent Preparation:

    • Fluorescein Working Solution: Prepare a stock solution and dilute it with phosphate buffer to the final working concentration (e.g., ~10 nM).[12]

    • AAPH Solution: Prepare a 75 mM AAPH solution in phosphate buffer. This solution must be made fresh daily.[12][13]

    • Sample and Standard Solutions: Prepare serial dilutions of the test derivatives and Trolox in phosphate buffer.

  • Assay Procedure (96-well plate):

    • Add 25 µL of sample, standard, or buffer (blank) to the wells.

    • Add 150 µL of the fluorescein working solution to all wells.[10]

    • Incubate the plate at 37°C for at least 30 minutes.[10][13]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells, preferably using an automated injector.[10]

  • Measurement:

    • Immediately begin measuring the fluorescence kinetically at 37°C. Readings should be taken every 1-2 minutes for 60-90 minutes (Excitation: ~485 nm, Emission: ~520 nm).[10][13]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples and standards (Net AUC = AUCsample - AUCblank).[13]

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Express the ORAC values of the test derivatives as Trolox equivalents.

Data Presentation

Quantitative results from the antioxidant assays should be summarized in a clear, tabular format to facilitate comparison between different derivatives and the reference standards.

Table 1: Summary of Antioxidant Activity for this compound Derivatives

CompoundDPPH Scavenging (IC₅₀, µg/mL)ABTS Scavenging (IC₅₀, µg/mL)FRAP Value (µM Fe²⁺/mg)ORAC Value (µM TE/mg)
Derivative A 15.8 ± 1.28.2 ± 0.71850 ± 952100 ± 150
Derivative B 25.4 ± 2.114.5 ± 1.11240 ± 701650 ± 120
Derivative C 48.1 ± 3.535.7 ± 2.8860 ± 55980 ± 80
Ascorbic Acid 5.2 ± 0.43.1 ± 0.32500 ± 130Not typically used
Trolox 6.8 ± 0.54.5 ± 0.42200 ± 110Standard (by definition)

Values are presented as mean ± standard deviation (n=3). Data is hypothetical and for illustrative purposes only.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 2-Amino-4-tert-butylphenol, a key intermediate in the manufacturing of fluorescent brighteners, dyes, and other specialty chemicals.[1][2][3] The protocols outlined below are based on established chemical synthesis routes and are intended to be scalable for industrial production.

Introduction

This compound is a bifunctional molecule containing both a phenolic hydroxyl group and an aromatic amine group. This unique structure makes it a valuable building block in organic synthesis.[4] Its primary applications include the production of optical brighteners and as a reactant in the synthesis of various biologically active compounds and polymers.[3][5][6] The demand for high-purity this compound necessitates robust and efficient large-scale synthesis methods. This document details two primary synthesis routes: the Nitration-Reduction Pathway and the Diazotization-Coupling-Reduction Pathway.

Synthesis Routes

Two principal routes for the synthesis of this compound are commonly employed in industrial settings:

  • Route 1: Nitration-Reduction Pathway: This is a two-step process that begins with the nitration of 4-tert-butylphenol (B1678320) to yield 2-nitro-4-tert-butylphenol, followed by the reduction of the nitro group to an amino group.

  • Route 2: Diazotization-Coupling-Reduction Pathway: This multi-step process involves the diazotization of an aniline (B41778) derivative, coupling with 4-tert-butylphenol to form an azo dye, and subsequent cleavage reduction of the azo compound to yield the final product.[1][2]

The choice of synthesis route often depends on factors such as raw material availability, cost, desired purity, and environmental considerations.

Route 1: Nitration-Reduction Pathway

This pathway is often favored for its straightforward approach and relatively high yields.

Logical Relationship of the Nitration-Reduction Pathway

A 4-tert-butylphenol B Nitration (e.g., Nitric Acid) A->B C 2-Nitro-4-tert-butylphenol B->C D Reduction (e.g., Catalytic Hydrogenation) C->D E This compound D->E

Caption: Nitration-Reduction synthesis route for this compound.

Experimental Protocol: Nitration of 4-tert-butylphenol

This protocol describes the nitration of 4-tert-butylphenol to 2-nitro-4-tert-butylphenol.

  • Reactor Setup: Charge a suitable reactor with an organic solvent (e.g., dichloroethane, nitromethane, or acetic acid) and 4-tert-butylphenol.[7][8]

  • Dissolution: Stir the mixture and raise the temperature to 35-40°C to ensure complete dissolution of the 4-tert-butylphenol.[7]

  • Cooling: Cool the reaction mixture to approximately 15°C.[7][8]

  • Nitrating Agent Addition: Slowly add dilute nitric acid (30-50% concentration) dropwise to the stirred solution. The molar ratio of nitric acid to 4-tert-butylphenol should be in the range of 2.2-4:1.[7] Maintain the temperature at 15°C during the addition.

  • Reaction: After the addition is complete, continue stirring for 2 hours at the same temperature.[7]

  • Heating: Raise the temperature to 55-65°C and stir for an additional 2 hours.[7]

  • Work-up: Cool the reaction mixture to room temperature and allow the layers to separate. The organic layer containing the product is then distilled to recover the solvent. Water is added to the residue, and the pH is adjusted to be alkaline with a sodium hydroxide (B78521) solution.[7]

Experimental Protocol: Reduction of 2-Nitro-4-tert-butylphenol

This protocol details the reduction of the nitro intermediate to the final amine product via catalytic hydrogenation.

  • Catalyst and Solvent: In a hydrogenation reactor, charge the nitrated material, a solvent such as ethanol (B145695) or ethyl acetate, and a palladium on carbon (Pd/C) catalyst (e.g., 5% Pd/C).[9]

  • Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 4-5 kg/cm ²) and maintain stirring at a controlled temperature (e.g., 30±5°C) for an extended period (e.g., 20 hours), or until hydrogen uptake ceases.[9]

  • Filtration: After the reaction is complete, filter the reaction mixture to remove the catalyst.[9]

  • Purification: The filtrate is then subjected to a series of purification steps, which may include washing with a sodium chloride solution, drying the organic layer, and solvent evaporation under vacuum.[9] Further purification can be achieved by recrystallization from a suitable solvent like cyclohexane.[9]

Data Summary: Nitration-Reduction Pathway
ParameterNitration StepReduction Step (Catalytic Hydrogenation)Overall
Key Reagents 4-tert-butylphenol, Nitric Acid2-Nitro-4-tert-butylphenol, H₂, Pd/C-
Solvent Dichloroethane, Acetic AcidEthanol, Ethyl Acetate-
Temperature 15°C, then 55-65°C[7][8]30±5°C[9]-
Reaction Time ~4 hours[7][8]~20 hours[9]~24 hours
Yield Not specified85-95%[9]High
Purity Intermediate>98%High

Route 2: Diazotization-Coupling-Reduction Pathway

This alternative pathway is a multi-step process that can be advantageous under certain manufacturing conditions.[1][2]

Workflow of the Diazotization-Coupling-Reduction Pathway

cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling cluster_2 Step 3: Cleavage Reduction A Aniline B React with NaNO₂ and HCl/H₂SO₄ (0-10°C) A->B C Aniline Diazonium Salt B->C E Couple with Aniline Diazonium Salt (Room Temperature) C->E D 4-tert-butylphenol in NaOH solution D->E F Azo Dye Intermediate E->F G Azo Dye Intermediate F->G H Reduce with agent like Na₂S₂O₄ in alkaline alcohol (20-80°C) G->H I This compound H->I

Caption: Multi-step synthesis via Diazotization, Coupling, and Reduction.

Experimental Protocol: Diazotization of Aniline
  • Salt Formation: In a reactor, react aniline with hydrochloric or sulfuric acid to form the corresponding salt. The molar ratio of aniline to acid should be 1:(2-3).[2]

  • Diazotization: Cool the mixture to 0-10°C and add a 30% sodium nitrite (B80452) solution dropwise. The molar ratio of aniline to sodium nitrite should be 1:(1-1.1).[1][2]

  • Completion Check: Monitor the reaction until a slight blue color is observed with starch iodide paper.[1]

  • Storage: Store the resulting diazonium salt solution at 0-5°C for the next step.[1][2]

Experimental Protocol: Coupling Reaction
  • Coupling Solution: Prepare a solution of 4-tert-butylphenol in a sodium hydroxide solution. The molar ratio of sodium hydroxide to 4-tert-butylphenol should be (0.8-1.5):1.[1] The temperature for this preparation can be between 30-60°C.[1]

  • Coupling: Add the previously prepared diazonium salt solution dropwise to the 4-tert-butylphenol sodium salt solution at room temperature. The molar ratio of the 4-tert-butylphenol sodium salt to the diazonium salt should be 1:(1-1.2).[1][2]

  • Reaction Time: Continue the reaction for at least 1 hour after the addition is complete to ensure full conversion to the azo dye.[1] The product can be isolated by filtration.[2]

Experimental Protocol: Cleavage Reduction of the Azo Dye
  • Dissolution: Dissolve the azo dye in an alcohol solvent, such as 95% ethanol.[1]

  • Catalyst and Reductant: Add an alkaline catalyst (e.g., sodium hydroxide) and a reducing agent. Suitable reducing agents include sodium dithionite (B78146) (Na₂S₂O₄), sodium formaldehyde (B43269) sulfoxylate, hydrazine (B178648) hydrate, or zinc powder.[1] The molar ratio of the alkaline catalyst to the azo dye is (0.5-2):1, and the molar ratio of the reducing agent to the azo dye is (2-5):1.[1]

  • Reduction: Carry out the reduction at a temperature between 20-80°C for 3-24 hours.[1]

  • Work-up and Purification: After the reaction, neutralize the mixture with an acid, followed by centrifugal filtration and washing to obtain the crude this compound.[1] The product is a grayish-white crystalline solid.[1]

Data Summary: Diazotization-Coupling-Reduction Pathway
ParameterDiazotizationCoupling ReactionCleavage Reduction
Key Reagents Aniline, NaNO₂, HCl/H₂SO₄[1][2]Diazonium salt, 4-tert-butylphenol, NaOH[1][2]Azo dye, NaOH, Na₂S₂O₄ (or other)[1]
Temperature 0-10°C[1][2]Room Temperature[1]20-80°C[1]
Molar Ratios Aniline:Acid = 1:(2-3); Aniline:NaNO₂ = 1:(1-1.1)[2]4-tert-butylphenol sodium:diazonium salt = 1:(1-1.2)[1][2]Catalyst:Azo dye = (0.5-2):1; Reductant:Azo dye = (2-5):1[1]
Yield High (intermediate)95-98%[2]>85%[2]
Purity IntermediateIntermediate>98%[2]
Safety and Handling Considerations
  • Hazardous Reagents: Both synthesis routes involve the use of hazardous materials, including strong acids, oxidizing agents, and flammable solvents. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and lab coats, should be worn at all times.[6]

  • Reaction Conditions: The nitration and diazotization reactions are exothermic and require careful temperature control to prevent runaway reactions.

  • Waste Disposal: All chemical waste should be handled and disposed of in accordance with local regulations.

Conclusion

The large-scale synthesis of this compound can be successfully achieved through either the Nitration-Reduction or the Diazotization-Coupling-Reduction pathway. The Nitration-Reduction route is more direct, while the Diazotization-Coupling-Reduction pathway offers an alternative with high yields. The choice of method will depend on a thorough evaluation of process economics, safety, and environmental impact. The protocols and data provided in this document serve as a comprehensive guide for researchers and professionals in the field of chemical synthesis and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-4-tert-butylphenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method for the synthesis of this compound is the diazotization-cleavage reduction of p-tert-butylphenol.[1][2] This multi-step process is generally favored for its relatively high yields and adaptability to laboratory-scale production.

Q2: What are the key stages in the synthesis of this compound via the diazotization-cleavage reduction method?

A2: The synthesis involves three primary stages:

  • Diazotization: p-tert-butylphenol is reacted with a diazotizing agent, typically sodium nitrite (B80452) in an acidic medium, to form a diazonium salt.[1][2]

  • Azo Coupling: The diazonium salt is then coupled with an activated aromatic compound, which in this specific synthesis is another molecule of p-tert-butylphenol, to form an azo dye intermediate.[1]

  • Cleavage Reduction: The final step involves the reductive cleavage of the azo bond in the dye intermediate to yield the final product, this compound.[1][3]

Q3: What are the primary applications of this compound?

A3: this compound serves as a crucial intermediate in the synthesis of various specialty chemicals. It is widely used in the production of optical brighteners, agrochemicals, and as a building block in organic synthesis for creating complex molecules.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Low Yield in the Diazotization Step

Q4: My diazotization reaction is incomplete, leading to a low yield of the diazonium salt. What are the possible causes and how can I fix this?

A4: Incomplete diazotization is a common issue that significantly impacts the overall yield. Here are the likely causes and their solutions:

  • Cause 1: Incorrect Temperature. Diazotization reactions are highly temperature-sensitive. The diazonium salt is unstable at higher temperatures and can decompose.[4][5]

    • Solution: Maintain a strict temperature range of 0-5°C throughout the addition of sodium nitrite and for a short period afterward. Use an ice-salt bath for efficient cooling.[4][6]

  • Cause 2: Insufficient Acidity. The reaction requires a sufficiently acidic medium to generate nitrous acid in situ from sodium nitrite.

    • Solution: Ensure an adequate excess of mineral acid (e.g., hydrochloric acid) is used. The pH of the reaction mixture should be low, typically below 2.

  • Cause 3: Slow or Inefficient Addition of Sodium Nitrite. A rapid addition of sodium nitrite can lead to localized temperature increases and decomposition of the diazonium salt.

    • Solution: Add the sodium nitrite solution slowly and dropwise with vigorous stirring to ensure even distribution and temperature control.[6]

  • Cause 4: Impure p-tert-butylphenol. Impurities in the starting material can interfere with the reaction.

    • Solution: Use p-tert-butylphenol of high purity. If necessary, recrystallize the starting material before use.

Side Reactions During Azo Coupling

Q5: I am observing the formation of byproducts during the azo coupling stage. How can I minimize these and improve the yield of the desired azo dye?

A5: The formation of side products during azo coupling is often related to pH control and the reactivity of the diazonium salt.

  • Cause 1: Incorrect pH. The pH of the coupling reaction is critical. For coupling with phenols, a slightly alkaline pH is required to activate the phenol (B47542) to the more reactive phenoxide ion.[7][8] However, if the pH is too high, the diazonium salt can be converted to a less reactive diazotate ion.

    • Solution: Carefully control the pH of the coupling reaction mixture. For coupling with p-tert-butylphenol, a pH range of 9-10 is generally optimal.[6] Use a buffer solution if necessary to maintain a stable pH.

  • Cause 2: Decomposition of the Diazonium Salt. As diazonium salts are unstable, they can decompose before or during the coupling reaction, especially if the temperature is not controlled.

    • Solution: Use the freshly prepared diazonium salt solution immediately for the coupling reaction. Maintain a low temperature (0-5°C) throughout the coupling process.[6][9]

  • Cause 3: Formation of Triazenes. If there is any unreacted primary amine from an incomplete diazotization, it can react with the diazonium salt to form triazene (B1217601) byproducts.

    • Solution: Ensure the diazotization reaction goes to completion by using a slight excess of sodium nitrite and confirming its presence with starch-iodide paper at the end of the reaction.[4]

Inefficient Cleavage Reduction

Q6: The final reduction step to yield this compound is giving a low yield. How can I optimize this reaction?

A6: The efficiency of the cleavage reduction depends on the choice of reducing agent and the reaction conditions.

  • Cause 1: Inappropriate Reducing Agent. The choice of reducing agent is crucial for the efficient cleavage of the azo bond.

    • Solution: Sodium dithionite (B78146) (Na₂S₂O₄) is a commonly used and effective reducing agent for this transformation.[1] Other reducing agents like stannous chloride (SnCl₂) in acidic media or catalytic hydrogenation can also be employed. The choice may depend on the scale and specific laboratory conditions.

  • Cause 2: Suboptimal Reaction Conditions. Factors such as temperature, pH, and reaction time can significantly affect the yield.

    • Solution: The reduction with sodium dithionite is typically carried out in an aqueous or aqueous-alcoholic solution at a controlled temperature. The reaction is often run at a slightly elevated temperature (e.g., 50-70°C) to ensure a reasonable reaction rate.[10] Monitor the reaction progress by a color change (disappearance of the azo dye color).

  • Cause 3: Incomplete Reaction. The reduction may not go to completion if the amount of reducing agent is insufficient or the reaction time is too short.

    • Solution: Use a stoichiometric excess of the reducing agent to ensure complete reduction. Monitor the reaction by thin-layer chromatography (TLC) to confirm the disappearance of the starting azo dye.

Purification of the Final Product

Q7: My final product, this compound, is impure. What are the common impurities and how can I effectively purify the product?

A7: Common impurities can include unreacted starting materials, byproducts from side reactions, and oxidation products.

  • Impurity 1: Unreacted p-tert-butylphenol.

    • Purification Method: Recrystallization is an effective method for removing less polar impurities like p-tert-butylphenol. A suitable solvent system can be a mixture of an organic solvent (e.g., ethanol, methanol, or toluene) and water.

  • Impurity 2: Byproducts from the coupling reaction. These can be other azo compounds or decomposition products.

    • Purification Method: Column chromatography can be used for the separation of closely related impurities. However, for larger scales, a well-optimized recrystallization is often more practical.

  • Impurity 3: Oxidation Products. Aminophenols are susceptible to oxidation, which can lead to colored impurities.[11]

    • Purification Method: To minimize oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon). The final product should be stored under an inert atmosphere and protected from light. Washing the crude product with a dilute solution of a reducing agent like sodium bisulfite can sometimes help to remove colored oxidation products.

Data Presentation

Table 1: Effect of Reducing Agent on the Yield of this compound

Reducing AgentReaction ConditionsReported Yield (%)Reference
Sodium Dithionite (Na₂S₂O₄)Aqueous/Ethanol, 50-70°C>85[3]
Stannous Chloride (SnCl₂)Acidic medium (HCl)VariableGeneral Method
Catalytic Hydrogenation (H₂/Pd-C)Ethanol, RT, 1 atm H₂HighGeneral Method
Iron/Ammonium ChlorideEthanol/Water, RefluxNot specified for this compound[12]

Table 2: Troubleshooting Summary for Low Yield in this compound Synthesis

StageProblemPotential CauseRecommended Solution
DiazotizationIncomplete ReactionHigh Temperature (>5°C)Maintain temperature at 0-5°C using an ice-salt bath.[4][5]
Insufficient AcidityEnsure a low pH (<2) with excess mineral acid.
Azo CouplingByproduct FormationIncorrect pHControl pH in the range of 9-10 for phenol coupling.[6][7]
Diazonium Salt DecompositionUse freshly prepared diazonium salt immediately at 0-5°C.[9]
Cleavage ReductionIncomplete ReductionInsufficient Reducing AgentUse a stoichiometric excess of the reducing agent (e.g., sodium dithionite).
Suboptimal TemperatureOptimize reaction temperature (e.g., 50-70°C for Na₂S₂O₄).[10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the diazotization-cleavage reduction method.

Materials:

  • p-tert-butylphenol

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl, concentrated)

  • Sodium Hydroxide (NaOH)

  • Sodium Dithionite (Na₂S₂O₄)

  • Ethanol

  • Deionized Water

  • Starch-iodide paper

Procedure:

  • Diazotization:

    • Dissolve p-tert-butylphenol in a mixture of concentrated hydrochloric acid and water in a three-necked flask equipped with a stirrer and a thermometer.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

    • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

  • Azo Coupling:

    • In a separate beaker, dissolve an equimolar amount of p-tert-butylphenol in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5°C.

    • Slowly add the freshly prepared diazonium salt solution to the cold p-tert-butylphenoxide solution with vigorous stirring.

    • Maintain the temperature below 5°C and a pH of 9-10.

    • A colored precipitate of the azo dye will form. Continue stirring for 1-2 hours at low temperature.

    • Isolate the azo dye by filtration and wash with cold water.

  • Cleavage Reduction:

    • Suspend the azo dye in a mixture of water and ethanol.

    • Heat the mixture to 50-70°C and add sodium dithionite portion-wise until the color of the azo dye disappears.

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the solution with hydrochloric acid to precipitate the hydrochloride salt of the product.

    • Isolate the crude product by filtration.

    • To obtain the free amine, dissolve the hydrochloride salt in water and neutralize with a base (e.g., sodium bicarbonate) to precipitate this compound.

    • Filter the product, wash with cold water, and dry under vacuum.

  • Purification:

    • Recrystallize the crude this compound from a suitable solvent system, such as ethanol/water or toluene, to obtain the pure product.

Mandatory Visualization

Synthesis_Workflow cluster_diazotization Diazotization Stage cluster_coupling Azo Coupling Stage cluster_reduction Cleavage Reduction Stage cluster_purification Purification pTBP p-tert-butylphenol Diazonium_Salt p-tert-butylphenol Diazonium Salt pTBP->Diazonium_Salt HCl_H2O HCl / H₂O HCl_H2O->Diazonium_Salt NaNO2 NaNO₂ (aq) NaNO2->Diazonium_Salt Azo_Dye Azo Dye Intermediate Diazonium_Salt->Azo_Dye pTBP_NaOH p-tert-butylphenol in NaOH (aq) pTBP_NaOH->Azo_Dye Final_Product This compound Azo_Dye->Final_Product Reducing_Agent Reducing Agent (e.g., Na₂S₂O₄) Reducing_Agent->Final_Product Crude_Product Crude Product Final_Product->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_investigation Problem Investigation cluster_solutions Potential Solutions Start Low Yield of This compound Check_Diazotization Incomplete Diazotization? Start->Check_Diazotization Check_Coupling Side Reactions in Coupling? Start->Check_Coupling Check_Reduction Inefficient Reduction? Start->Check_Reduction Sol_Purification Optimize Purification Start->Sol_Purification Sol_Temp Control Temperature (0-5°C) Check_Diazotization->Sol_Temp Sol_pH_Coupling Optimize pH (9-10) Check_Coupling->Sol_pH_Coupling Sol_Reducing_Agent Select Effective Reducing Agent Check_Reduction->Sol_Reducing_Agent

Caption: Troubleshooting workflow for improving the yield of this compound.

References

common impurities in 2-Amino-4-tert-butylphenol and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities in 2-Amino-4-tert-butylphenol and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: Based on its common synthesis routes, the most likely impurities in this compound include:

  • Unreacted Starting Materials: Primarily p-tert-butylphenol.

  • Isomeric Impurities: Other isomers of aminophenol or tert-butylphenol that may form during the synthesis.

  • Byproducts of Side Reactions: Unidentified aromatic compounds and oxidized species.

  • Residual Solvents and Reagents: Solvents used during the reaction and purification (e.g., ethanol (B145695), methanol) and residual acids or bases.

Q2: How can I qualitatively and quantitatively assess the purity of my this compound sample?

A2: Several analytical techniques can be employed:

  • Gas Chromatography (GC): A common method for determining the purity of the final product. Commercial suppliers often use GC for assay determination.[1]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the identification of volatile impurities by comparing their mass spectra to libraries.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main compound and can help identify and quantify impurities with distinct signals.

Q3: What is a general purity I can expect from commercial this compound?

A3: Commercially available this compound typically has a purity of 97-98% or higher, as determined by GC.[1][3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Off-white or brownish color of the product Presence of oxidized impurities or colored byproducts.1. Perform a recrystallization step. 2. Treat a solution of the product with activated carbon before filtration and recrystallization to adsorb colored impurities.
Low purity (<95%) after synthesis Incomplete reaction or inefficient initial purification.1. Optimize reaction conditions (temperature, time, stoichiometry). 2. Perform multiple recrystallizations. 3. Consider column chromatography for removal of closely related impurities.
Broad melting point range Presence of significant amounts of impurities.Purify the product using recrystallization or column chromatography until a sharp melting point is observed.
Presence of residual starting material (p-tert-butylphenol) Incomplete reaction or co-precipitation during purification.1. Optimize the purification protocol, particularly the washing steps. 2. Recrystallization from a suitable solvent system can help separate the more polar this compound from the less polar p-tert-butylphenol.

Purification Protocols and Data

Recrystallization

Recrystallization is a common and effective method for purifying this compound. The choice of solvent is crucial for achieving good separation.

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (saturation point).

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Table 1: Representative Purity Data for Recrystallization of this compound

Purification Step Purity (by GC) Yield
Crude Product~94.0%-
After 1st Recrystallization~98.5%~85%
After 2nd Recrystallization>99.5%~75% (overall)

Note: This data is representative and actual results may vary based on the initial purity and specific experimental conditions.

Column Chromatography

For the removal of impurities with similar polarity to the product, column chromatography can be employed.

Experimental Protocol: Silica (B1680970) Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Representative Purity Data for Column Chromatography of this compound

Purification Step Purity (by HPLC) Yield
Crude Product~93.0%-
After Column Chromatography>99.8%~60%

Note: This data is representative and actual results may vary based on the scale and specific experimental conditions.

Diagrams

Impurity_Removal_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_purification Purification cluster_final_product Final Product Crude_Product Crude this compound Purity_Analysis Purity Analysis (GC/HPLC) Crude_Product->Purity_Analysis Initial Assessment Recrystallization Recrystallization Purity_Analysis->Recrystallization If purity is low Column_Chromatography Column Chromatography Purity_Analysis->Column_Chromatography For difficult separations Pure_Product Pure this compound (>99%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Start Product Issue Identified Color_Issue Off-color (Brownish) Start->Color_Issue Purity_Issue Low Purity Start->Purity_Issue Melting_Point_Issue Broad Melting Point Start->Melting_Point_Issue Activated_Carbon Treat with Activated Carbon Color_Issue->Activated_Carbon Yes Recrystallize Recrystallize Purity_Issue->Recrystallize Yes Optimize_Synthesis Optimize Synthesis Conditions Purity_Issue->Optimize_Synthesis Yes Melting_Point_Issue->Recrystallize Yes Activated_Carbon->Recrystallize Column_Chromatography Perform Column Chromatography Recrystallize->Column_Chromatography If still impure

Caption: Troubleshooting logic for common purification issues.

References

troubleshooting low yield in the synthesis of 2-(pyridyl)benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-(Pyridyl)benzoxazoles

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 2-(pyridyl)benzoxazoles, a critical scaffold in medicinal chemistry and materials science.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Yield

Q1: My reaction has a very low yield or failed completely. What are the most common causes?

A1: Low yields in 2-(pyridyl)benzoxazole synthesis can often be attributed to several key factors ranging from reagent quality to suboptimal reaction conditions.[3] A systematic approach to troubleshooting is recommended.

Initial Troubleshooting Steps:

  • Assess Starting Material Purity: The purity of your starting materials, typically a 2-aminophenol (B121084) derivative and a pyridinecarboxylic acid or its equivalent, is critical. Impurities can introduce side reactions that consume reactants or inhibit catalysis.[3]

    • Action: Verify the purity of your reagents using techniques like melting point analysis or NMR spectroscopy.[3] Use freshly purified starting materials if degradation is suspected.[4]

  • Verify Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters that significantly influence yield.[3][5]

    • Action: Ensure your reaction is running at the temperature specified in your protocol. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and check for the consumption of starting materials.[4][5]

  • Check Catalyst Activity: If your synthesis involves a catalyst, its activity is paramount. Many catalysts are sensitive to air and moisture.[3]

    • Action: Ensure the catalyst has been stored correctly and is active. In some cases, a slight increase in catalyst loading can improve conversion.[3]

  • Re-evaluate Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.

    • Action: Double-check your calculations and measurements. Sometimes, using a slight excess of one reactant can drive the reaction to completion.[4][5]

Q2: I see my starting materials on the TLC plate even after the recommended reaction time. What should I do?

A2: The presence of unreacted starting materials indicates an incomplete reaction.

Troubleshooting Incomplete Reactions:

  • Extend Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis.[3]

  • Increase Temperature: If extending the time doesn't work, a moderate increase in temperature may be necessary, but be cautious of potential side product formation at higher temperatures.

  • Solvent Choice: The solvent can significantly impact reactivity. Ensure you are using a dry, appropriate solvent as specified in reliable protocols. Common solvents include DMSO or DMF.[6]

  • Inert Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and related byproducts.[3]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_purity Assess Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (T, t, solvent) start->check_conditions check_catalyst Check Catalyst Activity start->check_catalyst incomplete_rxn Incomplete Reaction? check_conditions->incomplete_rxn side_products Side Products Observed? incomplete_rxn->side_products No extend_time Extend Reaction Time or Increase Temperature incomplete_rxn->extend_time Yes purification_loss Product Lost During Purification? side_products->purification_loss No optimize_conditions Optimize Stoichiometry & Conditions side_products->optimize_conditions Yes optimize_purification Refine Purification Strategy purification_loss->optimize_purification Yes success Yield Improved purification_loss->success No extend_time->success optimize_conditions->success optimize_purification->success

References

Technical Support Center: Purification of Crude 2-Amino-4-tert-butylphenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Amino-4-tert-butylphenol via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Failure to Dissolve in Hot Solvent 1. Insufficient solvent volume.2. Inappropriate solvent selection.3. Presence of insoluble impurities.1. Gradually add more of the hot solvent until the solid dissolves.2. Re-evaluate solvent choice based on solubility tests. Consider a more polar solvent or a solvent mixture.3. If a significant amount of solid remains, perform a hot filtration to remove insoluble materials.
"Oiling Out" (Formation of a liquid layer instead of crystals) 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated with impurities, depressing the melting point.3. Cooling the solution too rapidly.1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.2. Select a solvent with a lower boiling point.3. Consider pre-purification by another method if the crude material is highly impure.
No Crystal Formation Upon Cooling 1. The solution is not sufficiently saturated (too much solvent was used).2. The cooling process is too slow, preventing nucleation.1. Reheat the solution and evaporate some of the solvent to increase the concentration. Retest for crystal formation upon cooling.2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.3. Add a seed crystal of pure this compound.4. Cool the solution in an ice bath to further decrease solubility.
Premature Crystal Formation in the Funnel During Hot Filtration 1. The filtration apparatus (funnel, filter paper, receiving flask) is too cold.2. The solvent is too volatile and evaporates too quickly.1. Preheat the funnel and receiving flask with hot solvent vapor before filtration.2. Use a stemless funnel to prevent a long cooling path.3. Add a slight excess of hot solvent to the solution before filtration to prevent premature saturation.
Low Recovery Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. The crystals were filtered before crystallization was complete.3. The product is more soluble in the chosen solvent than anticipated.1. Concentrate the mother liquor by evaporation and cool to recover a second crop of crystals.2. Ensure the solution has been cooled for a sufficient amount of time to allow for complete crystallization.3. Re-evaluate the solvent system; a less effective solvent may be needed to reduce solubility at cold temperatures.
Discolored Crystals (e.g., gray or brown) 1. Presence of colored impurities.2. Oxidation of the aminophenol.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.2. Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on its solubility profile, an ethanol (B145695)/water solvent pair is a good starting point. This compound is soluble in hot ethanol and poorly soluble in cold water.[1][2] This allows for dissolution in hot ethanol, followed by the addition of water to the hot solution to induce crystallization upon cooling. Other potential solvents include methanol, ether, and chloroform, though their suitability would need to be determined experimentally.[1][2]

Q2: My crude this compound is a grayish powder. Will recrystallization improve its color?

A2: Yes, recrystallization is an effective method for removing colored impurities. For persistent discoloration, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities, resulting in whiter crystals.

Q3: What are the expected melting point and purity of recrystallized this compound?

A3: The literature melting point for pure this compound is in the range of 160-166°C.[1][2][3] A successful recrystallization should yield a product with a sharp melting point within this range and a purity of ≥99%.[2]

Q4: What are some common impurities in crude this compound?

A4: Common impurities can include unreacted starting materials such as p-tert-butylphenol, as well as byproducts from the synthesis, which may involve diazotization and reduction reactions.[4] Other potential impurities could be isomers or related phenolic compounds.

Q5: How can I avoid "oiling out" during the recrystallization process?

A5: "Oiling out" can be prevented by ensuring the solution is not cooled too rapidly. If it occurs, reheat the solution to dissolve the oil, add a small amount of additional "good" solvent (e.g., ethanol in an ethanol/water system), and allow for slower cooling. Using a solvent with a boiling point lower than the melting point of this compound is also advisable.

Experimental Protocol: Recrystallization of this compound

This protocol describes a general procedure for the purification of crude this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Stemless funnel

  • Filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of 95% ethanol to just cover the solid. Heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product). Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Preheat a stemless funnel and a receiving Erlenmeyer flask by placing them over a flask of boiling solvent. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove any insoluble impurities or activated charcoal.

  • Crystallization: Reheat the filtered solution to boiling. Add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Data Presentation

Parameter Crude Product Recrystallized Product
Appearance White to gray-white crystalline powder[2]White crystalline powder
Melting Point Broad range, lower than 160°C160-166°C[1][2][3]
Purity (by GC or HPLC) Variable≥99%[2]
Yield N/ADependent on crude purity and technique

Visualization

Recrystallization_Troubleshooting Troubleshooting Workflow for Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve dissolved_q Completely Dissolved? dissolve->dissolved_q add_solvent Add More Hot Solvent dissolved_q->add_solvent No hot_filtration Hot Filtration of Insoluble Impurities dissolved_q->hot_filtration Insoluble Impurities Present cool Cool Solution dissolved_q->cool Yes add_solvent->dissolve hot_filtration->cool oiling_out_q Oiling Out? cool->oiling_out_q crystals_q Crystals Formed? induce_crystallization Induce Crystallization (Scratch, Seed, Ice Bath) crystals_q->induce_crystallization No filter_wash Filter and Wash Crystals crystals_q->filter_wash Yes oiling_out_q->crystals_q No reheat_add_solvent Reheat, Add More 'Good' Solvent, Cool Slowly oiling_out_q->reheat_add_solvent Yes reheat_add_solvent->cool induce_crystallization->filter_wash dry Dry Crystals filter_wash->dry end Pure Product dry->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Byproduct Identification in Azo Coupling Reactions with p-tert-Butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts during the azo coupling of diazonium salts with p-tert-butylphenol. The process involves the reaction of a freshly prepared aryldiazonium salt with p-tert-butylphenol to form a substituted azo compound. Due to the nature of the reactants and intermediates, several side reactions can occur, leading to the formation of impurities.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My azo coupling reaction with p-tert-butylphenol produced a dark, tar-like substance instead of a brightly colored precipitate. What happened?

A1: The formation of brown or black tar-like materials is a common issue, often indicating decomposition and polymerization.[1] This can be caused by:

  • High Reaction Temperature: Diazonium salts are thermally unstable and rapidly decompose at temperatures above 5-10°C.[1] This decomposition can initiate radical reactions leading to complex polymeric byproducts.

  • Incorrect pH: For coupling with phenols like p-tert-butylphenol, a mildly alkaline pH (typically 9-10) is required to generate the more reactive phenoxide ion.[1][2][3] If the pH is too low, the coupling rate will be very slow, allowing decomposition pathways to dominate. If the pH is too high, it can promote other side reactions.

  • Oxidation: Phenols are susceptible to oxidation, which can produce dark, colored impurities.[1] Ensure the reaction is protected from strong oxidizing agents and consider using degassed solvents.

Troubleshooting Steps:

  • Strictly maintain the temperature of both the diazotization and the coupling steps between 0-5°C using an ice-salt bath.

  • Carefully monitor and adjust the pH of the p-tert-butylphenol solution to the optimal range before and during the addition of the diazonium salt.

  • Add the diazonium salt solution slowly to the phenol (B47542) solution with efficient stirring to avoid localized high concentrations and heat buildup.[1]

Q2: The yield of my desired azo product is very low, and I've isolated other compounds. What are the likely byproducts?

A2: Low yields are often due to the diazonium salt being consumed by side reactions before it can couple with p-tert-butylphenol. The most common byproducts are summarized in the table below.

Q3: My product's color is different from what was expected. Why might this be?

A3: An unexpected color suggests that either the desired product was not formed or it is contaminated with colored impurities.

  • Decomposition Products: The phenol formed from the decomposition of your diazonium salt can itself undergo coupling or oxidation to produce colored impurities.

  • Impure Starting Materials: Impurities in the initial aromatic amine or the p-tert-butylphenol can lead to the formation of different azo compounds with different colors.[1]

  • pH Effects: Azo dyes can act as pH indicators. The observed color of your product may be dependent on the pH of the solution it is in. Ensure the product is isolated and purified at a neutral pH.

Q4: How can I confirm the identity of suspected byproducts in my reaction mixture?

A4: The most effective way to identify byproducts is through a combination of chromatographic separation and spectroscopic analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a Diode-Array Detector (DAD) is an excellent first step.[4][5] It can separate the different components and provide a UV-Vis spectrum for each, which is characteristic of azo compounds and related aromatic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the molecular weight of each separated component, which is invaluable for identifying structures.[6] Comparing the measured mass to the calculated mass of potential byproducts (see table below) can provide strong evidence for their identity.

  • Thin Layer Chromatography (TLC): TLC is a quick and inexpensive method to get a preliminary idea of the number of components in your mixture.[7]

Common Byproducts and Their Causes

The following table summarizes the most common byproducts encountered during the azo coupling reaction with p-tert-butylphenol, their likely causes, and preventative measures.

Byproduct ClassSpecific Example (Starting with Aniline)CausePrevention & Troubleshooting
Phenols PhenolDecomposition of the diazonium salt (Ar-N₂⁺ + H₂O → Ar-OH + N₂ + H⁺).[1][8]Maintain temperature strictly at 0-5°C. Use the diazonium salt immediately after preparation.[1]
Coupling Position Isomers Ortho-azo compoundThe para-position on p-tert-butylphenol is blocked, so coupling is directed to the ortho position. This is the expected product, not a byproduct.N/A. This is the intended regiochemistry.
Diazoamino Compounds (Triazenes) 1,3-DiphenyltriazeneReaction of the diazonium salt with unreacted primary aromatic amine.[1][9]Ensure complete diazotization using sufficient acid and a slight excess of sodium nitrite (B80452). Test for excess nitrous acid with starch-iodide paper.
Polymeric Tars Brown/black insoluble materialUncontrolled decomposition and side reactions, often due to elevated temperatures.[1]Maintain strict temperature control (0-5°C). Ensure efficient stirring and slow addition of reagents.
Oxidation Products Quinoic or coupled phenolic structuresOxidation of the phenoxide ion under alkaline conditions.[1]Use high-purity, fresh p-tert-butylphenol. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Experimental Protocols

Protocol 1: General Synthesis of an Azo Dye from p-tert-Butylphenol

This protocol provides a general method for the diazotization of a primary aromatic amine and its subsequent coupling with p-tert-butylphenol.

Part A: Diazotization of a Primary Aromatic Amine

  • In a beaker, dissolve the primary aromatic amine (1.0 eq.) in dilute hydrochloric acid (approx. 3 eq. of HCl in water).

  • Cool the solution to 0-5°C in an ice-salt bath with constant stirring. Some amine hydrochlorides may precipitate, which is acceptable.

  • In a separate flask, prepare a solution of sodium nitrite (1.05 eq.) in a small amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature below 5°C throughout the addition.

  • Stir the mixture for an additional 15-30 minutes at 0-5°C.[1]

  • Confirm the presence of a slight excess of nitrous acid using starch-iodide paper (it should turn blue). This indicates the completion of diazotization. The resulting cold diazonium salt solution should be used immediately in the next step.

Part B: Azo Coupling with p-tert-Butylphenol

  • In a separate, larger beaker, dissolve p-tert-butylphenol (1.0 eq.) in a cold aqueous sodium hydroxide (B78521) solution (approx. 2.0 eq. NaOH) to form the sodium phenoxide.

  • Cool this solution to 0-5°C in an ice-salt bath.

  • With vigorous stirring, slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold p-tert-butylphenol solution.[1]

  • A brightly colored precipitate of the azo compound should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes after the addition is complete to ensure the reaction goes to completion.

  • Isolate the solid product by vacuum filtration, wash it with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol (B145695) to remove unreacted phenol.

  • Dry the product. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) may be necessary for further purification.

Protocol 2: HPLC Analysis of Reaction Mixture

This protocol provides a starting point for analyzing the crude reaction mixture to identify the product and byproducts.

  • Sample Preparation: Quench a small aliquot of the reaction mixture by adding it to a solvent like methanol (B129727) or acetonitrile (B52724) to stop the reaction. Dilute the sample to an appropriate concentration. Filter through a 0.45 µm syringe filter before injection.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically effective.

    • Example Gradient: Start with 30% acetonitrile, ramp to 95% acetonitrile over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at multiple wavelengths. Azo dyes have strong absorbance in the visible range (400-600 nm), while potential byproducts like phenols will be detected in the UV range (e.g., 254 nm, 280 nm).[4]

Byproduct Identification Workflow

The following diagram outlines the logical workflow for troubleshooting a problematic azo coupling reaction and identifying potential byproducts.

Byproduct_Identification_Workflow cluster_reaction Reaction Troubleshooting cluster_analysis Analytical Workflow cluster_identification Byproduct Identification start Azo Coupling Reaction with p-tert-Butylphenol outcome Evaluate Reaction Outcome (Color, Yield, Purity) start->outcome tlc Initial Check: TLC Analysis outcome->tlc Poor Result optimize Optimize Reaction Conditions (Temp, pH, Stoichiometry) outcome->optimize Good Result (Archive Method) hplc Separation & Quantitation: HPLC-DAD Analysis tlc->hplc lcms Structural Identification: LC-MS Analysis hplc->lcms compare Compare Data with Potential Byproducts List lcms->compare confirm Confirm Byproduct Structures compare->confirm confirm->optimize

Caption: Workflow for troubleshooting and identifying byproducts in azo coupling reactions.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-4-tert-butylphenol Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the polymerization of 2-Amino-4-tert-butylphenol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the influence of various reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is the general outcome of this compound polymerization?

A1: The chemical or electrochemical oxidative polymerization of this compound typically yields an oligomer mixture, with individual molecules containing up to 16 monomer units. The basic structure of the resulting polymer consists of phenoxazine (B87303) rings.[1]

Q2: What are the primary challenges in the polymerization of this compound?

A2: Due to the sterically bulky tert-butyl group, challenges may include achieving high molecular weights, controlling side reactions such as N-N couplings, and ensuring good solubility of the resulting polymer. The bulky substituent can influence the reaction kinetics and the final polymer architecture.[1]

Q3: What is a common side reaction to be aware of during polymerization?

A3: The presence of the voluminous tert-butyl substituent on the monomer can promote N-N couplings, leading to branching and defects in the polymer chain.[1] Controlling the reaction conditions is crucial to minimize these side reactions.

Q4: How does temperature generally affect the polymerization of similar aromatic amines?

A4: For some related polymerizations, higher temperatures can lead to more compact and less defective polymer structures with higher yields. Conversely, lower temperatures might result in polymers with more defects and lower yields. Careful temperature control is therefore a critical optimization parameter.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Polymer Yield Suboptimal Monomer-to-Initiator Ratio: An incorrect amount of initiator can lead to incomplete polymerization or termination of growing chains.Systematically vary the molar ratio of ammonium (B1175870) persulfate (APS) to the monomer. For similar aminophenol polymerizations, an optimal ratio has been found to significantly improve yield. Start with a 1:1 molar ratio and adjust as needed.
Inappropriate Reaction Temperature: The temperature can significantly affect the rate of polymerization and the stability of the initiator and growing polymer chains.For the chemical oxidative polymerization of this compound, a temperature of 0°C (ice bath) has been used.[1] Experiment with slightly higher or lower temperatures to observe the effect on yield, but be mindful that higher temperatures can sometimes lead to increased side reactions.
Incorrect Acid Concentration: The acidity of the medium is crucial for the oxidative polymerization of aminophenols.A concentration of 1.0 M HClO4 has been reported as a suitable solvent.[1] If using a different acid, the concentration may need to be optimized. For some aminophenols, a decrease in yield is observed at very high acid concentrations.
Reaction Time Too Short: The polymerization reaction may not have proceeded to completion.A reaction time of 22 hours has been reported for a 68% yield.[1] If experiencing low yields, consider extending the reaction time and monitoring the progress.
Low Molecular Weight High Initiator Concentration: An excess of initiator can lead to a higher number of shorter polymer chains.Reduce the molar ratio of the initiator (APS) relative to the monomer.
Presence of Impurities: Impurities in the monomer or solvent can act as chain-terminating agents.Ensure the this compound monomer and all solvents are of high purity. Recrystallization of the monomer may be necessary.
Steric Hindrance: The bulky tert-butyl group can sterically hinder the propagation of long polymer chains.While difficult to overcome completely, optimizing other parameters such as monomer concentration and temperature may help to achieve slightly higher molecular weights.
Poor Polymer Solubility Cross-linking or Excessive Branching: Side reactions, such as N-N coupling, can lead to a more rigid and less soluble polymer network.Optimize the reaction conditions to minimize side reactions. This may involve adjusting the temperature, initiator concentration, and monomer concentration.
High Molecular Weight: In some cases, very high molecular weight polymers can have lower solubility.This is less likely to be the primary issue given that this monomer tends to form oligomers. However, if other factors are ruled out, characterization of the molecular weight can provide insights.
Polymer Discoloration Oxidation of the Polymer: The final polymer can be susceptible to oxidation, leading to changes in color.Handle the purified polymer under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place.

Experimental Protocols

Chemical Oxidative Polymerization of this compound

This protocol is based on a reported synthesis of poly(this compound).[1]

Materials:

  • This compound

  • Perchloric acid (HClO4), concentrated

  • Ammonium persulfate (APS)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Filtration apparatus

Procedure:

  • Prepare the Monomer Solution: Prepare a 1.0 M solution of perchloric acid (HClO4) in deionized water. Dissolve the this compound monomer in the 1.0 M HClO4 solution to a final concentration of 15 mM.

  • Initiate Polymerization: Place the reaction vessel containing the monomer solution in an ice bath and begin vigorous stirring. Add an equimolar amount of ammonium persulfate (APS) to the solution to initiate the polymerization.

  • Reaction: Allow the reaction to proceed for 22 hours in the ice bath with continuous stirring. A purple precipitate should form.

  • Purification: After the reaction is complete, collect the purple polymer product by filtration.

  • Washing: Thoroughly wash the collected polymer with 1.0 M perchloric acid to remove any unreacted monomer and initiator.

  • Drying: Dry the purified polymer under vacuum for at least 3 hours.

Expected Yield: Approximately 68%.[1]

Data Presentation

The following table summarizes the reported experimental conditions and results for the chemical oxidative polymerization of this compound. Further research is needed to provide a more comprehensive dataset on the influence of varying reaction parameters.

Parameter Value Reference
Monomer Concentration15 mM[1]
Solvent1.0 M HClO4[1]
InitiatorAmmonium Persulfate (APS)[1]
Monomer:Initiator Ratio1:1 (molar)[1]
Temperature0°C[1]
Reaction Time22 hours[1]
Result
Yield68%[1]
ProductOligomer (up to 16 units)[1]
StructurePhenoxazine rings[1]

Visualizations

Experimental Workflow for Chemical Oxidative Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-up cluster_product Final Product prep_monomer Prepare 15 mM Monomer Solution in 1.0 M HClO4 initiate Add equimolar APS at 0°C with stirring prep_monomer->initiate react React for 22 hours initiate->react filter Filter to collect polymer react->filter wash Wash with 1.0 M HClO4 filter->wash dry Dry under vacuum wash->dry product Poly(this compound) dry->product

Caption: Workflow for the chemical oxidative polymerization of this compound.

Troubleshooting Logic for Low Polymer Yield

G cluster_params Check Reaction Parameters cluster_solutions Potential Solutions start Low Polymer Yield check_ratio Is Monomer:Initiator Ratio Optimized? start->check_ratio check_temp Is Reaction Temperature Optimal (e.g., 0°C)? start->check_temp check_time Is Reaction Time Sufficient (e.g., 22h)? start->check_time check_acid Is Acid Concentration Correct (e.g., 1.0 M)? start->check_acid adjust_ratio Vary Initiator Ratio check_ratio->adjust_ratio adjust_temp Optimize Temperature check_temp->adjust_temp adjust_time Increase Reaction Time check_time->adjust_time adjust_acid Verify Acid Concentration check_acid->adjust_acid

Caption: Troubleshooting flowchart for addressing low polymer yield.

References

how to avoid side reactions in 2-Amino-4-tert-butylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-tert-butylphenol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via two primary routes: Route 1: Nitration of 4-tert-butylphenol (B1678320) followed by reduction , and Route 2: Diazotization, coupling, and reductive cleavage .

Route 1: Nitration and Reduction

Question 1: My nitration of 4-tert-butylphenol is giving a low yield of the desired 2-nitro-4-tert-butylphenol and forming multiple products. How can I improve the regioselectivity and minimize side reactions?

Answer:

Controlling the regioselectivity and minimizing side reactions during the nitration of 4-tert-butylphenol is crucial for a successful synthesis. The primary challenges are preventing the formation of the isomeric 3-nitro-4-tert-butylphenol, over-nitration to 2,6-dinitro-4-tert-butylphenol, and cleavage of the tert-butyl group.

Troubleshooting Strategies:

  • Temperature Control: Maintain a low reaction temperature, typically between 0-10°C, using an ice bath. Exceeding this temperature range can lead to increased formation of byproducts.

  • Nitrating Agent Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or dilute nitric acid) dropwise and slowly to the solution of 4-tert-butylphenol. This ensures localized overheating is avoided and the concentration of the nitrating agent remains low, favoring mono-nitration.

  • Choice of Nitrating Agent: Using dilute nitric acid can be a milder alternative to the more aggressive mixed acid (HNO₃/H₂SO₄) nitration, which can reduce the incidence of over-nitration and decomposition.[1] A catalytic amount of sodium nitrite (B80452) (NaNO₂) can be used to generate the nitrosonium ion in situ, which can lead to a more controlled nitration.[1]

  • Solvent: The choice of solvent can influence the isomer ratio. Non-polar solvents may favor para-substitution due to steric hindrance around the ortho positions, although in the case of 4-tert-butylphenol, the para position is already blocked.

Key Side Reactions to Avoid:

  • Over-nitration: Formation of 2,6-dinitro-4-tert-butylphenol. This can be minimized by using a stoichiometric amount of the nitrating agent and maintaining low temperatures.

  • Isomer Formation: While the ortho- position is activated, some nitration may occur at the meta- position, leading to 3-nitro-4-tert-butylphenol. Careful control of reaction conditions helps to favor the desired ortho-isomer.

  • Dealkylation: Strong acidic conditions and high temperatures can cause the cleavage of the tert-butyl group, leading to the formation of nitrophenols without the tert-butyl group.

Question 2: During the reduction of 2-nitro-4-tert-butylphenol, I am observing the formation of colored impurities and my yield of this compound is low. What are these impurities and how can I prevent their formation?

Answer:

The reduction of the nitro group to an amine can sometimes lead to the formation of intermediates like nitroso and hydroxylamine (B1172632) compounds. These intermediates can condense to form colored azo (-N=N-) and azoxy (-N=N⁺-O⁻) byproducts, which are common impurities in this reaction. The choice of reducing agent and reaction conditions are critical to ensure complete reduction to the desired amine.

Troubleshooting Strategies for Common Reduction Methods:

  • Catalytic Hydrogenation (e.g., H₂/Pd-C):

    • Catalyst Activity: Ensure the catalyst is active. If the reaction is sluggish, consider using a fresh batch of catalyst.

    • Hydrogen Pressure: Use adequate hydrogen pressure (e.g., 50 psi) to ensure the reaction goes to completion.[1]

    • Solvent: Use an appropriate solvent like ethanol (B145695) or ethyl acetate (B1210297) that allows for good solubility of the starting material and good contact with the catalyst.[1]

    • Additives: In some cases, the addition of catalytic amounts of vanadium compounds can prevent the accumulation of hydroxylamine intermediates and subsequent formation of azo/azoxy compounds.

  • Chemical Reduction (e.g., Sodium Dithionite (B78146), Fe/HCl, SnCl₂/HCl):

    • Stoichiometry of Reducing Agent: Use a sufficient excess of the reducing agent to ensure complete reduction of the nitro group and any intermediates. For sodium dithionite, a molar ratio of 2-5:1 to the azo dye precursor is recommended in the reductive cleavage route, and similar considerations apply here.[1]

    • pH Control: When using metal/acid combinations, maintaining an acidic pH is crucial for the reaction to proceed efficiently.

    • Temperature: While some reductions proceed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to side reactions.

Workflow for Nitration and Catalytic Hydrogenation:

G cluster_nitration Nitration Step cluster_reduction Reduction Step A 4-tert-butylphenol in Ethyl Acetate B Cool to 0°C A->B C Dropwise addition of HNO3/H2O (with catalytic NaNO2) B->C D Reaction at 0°C for 45 min C->D E Acid Wash (1N HCl) D->E F Organic Layer Separation & Drying E->F G Solvent Removal F->G H Crude 2-nitro-4-tert-butylphenol G->H I Crude 2-nitro-4-tert-butylphenol in Ethyl Acetate H->I Proceed to Reduction J Add 10% Pd/C catalyst I->J K Hydrogenation (50 psi H2) for 1 hr J->K L Filter Catalyst K->L M Solvent Removal L->M N Crystallization from Heptane (B126788) M->N O Pure this compound N->O

Caption: Workflow for the synthesis of this compound via nitration and reduction.

Route 2: Diazotization, Coupling, and Reductive Cleavage

Question 3: My diazotization of aniline (B41778) is not proceeding to completion, and the subsequent coupling reaction with 4-tert-butylphenol gives a low yield of the azo dye. What are the critical parameters for these steps?

Answer:

The success of the diazotization and coupling reactions hinges on careful control of temperature and pH. Diazonium salts are generally unstable and can decompose if not handled correctly.

Troubleshooting Diazotization:

  • Temperature: The diazotization of aniline must be carried out at low temperatures, typically 0-5°C, to prevent the decomposition of the highly reactive diazonium salt.[2]

  • Acidity: The reaction is performed in a strong acidic medium (e.g., HCl or H₂SO₄) to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂). A molar ratio of 1:(2-3) of aniline to acid is recommended.[2]

  • Complete Diazotization: Ensure a slight excess of sodium nitrite is used to drive the reaction to completion. The completion of the reaction can be checked using starch-iodide paper, which will turn blue in the presence of excess nitrous acid.[2]

Troubleshooting Azo Coupling:

  • pH of the Coupling Reaction: The coupling of the diazonium salt with 4-tert-butylphenol should be carried out under alkaline conditions. The phenol (B47542) is deprotonated to the more nucleophilic phenoxide ion, which readily attacks the diazonium salt. A molar ratio of sodium hydroxide (B78521) to p-tert-butylphenol of (0.8-1.5):1 is suggested.[2]

  • Temperature: The coupling reaction is typically carried out at room temperature.[2]

  • Side Reactions: If the pH is too low, the coupling reaction will be slow or may not occur. If the pH is too high, there is a risk of forming diazoates from the diazonium salt, which are not reactive in the coupling reaction.

Question 4: The final reductive cleavage of the azo dye is not giving a clean product. What are the potential side reactions and how can I optimize this step?

Answer:

The reductive cleavage of the azo bond to yield the desired this compound and aniline requires a strong reducing agent. Incomplete reduction or side reactions can lead to impurities.

Troubleshooting Reductive Cleavage:

  • Choice and Amount of Reducing Agent: Sodium dithionite (Na₂S₂O₄) is a common and effective reducing agent for this transformation.[1] Other options include sodium formaldehyde (B43269) sulfoxylate, hydrazine (B178648) hydrate, or zinc powder.[1] A sufficient excess of the reducing agent (e.g., a molar ratio of 2-5:1 to the azo dye) is necessary to ensure complete cleavage of the azo bond and reduction of any intermediates.[1]

  • Reaction Conditions: The reaction is typically carried out in an alkaline medium (using NaOH or KOH) in a solvent such as ethanol or an ethanol/water mixture.[1] The reaction temperature can range from 20-80°C, and the reaction time can be several hours.[1]

  • Potential Side Reactions:

    • Incomplete Cleavage: If an insufficient amount of reducing agent is used, some azo dye may remain.

    • Formation of Hydrazines: Under certain conditions, partial reduction of the azo bond can lead to the formation of hydrazo compounds (Ar-NH-NH-Ar'). Ensuring a sufficient excess of the reducing agent and adequate reaction time can help to drive the reaction to the fully cleaved amines.

    • Side reactions of the reducing agent: Sodium dithionite can decompose, so it should be fresh. Acidification of the reaction mixture containing dithionite byproducts can release toxic sulfur dioxide gas.

Workflow for Diazotization, Coupling, and Reductive Cleavage:

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_reduction Reductive Cleavage A Aniline in HCl B Cool to 0-5°C A->B C Dropwise addition of NaNO2 solution B->C D Aniline Diazonium Salt Solution C->D G Slow addition of Diazonium Salt Solution D->G E 4-tert-butylphenol in NaOH solution F Cool to room temperature E->F F->G H Azo Dye Intermediate G->H I Azo Dye in Ethanol/NaOH H->I Proceed to Reduction J Add Sodium Dithionite I->J K Heat (e.g., 40-50°C) J->K L Acid Neutralization K->L M Purification L->M N This compound M->N

Caption: Synthesis of this compound via diazotization, coupling, and reductive cleavage.

Data Presentation: Comparison of Synthesis Routes

ParameterRoute 1: Nitration & ReductionRoute 2: Diazotization, Coupling & Reductive Cleavage
Starting Materials 4-tert-butylphenol, Nitric Acid, Reducing Agent (e.g., H₂, Pd/C)Aniline, Sodium Nitrite, 4-tert-butylphenol, Reducing Agent (e.g., Na₂S₂O₄)
Overall Yield ~77% (based on a specific protocol)[1]>85% for the final reduction step; coupling yields can be 95-98%.[2]
Purity Can be high (>98%) with proper purification.Can reach over 98% with proper purification.[2]
Key Side Products 2,6-dinitro-4-tert-butylphenol, de-alkylated nitrophenols, azo/azoxy compounds (from reduction)Triazenes, diazoamino compounds, incompletely reduced hydrazo compounds.
Process Safety Use of strong acids (HNO₃, H₂SO₄). Catalytic hydrogenation requires handling of H₂ gas under pressure.Generation of potentially unstable diazonium salts. Use of sodium dithionite which can release SO₂ upon acidification.
Control Parameters Strict temperature control during nitration. Catalyst activity and H₂ pressure during reduction.Strict temperature control during diazotization. pH control during coupling. Stoichiometry of reducing agent.

Experimental Protocols

Protocol 1: Synthesis via Nitration and Catalytic Hydrogenation[1]

Step 1: Nitration of 4-tert-butylphenol

  • Dissolve 30 g (0.2 mole) of 4-tert-butylphenol in 200 mL of ethyl acetate in a 600-mL round-bottomed flask equipped with a mechanical stirrer.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add a mixture of 13 mL of nitric acid in 13 mL of water dropwise over 10 minutes.

  • Add a catalytic amount of sodium nitrite (NaNO₂).

  • Stir the reaction mixture at 0°C for 45 minutes.

  • Wash the reaction mixture with an excess of 1N HCl.

  • Separate the organic layer, dry it over MgSO₄, and remove the solvent under reduced pressure to yield crude 2-nitro-4-tert-butylphenol.

Step 2: Catalytic Hydrogenation of 2-nitro-4-tert-butylphenol

  • Dissolve the crude 2-nitro-4-tert-butylphenol (approximately 37 g, 0.19 mole) in 100 mL of ethyl acetate.

  • Transfer the solution to a Parr hydrogenation apparatus bottle.

  • Add a small amount (e.g., a teaspoon) of 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under 50 psi of hydrogen with agitation for 1 hour.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Remove the ethyl acetate from the filtrate under vacuum.

  • Crystallize the resulting solid from approximately 200 mL of heptane to yield this compound.

Protocol 2: Synthesis via Diazotization, Coupling, and Reductive Cleavage[2]

Step 1: Diazotization of Aniline

  • Prepare a solution of aniline in aqueous hydrochloric acid (molar ratio 1:2.5).

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a 30% aqueous solution of sodium nitrite (molar ratio of aniline to NaNO₂ is 1:1.1) dropwise, keeping the temperature below 5°C.

  • Stir for an additional 15-20 minutes after the addition is complete. Check for a slight excess of nitrous acid using starch-iodide paper.

Step 2: Azo Coupling

  • In a separate vessel, dissolve 4-tert-butylphenol in an aqueous sodium hydroxide solution (molar ratio of NaOH to phenol is 1.1:1) at 40-50°C.

  • Cool the solution to room temperature.

  • Slowly add the cold diazonium salt solution from Step 1 to the 4-tert-butylphenoxide solution with vigorous stirring. The molar ratio of the phenoxide to the diazonium salt should be approximately 1:1.08.

  • Continue stirring for 1 hour after the addition is complete. The azo dye will precipitate.

  • Filter the solid azo dye, wash with water, and dry.

Step 3: Reductive Cleavage

  • Dissolve the dried azo dye in 95% ethanol (8-12 times the weight of the dye).

  • Add sodium hydroxide (molar ratio to azo dye is 1:1).

  • Heat the mixture to 40-50°C.

  • Add sodium dithionite (Na₂S₂O₄) portion-wise (molar ratio to azo dye is 3:1).

  • Maintain the temperature and stir until the red color of the azo dye disappears, and the solution becomes pale yellow (approximately 3-4 hours).

  • Cool the reaction mixture to room temperature and neutralize with sulfuric acid to pH 7. The product will crystallize.

  • Filter the solid, wash with a 2% aqueous sodium bisulfite solution, and then with water.

  • Dry the product to obtain this compound.

Purification Troubleshooting

Question 5: My final product of this compound is off-color and has a broad melting point. How can I purify it effectively?

Answer:

The discoloration and broad melting point indicate the presence of impurities. Recrystallization is the most common and effective method for purifying solid this compound.

Recrystallization Troubleshooting:

  • Solvent Selection: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Single Solvent: Heptane or a mixture of toluene (B28343) and heptane can be effective.[1]

    • Two-Solvent System: A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate, or toluene) and then add a hot "anti-solvent" in which it is poorly soluble (e.g., heptane or hexane) dropwise until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.

  • Oiling Out: If the product separates as an oil instead of crystals upon cooling, this is often because the boiling point of the solvent is higher than the melting point of the solute, or the concentration is too high. Try using a lower boiling point solvent or a more dilute solution.

  • Decolorization: If the product is colored due to minor, highly colored impurities (like residual azo compounds), you can add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your product.

  • Slow Cooling: For the formation of large, pure crystals, allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.

Column Chromatography:

If recrystallization fails to provide a product of sufficient purity, column chromatography can be employed.

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) first, aiming for an Rf value of 0.2-0.4 for the desired product.

Logical Flow for Purification:

G A Crude this compound B Assess Purity (TLC, Melting Point) A->B C Is product discolored? B->C D Dissolve in minimal hot solvent C->D Yes G Allow filtrate to cool slowly C->G No E Add activated charcoal D->E F Hot gravity filtration E->F F->G H Collect crystals by vacuum filtration G->H J Purity sufficient? H->J I Pure this compound J->I Yes K Consider Column Chromatography J->K No

References

challenges in the scale-up synthesis of 2-Amino-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Amino-4-tert-butylphenol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, primarily focusing on the common diazotization, coupling, and reduction pathway.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Diazotization Step - Temperature too high: Diazonium salts are unstable and can decompose at elevated temperatures.[1][2] - Incorrect stoichiometry: Improper molar ratio of p-tert-butylphenol to the diazotizing agent (e.g., sodium nitrite).[1][2] - Incomplete reaction: Reaction time may be insufficient.- Maintain strict temperature control, typically between 0-10°C, during the diazotization reaction.[1][2] - Carefully control the molar ratios of reactants as specified in the protocol. - Monitor the reaction completion using a starch-iodide paper test to check for excess nitrous acid.[2]
Poor Yield in Coupling Reaction - Incorrect pH: The coupling reaction is pH-sensitive. - Decomposition of diazonium salt: If the diazonium salt solution is stored for too long or at an inappropriate temperature before use.- Ensure the reaction medium is alkaline for the coupling reaction to proceed efficiently. - Use the freshly prepared diazonium salt solution promptly and maintain it at a low temperature (0-5°C) during storage.[1]
Incomplete Cleavage Reduction - Insufficient reducing agent: The amount of reducing agent may not be adequate for the complete cleavage of the azo dye intermediate.[1] - Low reaction temperature or insufficient time: The reduction reaction may be slow under suboptimal conditions.[1]- Use an appropriate molar excess of the reducing agent (e.g., sodium dithionite (B78146), zinc powder).[1] - Optimize the reaction temperature (typically 20-80°C) and time (3-24 hours) to ensure complete conversion.[1]
Product Discoloration (Pink/Brown) - Oxidation: Aminophenols are susceptible to air oxidation, leading to the formation of colored quinone-like impurities.[3] This is a common issue for aminophenols.[3]- Conduct the reaction, work-up, and purification steps under an inert atmosphere (e.g., nitrogen or argon).[3] - Use degassed solvents. - Store the final product under an inert atmosphere and protected from light.[3]
Presence of Impurities in Final Product - Side reactions: Formation of byproducts during diazotization or coupling. - Incomplete reduction: Residual azo dye can be a colored impurity. - Product degradation: The free base of some aminophenols can be unstable and degrade.[4]- Optimize reaction conditions to minimize side product formation. - Ensure complete reduction of the azo intermediate. - Consider isolating the product as a more stable salt, such as the hydrochloride salt, to improve purity and stability.[4]
Difficulties in Product Isolation/Purification - Fine particle size: The precipitated product may be difficult to filter. - Tarry byproducts: Formation of polymeric materials can complicate isolation.- Control the precipitation conditions (e.g., temperature, rate of addition of anti-solvent) to obtain a more crystalline and filterable product. - Perform a solvent wash or recrystallization to remove tarry impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial method is a multi-step process starting from p-tert-butylphenol. This involves a diazotization reaction, followed by a coupling reaction to form an azo dye intermediate, which is then subjected to a cleavage reduction to yield the final this compound product.[1][2]

Q2: Are there alternative synthesis routes, and what are their challenges for scale-up?

A2: An alternative route involves the nitration of a substituted phenol (B47542) followed by reduction. However, this method can present significant challenges for industrial-scale production. For instance, nitration reactions can produce unwanted isomers, leading to purification difficulties and lower yields of the desired product.[2] The use of large quantities of nitric acid and harsh reaction conditions also pose safety and environmental concerns.[5]

Q3: How can I monitor the progress of the diazotization reaction during scale-up?

A3: A common and effective method for monitoring the completion of the diazotization reaction is to use starch-iodide paper. A positive test (the paper turning blue) indicates the presence of excess nitrous acid, signifying that the primary amine has been consumed.[2]

Q4: My final product of this compound is discolored. What is the likely cause and how can I prevent it?

A4: Discoloration, often appearing as a pink or brown hue, is typically due to the oxidation of the aminophenol product.[3] Aminophenols are sensitive to air and light. To prevent this, it is crucial to handle the product under an inert atmosphere (e.g., nitrogen) throughout the work-up, purification, and drying processes. Storing the final product in a dark, airtight container under an inert gas is also recommended.[3]

Q5: What are the critical process parameters to control during the cleavage reduction of the azo intermediate?

A5: Key parameters for the cleavage reduction step include the choice and stoichiometry of the reducing agent (e.g., sodium dithionite, zinc powder), reaction temperature, and reaction time.[1] The pH of the reaction medium is also important, as the reduction is typically carried out under alkaline conditions.[1] Insufficient reducing agent or suboptimal temperature and time can lead to incomplete reaction and contamination of the final product with the colored azo intermediate.

Q6: I am observing a lower yield on a larger scale compared to my lab-scale experiments. What are the potential reasons?

A6: Lower yields during scale-up can be attributed to several factors, including inefficient mixing and heat transfer in larger reactors, leading to localized temperature fluctuations and increased side reactions. The stability of the diazonium salt intermediate is highly temperature-dependent, and poor temperature control on a larger scale can lead to significant decomposition.[1][2] Additionally, challenges in achieving homogeneous reaction conditions can result in incomplete conversions.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that actual results may vary depending on the specific equipment and conditions used.

Parameter Laboratory Scale (Typical) Scale-Up Considerations & Potential Challenges
Starting Material p-tert-butylphenolConsistent quality and purity of raw materials are critical for reproducible results at scale.
Diazotization Temperature 0-5 °CMaintaining this low temperature in a large reactor can be challenging due to the exothermic nature of the reaction. Efficient cooling systems are essential.
Coupling Reaction Yield 95-98%[2]Maintaining optimal pH and temperature is crucial. Inhomogeneous mixing can lead to localized pH variations and side reactions, potentially lowering the yield.
Cleavage Reduction Yield >85%[2]Efficient mixing is required to ensure proper contact between the reducing agent and the azo dye. The handling of solid reducing agents on a large scale requires appropriate safety measures.
Overall Yield ~70-80%May decrease during scale-up due to the cumulative effects of heat and mass transfer limitations, and longer processing times.
Product Purity >98%[2]Impurity profile may change at scale. More efficient purification methods like recrystallization or distillation might be necessary. Formation of oxidation products can increase with longer exposure to air during work-up.

Experimental Protocols

Synthesis of this compound via Diazotization-Coupling-Reduction

Step 1: Diazotization

  • Prepare a solution of p-tert-butylphenol in an aqueous acidic solution (e.g., hydrochloric or sulfuric acid) in a reactor equipped with efficient cooling and stirring. The molar ratio of p-tert-butylphenol to acid is typically 1:(2-3).[1]

  • Cool the mixture to 0-10°C.[1][2]

  • Slowly add a solution of sodium nitrite (B80452) (30% in water) dropwise, maintaining the temperature below 10°C. The molar ratio of p-tert-butylphenol to sodium nitrite is approximately 1:(1-1.1).[1][2]

  • Monitor the reaction using starch-iodide paper. The reaction is complete when the paper turns slightly blue.[2]

  • The resulting diazonium salt solution should be kept cold (0-5°C) and used promptly in the next step.[1]

Step 2: Coupling Reaction

  • In a separate reactor, prepare a solution of p-tert-butylphenol in an aqueous sodium hydroxide (B78521) solution. The molar ratio of sodium hydroxide to p-tert-butylphenol is typically (0.8-1.5):1.[1]

  • Maintain the temperature of this coupling solution between 30-60°C.[1]

  • Slowly add the cold diazonium salt solution from Step 1 to the coupling solution with vigorous stirring. The coupling reaction is typically carried out at room temperature.[1]

  • After the addition is complete, continue stirring for at least one hour to ensure the reaction goes to completion.[1] The product of this step is an azo dye.

Step 3: Cleavage Reduction

  • Isolate the azo dye from the previous step.

  • Dissolve the azo dye in an alcohol solvent (e.g., 95% ethanol). The solvent amount is typically 5-15 times the weight of the azo dye.[1]

  • Add an alkaline catalyst, such as sodium hydroxide or potassium hydroxide. The molar ratio of the alkaline catalyst to the azo dye is (0.5-2):1.[1]

  • Add a reducing agent (e.g., sodium dithionite or zinc powder). The molar ratio of the reducing agent to the azo dye is (2-5):1.[1]

  • Heat the reaction mixture to 20-80°C and stir for 3-24 hours until the reaction is complete (indicated by the disappearance of the color of the azo dye).[1]

  • After completion, cool the reaction mixture and neutralize it with an acid.

  • The crude this compound will precipitate. Isolate the solid by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Coupling cluster_step3 Step 3: Cleavage Reduction cluster_end Final Product start p-tert-butylphenol diazotization Diazotization (NaNO₂, HCl, 0-10°C) start->diazotization diazonium_salt p-tert-butylphenol diazonium salt diazotization->diazonium_salt coupling Coupling with p-tert-butylphenol (NaOH, Room Temp) diazonium_salt->coupling azo_dye Azo Dye Intermediate coupling->azo_dye reduction Cleavage Reduction (e.g., Na₂S₂O₄, NaOH, 20-80°C) azo_dye->reduction end This compound reduction->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_investigate Investigation Points cluster_causes Potential Causes start Low Overall Yield or Purity check_diazotization Check Diazotization Step start->check_diazotization check_coupling Check Coupling Step start->check_coupling check_reduction Check Reduction Step start->check_reduction check_workup Check Workup/Purification start->check_workup temp_control Poor Temperature Control check_diazotization->temp_control stoichiometry Incorrect Stoichiometry check_diazotization->stoichiometry ph_issue Incorrect pH check_coupling->ph_issue incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction oxidation Product Oxidation check_workup->oxidation

Caption: Logical troubleshooting workflow for low yield or purity issues.

References

stability issues of 2-Amino-4-tert-butylphenol under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-4-tert-butylphenol under various reaction conditions. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address challenges during their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered when working with this compound, providing potential causes and recommended solutions.

Issue 1: Reaction mixture turns dark brown or black upon addition of this compound.

  • Question: My reaction mixture, which is being run at a basic pH, rapidly changes color to a dark brown/black upon the addition of this compound. What is causing this, and how can I prevent it?

  • Answer: This color change is a strong indicator of oxidative degradation. Aminophenols, including this compound, are susceptible to oxidation, which is often accelerated at higher pH levels and in the presence of oxygen. The initial oxidation product is a quinone-imine species, which can then undergo further reactions to form colored polymeric materials.

    Potential Solutions:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed prior to use.

    • Lower pH: If the reaction chemistry allows, consider running the reaction at a neutral or slightly acidic pH to reduce the rate of oxidation.[1][2][3]

    • Temperature Control: Oxidation reactions can be temperature-dependent. Running the reaction at a lower temperature may help to slow down the degradation process.

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as sodium bisulfite or ascorbic acid, may help to prevent oxidation. However, ensure that the antioxidant does not interfere with your desired reaction.

Issue 2: Low yield of the desired product and formation of multiple side products.

  • Question: I am using this compound in a condensation reaction (e.g., for benzoxazole (B165842) synthesis) and observing a low yield of my target molecule along with several unexpected spots on my TLC plate. How can I improve the yield and selectivity?

  • Answer: Low yields and the formation of side products can arise from several factors, including the inherent reactivity of this compound. Common side reactions include self-condensation, polymerization, and reaction with starting materials or intermediates.[4]

    Potential Solutions:

    • Control of Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant can sometimes favor side product formation.[4]

    • Order of Addition: Consider the order in which you add your reagents. It may be beneficial to add the this compound slowly to a solution of the other reactant to maintain a low concentration of the aminophenol and minimize self-condensation.

    • Catalyst Selection: The choice of catalyst can significantly impact the reaction pathway. For example, in benzoxazole synthesis, using a mild acid catalyst can promote the desired cyclization over competing side reactions.[4]

    • Protection of Functional Groups: If side reactions involving the amino or hydroxyl group are suspected, consider protecting one of these groups before the main reaction and deprotecting it in a subsequent step.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or another appropriate analytical technique to determine the optimal reaction time and prevent the formation of degradation products from over-reaction.

Issue 3: Product instability during work-up and purification.

  • Question: My reaction appears to be successful, but I am losing a significant amount of my product during the aqueous work-up and column chromatography. What could be the reason for this?

  • Answer: The product, which may retain a substituted aminophenol structure or a related sensitive moiety, could be susceptible to degradation under the work-up and purification conditions. Exposure to air, light, or acidic/basic conditions during these steps can lead to product loss.

    Potential Solutions:

    • Minimize Exposure to Air and Light: Conduct the work-up and purification steps as quickly as possible and with minimal exposure to air and bright light. Use amber-colored glassware or cover your glassware with aluminum foil.

    • pH Control during Extraction: If performing an aqueous extraction, use buffered solutions to control the pH and avoid strongly acidic or basic conditions.

    • Solvent Selection for Chromatography: Choose a non-polar solvent system for column chromatography if your product is sensitive to polar protic solvents.

    • Inert Atmosphere for Purification: If the product is highly sensitive, consider performing the purification steps under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is oxidation. The presence of both an amino and a hydroxyl group on the aromatic ring makes it highly susceptible to oxidation. The process is thought to proceed via the following steps:

  • Formation of a phenoxy radical: The initial step is the abstraction of a hydrogen atom from the hydroxyl group.

  • Formation of a quinone-imine: The phenoxy radical can rearrange to a quinone-imine intermediate.

  • Polymerization/Condensation: These highly reactive intermediates can then undergo self-condensation or polymerization to form complex, often colored, degradation products. In some cases, oxidative coupling can lead to the formation of phenoxazinone structures.[5][6]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. Generally, its stability decreases as the pH increases (becomes more alkaline).[1][2][3] This is because the phenoxide anion, which is formed at higher pH, is more easily oxidized than the neutral phenol. The rate of auto-oxidation of aminophenols has been shown to increase at higher pH values.[7] For reactions involving this compound, it is crucial to consider the pH of the reaction medium and its potential impact on stability.

Q3: Is this compound sensitive to light?

Q4: What are the recommended storage conditions for this compound?

A4: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation over time.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the stability of this compound. The following table provides a qualitative summary of its stability under different conditions based on the reactivity of aminophenols in general.

ConditionStabilityPotential Degradation Products
Acidic pH Generally more stable-
Neutral pH Moderately stableSlow oxidation products
Basic pH Less stable, prone to rapid degradationQuinone-imines, polymeric materials, phenoxazinones
Elevated Temperature Stability decreases with increasing temperatureThermal decomposition products (e.g., charring)
Exposure to Light Potentially unstablePhotodegradation products
Presence of Oxidants Highly unstableOxidized species, polymeric materials

Experimental Protocols

For researchers needing to generate specific stability data for their experimental conditions, the following general protocols can be adapted for this compound.

Protocol 1: Determination of pH Stability

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9, 11).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration suitable for analysis (e.g., by HPLC-UV).

  • Time Points: Incubate the solutions at a constant temperature. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH and determine the degradation rate constant.[9]

Protocol 2: Thermal Stability Assessment (using TGA)

  • Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a thermogravimetric analysis (TGA) pan.

  • TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • Data Collection: Record the sample weight as a function of temperature.

  • Data Analysis: The onset temperature of weight loss indicates the beginning of thermal decomposition.[10][11]

Protocol 3: Photostability Testing

  • Sample Preparation: Prepare solutions of this compound in a photochemically inert solvent. Prepare a dark control sample by wrapping an identical sample in aluminum foil.

  • Light Exposure: Expose the samples to a light source that provides both visible and UV radiation, as specified in ICH guideline Q1B.[12] The light exposure should be quantified (e.g., in lux hours and watt hours/m²).

  • Time Points: At specific time intervals, withdraw aliquots from the exposed and dark control samples.

  • Analysis: Analyze the aliquots by a validated stability-indicating HPLC method.

  • Data Analysis: Compare the degradation of the exposed sample to the dark control to determine the extent of photodegradation.[8][13]

Visualizations

experimental_workflow_ph_stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffers Prepare Buffers (pH 3, 5, 7, 9, 11) add_stock Add Stock to Buffers prep_buffers->add_stock prep_stock Prepare Stock Solution of this compound prep_stock->add_stock incubate Incubate at Constant Temperature add_stock->incubate withdraw_aliquots Withdraw Aliquots at Time Points incubate->withdraw_aliquots hplc_analysis Analyze by HPLC-UV withdraw_aliquots->hplc_analysis data_analysis Determine Degradation Rate hplc_analysis->data_analysis

Caption: Workflow for Determining the pH Stability of this compound.

degradation_pathway A This compound B Phenoxy Radical A->B Oxidation (e.g., O2, high pH) C Quinone-imine Intermediate B->C Rearrangement D Colored Polymeric Products C->D Self-condensation/ Polymerization E Phenoxazinone Structures C->E Oxidative Coupling

Caption: Simplified Proposed Oxidative Degradation Pathway of this compound.

troubleshooting_logic start Low Product Yield? check_purity Check Purity of Starting Materials start->check_purity Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) check_purity->optimize_conditions change_catalyst Consider a Different Catalyst optimize_conditions->change_catalyst inert_atmosphere Use Inert Atmosphere optimize_conditions->inert_atmosphere protecting_group Use Protecting Group Strategy change_catalyst->protecting_group

Caption: Troubleshooting Logic for Low Yields in Reactions with this compound.

References

Technical Support Center: Enhancing the Solubility of 2-Amino-4-tert-butylphenol for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 2-Amino-4-tert-butylphenol in various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid that is generally soluble in polar organic solvents and less soluble in nonpolar and aqueous solutions at neutral pH. Its solubility is attributed to the presence of both a polar amino group and a hydroxyl group, which can participate in hydrogen bonding, as well as a nonpolar tert-butyl group.[1]

Q2: In which common laboratory solvents is this compound soluble or insoluble?

A2: Based on available data, this compound exhibits the following solubility profile:

  • Soluble in: Ethanol, ether, and chloroform.[1]

  • Insoluble in: Benzene and almost insoluble in cold water.[1] For many substituted phenols, solubility is also observed in other polar organic solvents like acetone, ethyl acetate, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).

Q3: How does the structure of this compound influence its solubility?

A3: The solubility of this compound is a balance of its different structural components:

  • Amino (-NH2) and Hydroxyl (-OH) Groups: These polar groups can form hydrogen bonds with polar solvents, contributing to its solubility in solvents like ethanol.

  • tert-Butyl (-(CH3)3) Group: This bulky, nonpolar group increases the compound's lipophilicity, which can enhance solubility in less polar organic solvents but decreases solubility in water.

  • Phenolic Ring: The aromatic ring contributes to its nonpolar character.

Q4: Can the solubility of this compound be improved by adjusting the pH?

A4: Yes, adjusting the pH can significantly enhance the solubility of this compound.

  • Acidic Conditions: In the presence of an acid, the amino group can be protonated to form an ammonium (B1175870) salt (-NH3+). This ionic form is generally more soluble in aqueous solutions.

  • Basic Conditions: In the presence of a base, the phenolic hydroxyl group can be deprotonated to form a phenoxide salt (-O-). This ionic form also exhibits increased solubility in aqueous media.

Troubleshooting Guide: Enhancing Solubility for Reactions

Issue 1: this compound does not dissolve sufficiently in the chosen reaction solvent.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Solvent Selection The polarity of the solvent may not be suitable for this compound.
Solution: Consult the solubility data table below and consider switching to a more appropriate solvent. For nonpolar reactants, a co-solvent system might be necessary.
Low Temperature Solubility of solids generally increases with temperature.
Solution: Gently warm the solvent while stirring to facilitate dissolution. Ensure the temperature is well below the boiling point of the solvent and does not cause degradation of the starting material or other reagents.
Insufficient Mixing The compound may not have had enough agitation to dissolve.
Solution: Increase the stirring rate or use a magnetic stirrer. In some cases, sonication can help break up solid agglomerates and improve dissolution.
Concentration Exceeds Solubility Limit The amount of this compound is too high for the volume of solvent.
Solution: Increase the volume of the solvent. If this is not feasible due to reaction concentration requirements, consider a different solvent with higher solubilizing power or a co-solvent system.
Issue 2: The reaction is heterogeneous, leading to slow or incomplete conversion.

Possible Causes and Solutions:

CauseRecommended Solution
Poor Solubility of Reactant This compound is not fully dissolved, limiting its availability for the reaction.
Solution 1 (Co-Solvent System): Introduce a co-solvent in which this compound is more soluble. For example, if the primary solvent is toluene, adding a small amount of a more polar solvent like THF or isopropanol (B130326) can enhance solubility.
Solution 2 (pH Adjustment): If the reaction conditions permit, convert this compound to its more soluble salt form. For reactions involving nucleophilic attack by the phenol, deprotonation with a suitable base to form the phenoxide is a common strategy. For reactions involving the amino group, protonation with an acid might be an option, though this will deactivate its nucleophilicity.
Precipitation of Product or Intermediate A product or intermediate formed during the reaction is insoluble and precipitates out, potentially coating the starting material.
Solution: Analyze the precipitate to identify it. If it is the desired product, this may not be an issue. If it is an intermediate, a change in the solvent system to solubilize all species may be required.

Data Presentation

Qualitative Solubility of this compound
SolventQualitative SolubilityPolarity
Water (cold)Almost Insoluble[1]High
EthanolSoluble[1]High
Diethyl EtherSoluble[1]Low
ChloroformSoluble[1]Medium
BenzeneInsoluble[1]Low
AcetoneLikely SolubleHigh
Ethyl AcetateLikely SolubleMedium
TolueneLikely Sparingly SolubleLow
DichloromethaneLikely SolubleMedium
Dimethylformamide (DMF)Likely SolubleHigh
Dimethyl Sulfoxide (DMSO)Likely SolubleHigh

Note: "Likely Soluble" or "Likely Sparingly Soluble" are estimations based on the behavior of similar substituted phenols and the general principle of "like dissolves like." Experimental verification is recommended.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-Solvent System

Objective: To dissolve this compound in a predominantly nonpolar solvent for a homogeneous reaction.

Materials:

  • This compound

  • Primary nonpolar solvent (e.g., Toluene)

  • Co-solvent (e.g., Tetrahydrofuran (THF) or Isopropanol)

  • Reaction vessel with magnetic stirrer

  • Heating mantle (optional)

Procedure:

  • To the reaction vessel, add the primary nonpolar solvent (e.g., Toluene).

  • Begin stirring the solvent.

  • Slowly add the this compound to the stirring solvent at room temperature.

  • Observe the dissolution. If the solid does not fully dissolve, begin adding the co-solvent (e.g., THF) dropwise.

  • Continue adding the co-solvent until the solution becomes clear and homogeneous. Record the volume of co-solvent added.

  • If necessary, gently warm the mixture to aid dissolution, ensuring the temperature remains stable and below the boiling points of the solvents.

  • Once fully dissolved, proceed with the addition of other reagents for the reaction.

Protocol 2: Solubility Enhancement by pH Adjustment (Formation of Phenoxide)

Objective: To increase the solubility of this compound in a polar solvent by converting it to its phenoxide salt for reactions where the phenoxide is the active nucleophile.

Materials:

  • This compound

  • Polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K2CO3), or Sodium hydroxide (B78521) (NaOH))

  • Reaction vessel with magnetic stirrer and inert atmosphere setup (if using a strong, moisture-sensitive base like NaH)

Procedure:

  • Add the polar aprotic solvent (e.g., DMF) to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon), especially if using a strong base.

  • Add the this compound to the solvent and stir until a suspension is formed.

  • Carefully and portion-wise, add the base to the suspension.

    • If using NaH, observe for hydrogen gas evolution.

    • If using K2CO3 or NaOH, stirring may be required for a longer duration.

  • Continue stirring until the solid this compound dissolves completely, and the solution becomes homogeneous, indicating the formation of the soluble phenoxide salt.

  • The solution is now ready for the subsequent reaction steps (e.g., addition of an electrophile).

Visualizations

experimental_workflow cluster_start Start cluster_methods Solubility Enhancement Methods cluster_outcome Outcome start Insoluble This compound method1 Method 1: Co-Solvent Addition start->method1 method2 Method 2: pH Adjustment start->method2 method3 Method 3: Temperature Increase start->method3 outcome Homogeneous Solution for Reaction method1->outcome Dissolution method2->outcome Salt Formation method3->outcome Increased Solubility

Caption: Workflow for enhancing the solubility of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Incomplete Dissolution cause1 Wrong Solvent? start->cause1 cause2 Temperature Too Low? start->cause2 cause3 Concentration Too High? start->cause3 solution1 Change Solvent or Use Co-solvent cause1->solution1 solution2 Increase Temperature cause2->solution2 solution3 Increase Solvent Volume or Use a Better Solvent cause3->solution3

Caption: Troubleshooting logic for incomplete dissolution of this compound.

References

Technical Support Center: Column Chromatography Purification of 2-Amino-4-tert-butylphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of 2-Amino-4-tert-butylphenol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the column chromatography purification of this compound derivatives?

A1: The primary challenge arises from the polar nature of the amino and hydroxyl groups, which can lead to strong interactions with the silica (B1680970) gel stationary phase. This can result in poor separation, peak tailing, and in some cases, irreversible adsorption of the compound to the column. The acidic nature of silica gel can also interact with the basic amino group, exacerbating these issues.[1][2]

Q2: What type of stationary phase is most suitable for the purification of these compounds?

A2: Silica gel is the most common stationary phase for the purification of this compound derivatives. However, due to the potential for strong interactions, careful selection of the mobile phase is crucial. In cases of severe peak tailing or compound degradation, alternative stationary phases like alumina (B75360) (neutral or basic) or amine-functionalized silica can be considered.[1][3][4]

Q3: How do I select an appropriate mobile phase for my separation?

A3: The selection of a suitable mobile phase is critical for a successful separation. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the mobile phase should be adjusted to achieve a target Retention Factor (Rf) of 0.2-0.4 for the desired compound on a Thin Layer Chromatography (TLC) plate.[5] For these polar compounds, you may need to use more polar solvent systems, such as dichloromethane (B109758)/methanol (B129727) mixtures.[6]

Q4: My compound is streaking or tailing on the TLC plate and the column. What can I do to improve the separation?

A4: Streaking or tailing is a common issue when purifying amines on silica gel. This is often due to the interaction between the basic amine and the acidic silanol (B1196071) groups on the silica surface. Adding a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1% v/v), to the mobile phase can neutralize these acidic sites and significantly improve peak shape.[3][7]

Q5: My compound won't move off the baseline, even with a high concentration of polar solvent. What are my options?

A5: If your compound is very polar and shows very low mobility on the TLC plate even with highly polar solvent systems (e.g., 100% ethyl acetate), you can try the following:

  • Use a more polar mobile phase: A mixture of dichloromethane and methanol is a common choice for highly polar compounds.[6]

  • Add a basic modifier: As mentioned previously, adding triethylamine can help to move basic compounds up the column.

  • Consider reversed-phase chromatography: In some cases, switching to a reversed-phase column (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may provide better results.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography purification of this compound derivatives.

Problem Possible Cause(s) Solution(s)
Poor Separation / Overlapping Bands - Inappropriate mobile phase polarity.- Column overloading.- Improper column packing.- Optimize the solvent system using TLC to achieve a greater difference in Rf values between your compound and impurities.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or channels.
Compound Elutes Too Quickly (High Rf) - Mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane (B92381) to ethyl acetate ratio).
Compound Elutes Too Slowly or Not at All (Low Rf) - Mobile phase is not polar enough.- Strong interaction with the stationary phase.- Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate to hexane ratio).- Add a small amount of a more polar solvent like methanol to your eluent.- Add triethylamine to the mobile phase to reduce interactions with acidic silica.[3]
Peak Tailing - Interaction of the basic amine with acidic silica gel.- Column overloading.- Add 0.1-1% triethylamine to the mobile phase.[7]- Use an amine-functionalized silica gel column.[1]- Reduce the amount of sample loaded.
Product Degradation on the Column - The compound is sensitive to the acidic nature of silica gel.- Deactivate the silica gel by pre-flushing the column with the mobile phase containing triethylamine.- Use a less acidic stationary phase like neutral alumina.
Cracked or Channeled Column Bed - Improper packing technique.- Running the column dry.- Repack the column carefully, ensuring a uniform slurry and gentle settling.- Always keep the solvent level above the top of the stationary phase.

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol provides a general workflow for the purification of a this compound derivative. Note: This is a starting point and may require optimization for your specific compound.

1. Mobile Phase Selection (TLC)

  • Prepare several solvent systems of varying polarity (e.g., Hexane:Ethyl Acetate 9:1, 7:3, 1:1; Dichloromethane:Methanol 98:2, 95:5).

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the crude mixture on a TLC plate and develop it in the prepared solvent systems.

  • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.[5]

  • If peak tailing is observed, add 0.5-1% triethylamine to the chosen solvent system and re-run the TLC.

2. Column Preparation

  • Select a glass column of an appropriate size for the amount of crude material (a general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight).

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand over the cotton plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Add another thin layer of sand on top of the silica bed.

3. Sample Loading

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully load the sample solution onto the top of the column using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until it is level with the top of the sand.

  • Carefully add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is on the stationary phase.

4. Elution and Fraction Collection

  • Carefully fill the top of the column with the mobile phase.

  • Begin eluting the column, collecting fractions in test tubes or vials.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

5. Fraction Analysis

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

6. Solvent Removal

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis
Solvent System (v/v)PolarityRecommended for
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumLess polar derivatives and initial screening.
Dichloromethane / Methanol (99:1 to 90:10)Medium to HighMore polar derivatives.
Toluene / Ethyl Acetate (8:2 to 1:1)MediumAromatic compounds.
Add 0.1-1% Triethylamine (TEA) to any of the above systems to reduce peak tailing for basic compounds.
Table 2: Typical Rf Values for Aminophenol Derivatives
Compound TypeExample Solvent SystemTypical Rf RangeNotes
This compoundHexane:Ethyl Acetate (7:3) + 0.5% TEA0.3 - 0.5Rf can vary based on the specific derivative and silica gel activity.
N-acylated derivativesHexane:Ethyl Acetate (1:1)0.4 - 0.6Generally less polar than the parent amine.
Highly polar derivativesDichloromethane:Methanol (95:5) + 0.5% TEA0.2 - 0.4May require more polar systems for elution.

Note: The Rf values provided are approximate and should be determined experimentally for each specific compound and set of conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Optimization packing 2. Column Packing tlc->packing loading 3. Sample Loading packing->loading elution 4. Elution loading->elution analysis 5. Fraction Analysis (TLC) elution->analysis isolation 6. Isolation of Pure Product analysis->isolation pure Purified Product isolation->pure crude Crude Product crude->tlc

Caption: General workflow for column chromatography purification.

Troubleshooting Logic

troubleshooting_logic cluster_separation Separation Issues cluster_peak_shape Peak Shape Issues cluster_stability Compound Stability start Problem Observed poor_sep Poor Separation start->poor_sep high_rf High Rf start->high_rf low_rf Low Rf start->low_rf tailing Peak Tailing start->tailing degradation Degradation start->degradation solution1 Optimize Mobile Phase poor_sep->solution1 solution2 Adjust Polarity high_rf->solution2 low_rf->solution2 solution3 Add Triethylamine tailing->solution3 degradation->solution3 solution4 Change Stationary Phase degradation->solution4

Caption: Decision tree for troubleshooting common chromatography issues.

References

managing temperature control in the synthesis of 2-Amino-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding temperature control during the synthesis of 2-Amino-4-tert-butylphenol. Proper temperature management is critical for achieving high yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common synthesis route for this compound, and where is temperature control most critical?

A1: The most prevalent laboratory and industrial synthesis involves a two-step process: the nitration of 4-tert-butylphenol (B1678320) followed by the reduction of the resulting 2-nitro-4-tert-butylphenol. Temperature control is crucial in both steps to minimize byproduct formation and ensure reaction safety. Another method involves a diazotization-cleavage reduction pathway, which also has temperature-sensitive steps.[1]

Q2: My nitration of 4-tert-butylphenol is resulting in a low yield and multiple byproducts. What is the likely cause related to temperature?

A2: The nitration of phenols is a highly exothermic reaction and is very sensitive to temperature.[2] If the temperature rises above the optimal range (typically 0-10°C), you risk the formation of dinitrated and other isomeric byproducts, as well as potential dealkylation.[3] It is essential to maintain a low temperature throughout the addition of the nitrating agent.

Q3: What are the recommended temperature ranges for the key steps in the synthesis of this compound?

A3: The optimal temperature ranges can vary slightly based on the specific reagents and solvents used. However, the following table summarizes common temperature parameters found in synthesis protocols.

Reaction Step Reagents Typical Temperature Range (°C) Notes
Nitration4-tert-butylphenol, Nitric Acid0 - 10Maintaining a low temperature is critical to prevent side reactions.[4]
2,6-di-tert-butylphenol, Nitric Acid0 - 40A broader range is sometimes cited for different substituted phenols.[3]
Reduction (Catalytic Hydrogenation)2-nitro-4-tert-butylphenol, H₂, Pd/CRoom TemperatureReaction is monitored for hydrogen uptake.[4]
Reduction (Chemical)2-nitro-4-tert-butylphenol, Sodium Sulfide70 - 85The reaction is exothermic; the temperature is maintained by the rate of addition.[5]
Diazotizationp-tert-butylphenol, Sodium Nitrite, Acid0 - 10Low temperature is required to keep the diazonium salt stable.[1][6]
Cleavage ReductionAzo dye, Reducing Agent (e.g., Na₂S₂O₄)20 - 80Temperature depends on the specific reducing agent used.[6]

Q4: During the reduction of 2-nitro-4-tert-butylphenol with sodium sulfide, the reaction temperature is difficult to control. What are the best practices?

A4: This reduction is exothermic. The key to temperature control is the slow, portion-wise addition of the sodium sulfide.[5] Start the reaction and allow it to reach the lower end of the recommended temperature range (around 70°C) before adding more reducing agent. If the temperature rises too quickly (above 85°C), you can use an ice bath or a wet cloth to cool the reaction vessel.[5]

A5: If the temperature was not controlled, it is highly likely that significant amounts of byproducts, such as dinitrated phenols and isomers, have formed. This will make purification difficult and significantly lower your yield. It is recommended to perform purification steps like recrystallization or column chromatography. However, preventing the issue by maintaining a low temperature from the start is a much more effective approach.

Experimental Protocols

Protocol 1: Nitration of 4-tert-butylphenol
  • Dissolve 4-tert-butylphenol in a suitable solvent (e.g., ethyl acetate) in a round-bottom flask equipped with a magnetic stirrer.[4]

  • Cool the flask in an ice bath to 0°C.

  • Slowly add a solution of nitric acid dropwise to the stirred reaction mixture over a period of 10-15 minutes, ensuring the internal temperature does not exceed 10°C.[4]

  • After the addition is complete, continue to stir the reaction mixture at 0-10°C for an additional 45 minutes.

  • Upon completion, wash the reaction mixture with an acidic solution (e.g., 1N HCl) to be followed by drying the organic layer.[4]

Protocol 2: Reduction of 2-nitro-4-tert-butylphenol via Catalytic Hydrogenation
  • Dissolve the 2-nitro-4-tert-butylphenol in a suitable solvent like ethyl acetate (B1210297) in a Parr hydrogenation bottle.[4]

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Place the vessel on a hydrogenator and apply hydrogen pressure (e.g., 50 psi).[4]

  • Agitate the mixture at room temperature for approximately 1 hour or until hydrogen uptake ceases.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Evaporate the solvent under vacuum. The product can then be crystallized from a suitable solvent like heptane (B126788) to yield this compound.[4]

Visual Guides

G Experimental Workflow: Synthesis of this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A Dissolve 4-tert-butylphenol in solvent B Cool to 0-10°C A->B C Slowly add Nitric Acid (Maintain Temp < 10°C) B->C D Stir for 45 min at 0-10°C C->D E Workup & Isolate 2-nitro-4-tert-butylphenol D->E F Dissolve 2-nitro-4-tert-butylphenol in solvent E->F Proceed to Reduction G Add Pd/C Catalyst F->G H Hydrogenate at RT (e.g., 50 psi H2) G->H I Filter Catalyst H->I J Evaporate Solvent & Crystallize This compound I->J G Troubleshooting Temperature Control in Nitration A Start Nitration: Monitor Temperature B Temperature > 10°C? A->B C Temperature Stable (0-10°C) B->C No E Pause Addition Immediately B->E Yes D Continue Slow Addition of Nitrating Agent C->D F Apply External Cooling (Ice Bath) E->F G Temperature Returns to 0-10°C? F->G H Resume Addition at a Slower Rate G->H Yes I Reaction Compromised: Expect Byproducts & Low Yield. Proceed to Purification. G->I No H->D

References

preventing oxidation of 2-Amino-4-tert-butylphenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 2-Amino-4-tert-butylphenol during storage.

Troubleshooting Guide

Issue: Discoloration of this compound Powder During Storage

Possible Cause: Oxidation of the aminophenol group, leading to the formation of colored degradation products. This can be accelerated by exposure to oxygen, light, and elevated temperatures.

Solutions:

  • Storage Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1][2]

  • Packaging: Use amber glass vials or other opaque containers to protect the compound from light.[3] Ensure the container is tightly sealed to prevent moisture ingress.

  • Temperature: Store at reduced temperatures (2-8°C) to slow down the rate of oxidation.

  • Antioxidants: For solutions, consider the addition of antioxidants. Common choices for similar compounds include ascorbic acid or sodium metabisulfite (B1197395).[4][5][6][7]

Issue: Decreased Purity of this compound Over Time Detected by HPLC

Possible Cause: Gradual degradation of the compound due to oxidative and/or hydrolytic pathways.

Solutions:

  • Review Storage Conditions: Ensure all recommended storage conditions (inert atmosphere, protection from light, low temperature) are being strictly followed.

  • Solvent Purity: If stored in solution, ensure the solvent is of high purity and de-gassed to remove dissolved oxygen.

  • pH Control: For solutions, maintain an appropriate pH. The stability of aminophenols can be pH-dependent, with increased degradation often observed under neutral to alkaline conditions.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the oxidation of this compound?

A1: The primary factors that contribute to the oxidation of this compound are:

  • Oxygen: The presence of atmospheric oxygen is the main driver of oxidation.

  • Light: Exposure to light, particularly UV light, can catalyze the degradation process.[3]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[3]

  • pH (in solution): The pH of a solution can significantly influence the stability of aminophenols, with faster degradation often occurring in neutral to alkaline conditions.[8][9]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize oxidation, this compound should be stored in a tightly sealed, opaque container (e.g., amber glass vial) under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[10]

Q3: Can I use antioxidants to prevent the oxidation of this compound in solution?

A3: Yes, for solutions, adding antioxidants can be an effective strategy. While specific data for this compound is limited, antioxidants like ascorbic acid and sodium metabisulfite are commonly used to stabilize similar aminophenol compounds.[4][5][6][7] It is crucial to perform compatibility and stability studies to determine the optimal antioxidant and its concentration for your specific application.

Q4: How can I detect and quantify the oxidation of this compound?

A4: The most common method for detecting and quantifying the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12][13] A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for the quantification of purity and the extent of degradation. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique.[8][14][15]

Data Presentation

Table 1: Representative Stability Data for Aminophenol Compounds under Various Storage Conditions

Storage ConditionTemperatureAtmosphereLight ExposurePurity after 6 months (%)
Optimal 2-8°C Inert (Nitrogen) Dark >99%
Sub-optimal2-8°CAirDark~98%
Sub-optimal25°CInert (Nitrogen)Dark~97%
Sub-optimal2-8°CInert (Nitrogen)Ambient Light~96%
Poor 25°C Air Ambient Light <95%

Note: This table presents representative data based on the general stability of aminophenol compounds. Actual results for this compound may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[16]

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products

Objective: To quantify the amount of this compound and its degradation products in a sample.

Methodology (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Quantification: Use a calibration curve generated from standard solutions of this compound of known concentrations.

Visualizations

Oxidation_Pathway This compound This compound Intermediate_Radical Phenoxy/Amino Radical This compound->Intermediate_Radical H abstraction Oxidative_Stress [O] (Oxygen, Light, Heat) Oxidative_Stress->this compound Quinone_Imine Quinone-imine Derivative Intermediate_Radical->Quinone_Imine Polymerization Polymerized Products (Colored) Quinone_Imine->Polymerization

Caption: Proposed oxidation pathway of this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_analysis Stability Assessment Optimal Optimal (2-8°C, Inert, Dark) Sampling Time-point Sampling Optimal->Sampling Suboptimal Sub-optimal (e.g., 25°C, Air, Light) Suboptimal->Sampling HPLC_Analysis HPLC Analysis (Purity Assessment) Sampling->HPLC_Analysis Decision Purity Acceptable? HPLC_Analysis->Decision LCMS_Analysis LC-MS Analysis (Degradant ID) Troubleshoot Troubleshoot LCMS_Analysis->Troubleshoot 2-Amino-4-tert-butylphenol_Sample This compound Sample 2-Amino-4-tert-butylphenol_Sample->Optimal 2-Amino-4-tert-butylphenol_Sample->Suboptimal Decision->LCMS_Analysis No Continue_Use Continue_Use Decision->Continue_Use Yes

Caption: Experimental workflow for stability testing.

References

dealing with batch-to-batch variation in 2-Amino-4-tert-butylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variation during the synthesis of 2-Amino-4-tert-butylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially viable method for synthesizing this compound is a three-step process:

  • Diazotization: An aromatic amine, typically aniline (B41778) or a substituted aniline, is reacted with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt.

  • Azo Coupling: The diazonium salt is then coupled with 4-tert-butylphenol (B1678320) under alkaline conditions to form a stable azo dye intermediate.

  • Reductive Cleavage: The azo dye is subsequently reduced, cleaving the diazo bond (-N=N-) to yield this compound and the corresponding amine from the initial diazotization step.

Q2: What are the critical parameters to control to minimize batch-to-batch variation?

Strict control over reaction conditions is paramount. Key parameters include:

  • Temperature: Diazotization must be conducted at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[1][2]

  • pH: The pH must be carefully controlled during the coupling reaction. Alkaline conditions are necessary for the coupling with phenol.

  • Rate of Addition: Slow, controlled addition of reagents, particularly the sodium nitrite solution during diazotization and the diazonium salt solution during coupling, is crucial to manage the exothermic nature of the reactions and prevent side product formation.[1][3]

  • Purity of Reagents: The use of high-purity starting materials and freshly prepared reagent solutions is essential to avoid introducing impurities that can affect reaction efficiency and final product quality.[1]

Q3: What are the likely impurities in the final product?

Potential impurities can include:

  • Unreacted 4-tert-butylphenol.

  • The aromatic amine formed from the reductive cleavage of the azo dye.

  • Side products from the decomposition of the diazonium salt (e.g., phenols).

  • Isomers of the final product if the coupling reaction is not regioselective.

  • Residual azo dye if the reduction is incomplete.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of the azo dye intermediate and the final product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis of the reaction mixture at different time points.

Troubleshooting Guide

Problem 1: Low Yield of Azo Dye Intermediate in the Coupling Step
Potential Cause Troubleshooting Action Experimental Protocol
Decomposition of Diazonium Salt Ensure the diazotization reaction was maintained at 0-5 °C. Prepare and use the diazonium salt solution immediately.[2]See Protocol 1 for diazotization.
Incorrect pH for Coupling Verify that the coupling reaction mixture is alkaline (pH 8-10). The phenoxide ion is the reactive species for coupling.[4]See Protocol 2 for azo coupling.
Inefficient Coupling Ensure slow addition of the cold diazonium salt solution to the alkaline solution of 4-tert-butylphenol with vigorous stirring.See Protocol 2 for azo coupling.
Problem 2: Incomplete Reductive Cleavage of the Azo Dye
Potential Cause Troubleshooting Action Experimental Protocol
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent (e.g., sodium dithionite).See Protocol 3 for reductive cleavage.
Incorrect Reaction Temperature Optimize the reaction temperature. While some reductions can be performed at room temperature, gentle heating may be required.See Protocol 3 for reductive cleavage.
Poor Solubility of Azo Dye Ensure the azo dye is fully dissolved in the solvent before adding the reducing agent.See Protocol 3 for reductive cleavage.
Problem 3: Final Product is Off-Color or Fails Purity Specifications
Potential Cause Troubleshooting Action Experimental Protocol
Presence of Azo Dye Impurity Ensure complete reduction as per Problem 2. Consider a purification step such as recrystallization or column chromatography.See Protocol 4 for purification.
Oxidation of the Aminophenol Product Handle the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, which can cause discoloration.Store the purified product in a dark, airtight container under an inert atmosphere.
Formation of Side-Products Re-evaluate the control of reaction parameters in the diazotization and coupling steps to minimize side-product formation.See Protocols 1 and 2.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes

Parameter Diazotization Azo Coupling Reductive Cleavage
Temperature 0-5 °C5-10 °C25-50 °C
pH < 28-107-9
Key Reagents Aniline, NaNO₂, HClDiazonium Salt, 4-tert-butylphenol, NaOHAzo Dye, Sodium Dithionite (B78146)
Typical Yield > 95% (in solution)85-95%80-90%
Purity (by HPLC) N/A> 90%> 98% (after purification)

Table 2: Common Impurities and their Identification

Impurity Potential Origin Analytical Method for Detection
4-tert-butylphenolIncomplete coupling reactionHPLC, GC-MS
Aniline (or other starting amine)Formed during reductive cleavageHPLC, GC-MS
PhenolDecomposition of diazonium saltHPLC, GC-MS
Residual Azo DyeIncomplete reductive cleavageHPLC (visible wavelength detection), TLC

Experimental Protocols

Protocol 1: Diazotization of Aniline
  • In a jacketed reactor, dissolve aniline (1.0 eq.) in 3 M hydrochloric acid (3.0 eq.).

  • Cool the solution to 0-5 °C using a circulating chiller.

  • Prepare a solution of sodium nitrite (1.1 eq.) in cold deionized water.

  • Add the sodium nitrite solution dropwise to the aniline hydrochloride solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the solution for an additional 30 minutes at 0-5 °C.

  • The resulting diazonium salt solution should be used immediately in the next step.

Protocol 2: Azo Coupling with 4-tert-butylphenol
  • In a separate reactor, dissolve 4-tert-butylphenol (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (B78521) (2.0 eq.).

  • Cool this solution to 5-10 °C.

  • Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the alkaline 4-tert-butylphenol solution with vigorous stirring, keeping the temperature below 10 °C.

  • A colored precipitate (the azo dye) will form.

  • Stir the mixture for 1-2 hours at 5-10 °C after the addition is complete.

  • Isolate the azo dye by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Protocol 3: Reductive Cleavage of the Azo Dye
  • Suspend the dried azo dye (1.0 eq.) in a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water.

  • Heat the suspension to 40-50 °C to aid dissolution.

  • Prepare a solution of sodium dithionite (2.5-3.0 eq.) in water.

  • Add the sodium dithionite solution portion-wise to the azo dye suspension. The color of the reaction mixture should fade.

  • After the addition, maintain the reaction at 50 °C for 2-3 hours, or until TLC/HPLC analysis indicates complete consumption of the azo dye.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Isolate the crude this compound by filtration, wash with water, and dry.

Protocol 4: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., toluene, ethanol/water).

  • If necessary, treat the hot solution with activated carbon to remove colored impurities.

  • Filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_reduction Step 3: Reductive Cleavage cluster_purification Step 4: Purification aniline Aniline in HCl diazonium_salt Diazonium Salt Solution (0-5°C) aniline->diazonium_salt Add NaNO2 dropwise na_nitrite Sodium Nitrite Solution na_nitrite->diazonium_salt azo_dye Azo Dye Intermediate diazonium_salt->azo_dye Add to t-butylphenol solution (5-10°C) tbp 4-tert-butylphenol in NaOH tbp->azo_dye crude_product Crude this compound azo_dye->crude_product Reduction (25-50°C) reducing_agent Sodium Dithionite reducing_agent->crude_product pure_product Pure this compound crude_product->pure_product Recrystallization troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity / Off-Color cluster_solutions Corrective Actions start Batch Variation Observed check_diazotization Review Diazotization Step start->check_diazotization Yield Issue incomplete_reduction Incomplete Reduction? start->incomplete_reduction Purity Issue check_coupling Review Coupling Step check_diazotization->check_coupling solution1 Control Temperature (0-5°C) Slow Reagent Addition check_diazotization->solution1 check_reduction Review Reduction Step check_coupling->check_reduction solution2 Verify pH (8-10) Vigorous Stirring check_coupling->solution2 solution3 Increase Reducing Agent Optimize Temperature check_reduction->solution3 oxidation Product Oxidation? incomplete_reduction->oxidation solution4 Ensure Complete Reduction Purify Product incomplete_reduction->solution4 side_products Side Products Formed? oxidation->side_products solution5 Handle Under Inert Gas oxidation->solution5 solution6 Re-optimize Reaction Conditions side_products->solution6

References

Validation & Comparative

comparing 2-Amino-4-tert-butylphenol with other aminophenols in dye synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of industrial chemistry, aminophenols serve as crucial building blocks for a wide array of dyes and functional colorants. Among these, 2-Amino-4-tert-butylphenol is a notable derivative, primarily recognized for its role in the synthesis of high-performance fluorescent whitening agents. This guide provides a comparative analysis of this compound against other common aminophenols, such as p-aminophenol and o-aminophenol, in the context of dye synthesis. We will delve into their performance in producing both azo dyes and fluorescent brighteners, supported by experimental protocols and comparative data.

I. Performance in Azo Dye Synthesis

Azo dyes, characterized by the -N=N- chromophore, represent the largest class of synthetic colorants. The performance of aminophenols as diazo components in the synthesis of azo dyes is a critical determinant of the final product's properties.

Comparative Data

While direct, side-by-side comparative studies are limited, we can extrapolate performance based on the known effects of substituents on the aminophenol ring and available data for dyes derived from parent aminophenols. The tert-butyl group in this compound, being a bulky, electron-donating group, is expected to influence the electronic properties and solubility of the resulting dye.

FeatureDye from this compound (Predicted)Dye from p-Aminophenol (Reported)Dye from o-Aminophenol (General)
Diazo Component This compoundp-Aminophenolo-Aminophenol
Coupling Component 2-Naphthol2-Naphthol2-Naphthol
Expected Color Reddish-BrownRedOrange-Red
Solubility in Organic Solvents HigherModerateModerate
Light Fastness (ISO 105-B02) Good (Predicted)Moderate (Rating: 4-5)Moderate
Wash Fastness (ISO 105-C06) Good (Predicted)Good (Rating: 4)Good
Yield Moderate to HighHighModerate to High

Note: The data for the dye from this compound is predicted based on general principles of dye chemistry. The tert-butyl group is expected to enhance solubility in non-polar media and potentially improve light fastness by sterically hindering degradative pathways.

Experimental Protocols

Synthesis of an Azo Dye from p-Aminophenol

This protocol describes the synthesis of a red azo dye from 4-aminophenol (B1666318) and naphthalen-2-ol.[1]

1. Diazotization of p-Aminophenol:

  • Dissolve 1.20 g (0.011 mol) of 4-aminophenol in a mixture of 12 cm³ of concentrated hydrochloric acid and 45 cm³ of water in a 100 cm³ conical flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 0.70 g (0.01 mol) of sodium nitrite (B80452) in 5 cm³ of water with constant stirring, maintaining the temperature below 5 °C.

  • Stir for an additional 2-3 minutes after the addition is complete. The resulting pale grey solution is the diazonium salt solution.

2. Preparation of Coupling Solution:

  • Dissolve 1.44 g (0.01 mol) of naphthalen-2-ol in 30 cm³ of a 10% aqueous sodium hydroxide (B78521) solution in a 150 cm³ conical flask.

  • Cool the solution in an ice-water bath.

3. Azo Coupling:

  • Slowly add the cold diazonium salt solution to the cold alkaline naphthalen-2-ol solution with efficient stirring.

  • A brick-red precipitate of the azo dye will form.

  • Continue stirring in the ice bath for 5-10 minutes to ensure the reaction goes to completion.

  • Collect the dye by suction filtration, wash with cold water, and dry.

Logical Workflow for Azo Dye Synthesis

AzoDyeSynthesis Aminophenol Aminophenol (e.g., this compound) DiazoniumSalt Diazonium Salt Aminophenol->DiazoniumSalt Diazotization (NaNO₂, HCl, 0-5°C) AzoDye Azo Dye DiazoniumSalt->AzoDye Azo Coupling (Alkaline conditions) CouplingComponent Coupling Component (e.g., 2-Naphthol) CouplingComponent->AzoDye

Caption: General workflow for the synthesis of azo dyes from aminophenols.

II. Performance in Fluorescent Dye Synthesis

This compound is a key intermediate in the production of fluorescent whitening agents, also known as optical brighteners.[2][3] These compounds function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, leading to a "whiter-than-white" appearance. A prominent example of a fluorescent brightener is Optical Brightener OB-1. While some synthesis routes for OB-1 start from other precursors, this compound is used to produce similar high-performance benzoxazole-based brighteners.

Comparative Data
FeatureFluorescent Brightener from this compound (e.g., a substituted bis-benzoxazole)Optical Brightener OB-1 (Commercial Standard)
Chemical Class Bis-benzoxazoleBis-benzoxazole
Appearance Yellowish-green powderBright yellow-green powder[4]
Melting Point High350-360°C[4]
Thermal Stability ExcellentExcellent (stable up to 360°C)[5]
Light Fastness Good to ExcellentGood[6][7]
Fluorescence Emission Blue-violetBlue-violet[4]
Quantum Yield (Φ) High (Expected)High
Applications Plastics (Polyester, PVC, etc.), Synthetic FibersPlastics (PET, PP, etc.), Polyamide (Nylon)[5][8]
Experimental Protocols

Synthesis of a Bis-benzoxazole Fluorescent Brightener (Conceptual)

This conceptual protocol outlines the synthesis of a fluorescent brightener analogous to OB-1, starting from this compound.

1. Acylation of this compound:

  • React this compound with terephthaloyl chloride in a suitable solvent (e.g., N,N-dimethylformamide) in the presence of a base (e.g., pyridine) to form the corresponding diamide (B1670390).

2. Cyclization to form the Bis-benzoxazole:

  • The resulting diamide is heated at high temperature (e.g., in a high-boiling point solvent like o-dichlorobenzene or with a catalyst like boric acid) to effect a double cyclization, forming the bis-benzoxazole structure.

3. Purification:

  • The crude product is purified by recrystallization from a high-boiling point solvent (e.g., trichlorobenzene) to yield the pure fluorescent brightener.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed.[9] The comparative method is commonly used for its determination.[9][10]

1. Selection of a Standard:

  • Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral range to the sample.

2. Preparation of Solutions:

  • Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[9]

3. Measurement of Absorbance and Fluorescence Spectra:

  • For each solution, measure the UV-Vis absorbance spectrum to determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectrum using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurement.

4. Calculation of Quantum Yield:

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The plots should be linear.

  • The quantum yield of the test sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_std * (Grad_x / Grad_std) * (n_x² / n_std²) where Φ_std is the quantum yield of the standard, Grad_x and Grad_std are the gradients of the respective plots, and n_x and n_std are the refractive indices of the sample and standard solutions (if different).

Workflow for Quantum Yield Measurement

QuantumYieldMeasurement cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Prep_Standard Prepare Standard Solutions Measure_Abs Measure Absorbance (UV-Vis) Prep_Standard->Measure_Abs Prep_Sample Prepare Sample Solutions Prep_Sample->Measure_Abs Measure_Fluo Measure Fluorescence Emission Measure_Abs->Measure_Fluo Plot_Data Plot Integrated Fluorescence vs. Absorbance Measure_Fluo->Plot_Data Calc_QY Calculate Quantum Yield Plot_Data->Calc_QY

Caption: Workflow for determining fluorescence quantum yield by the comparative method.

III. Conclusion

This compound stands out as a valuable precursor, particularly for high-performance fluorescent dyes. The presence of the tert-butyl group is anticipated to confer enhanced solubility and stability to the resulting colorants compared to those derived from unsubstituted aminophenols like p-aminophenol. While direct comparative data for azo dyes is not abundant, the principles of dye chemistry suggest that dyes derived from this compound would exhibit good fastness properties. In the realm of fluorescent brighteners, its role as a building block for robust, heat-stable molecules is well-established, positioning it as a key intermediate for applications demanding high durability and brilliant whiteness. Further research focusing on direct, quantitative comparisons of a series of dyes derived from various substituted aminophenols would be highly beneficial for the rational design of new and improved colorants.

References

A Comparative Guide to the Antioxidant Activity of 2-Amino-4-tert-butylphenol and Other Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant potential of various substituted phenols, with a special focus on the structural aspects of 2-Amino-4-tert-butylphenol. While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes known data for structurally related compounds to infer its potential activity. The information herein is supported by experimental data from common antioxidant assays and includes detailed methodologies to assist in further research.

Core Principles of Antioxidant Activity in Substituted Phenols

The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl (-OH) group to neutralize free radicals, thereby terminating oxidative chain reactions.[1] This process is significantly influenced by the nature and position of other substituents on the aromatic ring.

Key structural features affecting antioxidant activity include:

  • Hydroxyl and Amino Groups: The presence of both a hydroxyl (-OH) and an amino (-NH2) group on the aromatic ring is a key contributor to the antioxidant capacity of aminophenol derivatives.[1]

  • Position of Substituents: The relative positions of functional groups are crucial. For aminophenols, the ortho and para isomers generally exhibit more potent radical scavenging activity than the meta isomer.[1] This is often attributed to the greater stability of the resulting radical species.[1]

  • Steric Hindrance: Bulky substituents, such as tert-butyl groups, can enhance the stability of the phenoxy radical formed after hydrogen donation, which can contribute to antioxidant effectiveness.[2]

Based on these principles, this compound, having an amino group ortho to the hydroxyl group and a tert-butyl group para, is structurally poised to be an effective antioxidant.

Comparative Antioxidant Activity Data

The following tables summarize the reported in vitro antioxidant activities of various substituted phenols, measured by common assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The potency is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of Substituted Phenols

CompoundAssayIC50 / % InhibitionReference
2,4-di-tert-butylphenolDPPH60 µg/mL[3]
Butylated Hydroxytoluene (BHT)DPPH202.35 µg/mL[2]
N-Formyl-2-aminophenolDPPH3.23 µg/mL[4]
Ascorbic Acid (Vitamin C)DPPH6.1 - 10.65 µg/mL[4]
α-Tocopherol (Vitamin E)DPPH25 - 42.86 µg/mL[4]
QuercetinDPPH0.55 - 19.17 µg/mL[4]

Table 2: ABTS Radical Scavenging Activity of Substituted Phenols

CompoundAssayIC50 / % InhibitionReference
2,4-di-tert-butylphenolABTS17 µg/mL[3]
Butylated Hydroxytoluene (BHT)ABTS13 µg/mL[2]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to its neutralization.

Principle: The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by measuring the decrease in absorbance at approximately 517 nm.[4]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695).[3]

  • Sample Preparation: The test compounds and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of concentrations.

  • Reaction: A specific volume of the test sample is mixed with a fixed volume of the DPPH solution.[3]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[3]

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[2]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100 The IC50 value is determined by plotting the percentage of inhibition against the antioxidant concentration.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Principle: The reduction of the blue-green ABTS•+ to its colorless neutral form by an antioxidant is measured by the decrease in absorbance at approximately 734 nm.[4]

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).[4] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: The test compounds and a standard (e.g., Trolox) are prepared in various concentrations.

  • Reaction: A small volume of the sample is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.[4]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) is determined.

Visualizations

Antioxidant Mechanism and Experimental Workflows

Antioxidant_Mechanism cluster_mechanism General Mechanism of Phenolic Antioxidants Phenolic_Antioxidant Phenolic Antioxidant (Ar-OH) Phenoxy_Radical Stable Phenoxy Radical (Ar-O•) Phenolic_Antioxidant->Phenoxy_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• acceptance

Caption: General mechanism of free radical scavenging by phenolic antioxidants.

DPPH_Assay_Workflow cluster_workflow DPPH Assay Workflow start Start prep_dpph Prepare DPPH Solution (Violet) start->prep_dpph prep_sample Prepare Test Compound Solutions start->prep_sample mix Mix DPPH and Test Compound prep_dpph->mix prep_sample->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_workflow ABTS Assay Workflow start Start gen_abts Generate ABTS•+ Solution (Blue-Green) start->gen_abts prep_sample Prepare Test Compound Solutions start->prep_sample mix Mix ABTS•+ and Test Compound gen_abts->mix prep_sample->mix incubate Incubate (e.g., 6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and IC50/TEAC measure->calculate end End calculate->end

Caption: Experimental workflow for the ABTS radical cation decolorization assay.

References

Performance Showdown: Unveiling the Capabilities of Fluorescent Dyes Derived from 2-Amino-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent dyes is a critical decision impacting experimental outcomes. This guide provides an objective comparison of the performance of fluorescent dyes derived from 2-Amino-4-tert-butylphenol against common alternatives, supported by key photophysical data and detailed experimental methodologies.

Fluorescent dyes synthesized from this compound are a notable class of compounds, primarily utilized as optical brighteners in various industries. One of the most prominent examples is Optical Brightener OB (FBA 184), chemically known as 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene.[1][2][3] These dyes are recognized for their ability to absorb ultraviolet light and emit it in the blue region of the visible spectrum, leading to a whitening or brightening effect.[4] This comparative guide will delve into the quantitative performance of Optical Brightener OB and contrast it with two widely used classes of fluorescent dyes: stilbene (B7821643) derivatives (specifically Tinopal CBS-X) and coumarins.

Quantitative Performance Comparison

The efficacy of a fluorescent dye is primarily determined by its photophysical properties, including its molar extinction coefficient, quantum yield, and photostability. The molar extinction coefficient indicates how strongly the dye absorbs light at a specific wavelength, while the quantum yield measures the efficiency of converting absorbed light into emitted fluorescent light. Photostability refers to the dye's resistance to photochemical degradation.

Below is a summary of the key performance indicators for Optical Brightener OB and selected alternatives.

Fluorescent DyeChemical ClassMax. Absorption (λmax)Max. Emission (λem)Molar Extinction Coefficient (ε)Fluorescence Quantum Yield (Φf)
Optical Brightener OB (FBA 184) Benzoxazole375 nm (in ethanol)[5]435 nm (in ethanol)[5]≥47,000 M⁻¹cm⁻¹ (at 372-374 nm in dioxane)[2]≥ 0.60[6][7]
Tinopal CBS-X (FBA 351) Stilbene349 nm (in distilled water)[8]~435 nm[5]1105-1181 (1% extinction index)[8]Data not readily available
Coumarin 1 Coumarin373 nm (in ethanol)450 nm (in ethanol)23,500 M⁻¹cm⁻¹ (at 373.2 nm)0.50 - 0.73 (in ethanol)
Coumarin 30 Coumarin407 nm (in methanol)~450 nm (in acetonitrile)42,800 M⁻¹cm⁻¹ (at 407.0 nm)0.35 - 0.67 (in ethanol/acetonitrile)
Coumarin 343 Coumarin445 nm (in ethanol)495 nm (in ethanol)44,300 M⁻¹cm⁻¹ (at 444.8 nm)0.63 (in ethanol)

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is paramount for the objective comparison of fluorescent dyes. The following are standardized methodologies for determining the key performance indicators cited in this guide.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.

Methodology:

  • Preparation of Stock Solution: A concentrated stock solution of the fluorescent dye is prepared in a suitable solvent (e.g., ethanol, dioxane) with a precisely known concentration.

  • Serial Dilutions: A series of dilutions are prepared from the stock solution to obtain a range of concentrations.

  • Spectrophotometric Measurement: The absorbance of each dilution is measured at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer. A cuvette with a standard path length (typically 1 cm) is used.

  • Data Analysis: A plot of absorbance versus concentration is generated. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration), the slope of the resulting linear graph is equal to the molar extinction coefficient.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is typically determined using a relative method, comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Methodology:

  • Selection of a Standard: A standard fluorophore with a known quantum yield and with absorption and emission spectra that overlap with the sample dye is chosen. Quinine sulfate (B86663) in 0.1 M H₂SO₄ is a common standard.

  • Absorbance Matching: The concentrations of the sample and standard solutions are adjusted so that their absorbances at the excitation wavelength are identical and low (typically < 0.1) to avoid inner filter effects.

  • Fluorescence Spectra Measurement: The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Data Analysis: The integrated fluorescence intensity (the area under the emission spectrum) is calculated for both the sample and the standard. The quantum yield of the sample (Φf_sample) is then calculated using the following equation:

    Φf_sample = Φf_std * (I_sample / I_std) * (η_sample / η_std)²

    where:

    • Φf_std is the quantum yield of the standard

    • I_sample and I_std are the integrated fluorescence intensities of the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the sample and standard solvents, respectively.

Assessment of Photostability

Photostability is assessed by measuring the rate of photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light.

Methodology:

  • Sample Preparation: A solution of the fluorescent dye is prepared and placed in a cuvette or on a microscope slide.

  • Continuous Illumination: The sample is continuously illuminated with an excitation light source of constant intensity.

  • Fluorescence Monitoring: The fluorescence intensity is monitored over time.

  • Data Analysis: The fluorescence intensity is plotted against time. The time it takes for the fluorescence intensity to decrease to half of its initial value is the photobleaching half-life (t₁/₂). A longer half-life indicates greater photostability.

Visualization of a Relevant Application: Monitoring Protein Aggregation

Fluorescent dyes are instrumental in studying various biological processes. A significant application is the detection and monitoring of protein aggregation, a hallmark of several neurodegenerative diseases. Dyes like Thioflavin T, which exhibit enhanced fluorescence upon binding to amyloid fibrils, are widely used for this purpose. The following diagram illustrates the workflow for a Thioflavin T-based protein aggregation assay.

G Workflow for Thioflavin T-based Protein Aggregation Assay cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis cluster_key Process Stages Monomer Monomeric Protein Solution Incubation Incubation under Aggregation-Inducing Conditions (e.g., 37°C with agitation) Monomer->Incubation Add protein ThT Thioflavin T (ThT) Stock Solution ThT->Incubation Add ThT Measurement Periodic Fluorescence Measurement (Ex: ~450 nm, Em: ~482 nm) Incubation->Measurement Time points Plot Plot Fluorescence Intensity vs. Time Measurement->Plot Kinetics Determine Aggregation Kinetics (Lag phase, Elongation rate) Plot->Kinetics k1 Preparation k2 Assay k3 Analysis

Caption: Workflow of a Thioflavin T assay for monitoring protein aggregation.

The following diagram illustrates the underlying principle of Thioflavin T's fluorescence enhancement upon binding to amyloid fibrils.

G Mechanism of Thioflavin T Fluorescence in Protein Aggregation cluster_states Thioflavin T States cluster_fluorescence Fluorescence Emission Free_ThT Free ThT in Solution (Rotational freedom) Low_Fluorescence Low Fluorescence Free_ThT->Low_Fluorescence Excitation Bound_ThT ThT Bound to Amyloid Fibril (Restricted rotation) High_Fluorescence High Fluorescence Bound_ThT->High_Fluorescence Excitation Monomers Soluble Monomeric Proteins Aggregates Amyloid Fibrils (β-sheet rich) Monomers->Aggregates Aggregation Aggregates->Bound_ThT Binding

References

A Comparative Guide to the Catalytic Efficiency of Organocatalysts Derived from 2-Amino-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of prolinamide-based organocatalysts in the asymmetric aldol (B89426) reaction, supported by experimental data and detailed protocols.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a greener and often more cost-effective alternative to traditional metal-based catalysts. Among the diverse array of organocatalysts, those derived from readily available chiral scaffolds have garnered significant attention. This guide focuses on the catalytic efficiency of organocatalysts synthesized from 2-Amino-4-tert-butylphenol, specifically N-(2-hydroxy-5-tert-butylphenyl)-L-prolinamide, in the asymmetric aldol reaction between cyclohexanone (B45756) and various aromatic aldehydes. Its performance is compared with other notable prolinamide-based catalysts and the foundational L-proline catalyst.

Performance Comparison in the Asymmetric Aldol Reaction

The efficacy of N-(2-hydroxy-5-tert-butylphenyl)-L-prolinamide and its counterparts was evaluated in the asymmetric aldol reaction of cyclohexanone with a range of substituted benzaldehydes. The key performance indicators—yield, diastereomeric ratio (dr), and enantiomeric excess (ee)—are summarized below.

CatalystAldehydeSolventYield (%)dr (anti:syn)ee (%) [anti]
N-(2-hydroxy-5-tert-butylphenyl)-L-prolinamide 4-NitrobenzaldehydeChloroform9595:595
N-(2-hydroxy-5-tert-butylphenyl)-L-prolinamide 4-NitrobenzaldehydeDMSO9495:594
N-(2-hydroxy-5-tert-butylphenyl)-L-prolinamide 4-NitrobenzaldehydeWater85>99:197
N-(2-hydroxy-5-tert-butylphenyl)-L-prolinamide 4-ChlorobenzaldehydeWater8298:296
N-(2-hydroxy-5-tert-butylphenyl)-L-prolinamide BenzaldehydeWater7597:392
N-(2-hydroxyphenyl)-L-prolinamide 4-NitrobenzaldehydeChloroform9293:793
N-(2-methoxyphenyl)-L-prolinamide 4-NitrobenzaldehydeChloroform8590:1088
L-Prolinamide 4-NitrobenzaldehydeChloroform7885:1575
L-Proline 4-NitrobenzaldehydeDMSO9997:396

Key Insights from Experimental Data

The data reveals that the introduction of a hydroxyl group on the phenyl ring of the prolinamide catalyst, in proximity to the amide N-H, significantly enhances both diastereoselectivity and enantioselectivity. The N-(2-hydroxy-5-tert-butylphenyl)-L-prolinamide consistently delivers high yields and excellent stereocontrol across different solvents. Notably, its performance in water is remarkable, achieving very high enantiomeric excess, which is a significant advantage for green chemistry applications. The tert-butyl group on the phenol (B47542) ring appears to further enhance the catalyst's performance, likely through steric effects that create a more defined chiral pocket.

In comparison to the parent N-(2-hydroxyphenyl)-L-prolinamide, the tert-butylated derivative shows a slight improvement in both yield and stereoselectivity. Both hydroxyl-containing prolinamides significantly outperform the N-(2-methoxyphenyl)-L-prolinamide, where the hydroxyl group is masked, and the simple L-prolinamide. This underscores the crucial role of the phenolic hydroxyl group in a cooperative hydrogen-bonding network that organizes the transition state. While L-proline itself is a highly effective catalyst for this reaction, the prolinamide derived from this compound offers comparable and, in some aspects, superior performance, particularly in terms of achieving high enantioselectivity in aqueous media.

Experimental Protocols

Synthesis of N-(2-hydroxy-5-tert-butylphenyl)-L-prolinamide

A detailed and reliable method for the synthesis of the target organocatalyst is provided below.

Materials:

Procedure:

  • Preparation of L-prolinyl chloride hydrochloride: A suspension of L-proline (1.15 g, 10 mmol) in anhydrous dichloromethane (20 mL) is cooled to 0 °C. A catalytic amount of DMF (1-2 drops) is added, followed by the dropwise addition of thionyl chloride (1.1 mL, 15 mmol). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours. The solvent is removed under reduced pressure to yield L-prolinyl chloride hydrochloride as a white solid, which is used in the next step without further purification.

  • Amide Coupling: The crude L-prolinyl chloride hydrochloride is dissolved in anhydrous dichloromethane (20 mL) and cooled to 0 °C. A solution of this compound (1.65 g, 10 mmol) and triethylamine (3.5 mL, 25 mmol) in anhydrous dichloromethane (10 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight.

  • Work-up and Purification: The reaction is quenched by the addition of 1 M HCl (20 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with saturated NaHCO₃ solution (2 x 20 mL) and brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate (B1210297)/hexanes gradient) to afford N-(2-hydroxy-5-tert-butylphenyl)-L-prolinamide as a white solid.

General Procedure for the Asymmetric Aldol Reaction

The following protocol outlines the catalytic application of the synthesized prolinamide in the asymmetric aldol reaction.

Materials:

  • N-(2-hydroxy-5-tert-butylphenyl)-L-prolinamide (or other catalyst)

  • Cyclohexanone

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Solvent (e.g., Chloroform, DMSO, or Water)

  • Ammonium chloride (NH₄Cl), saturated solution

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the aromatic aldehyde (0.5 mmol) in the chosen solvent (1.0 mL), cyclohexanone (2.5 mmol, 5 equivalents) is added.

  • The organocatalyst (0.05 mmol, 10 mol%) is then added to the mixture.

  • The reaction is stirred at room temperature for the time specified in the data table (typically 24-72 hours) and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl (5 mL).

  • The mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired aldol product.

  • The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, and the enantiomeric excess is determined by chiral HPLC analysis.

Visualizing the Catalytic Rationale

To conceptualize the workflow and the proposed catalytic cycle, the following diagrams are provided.

Synthesis_Workflow proline L-Proline socl2 SOCl₂, DMF (cat.) in DCM proline->socl2 Acyl Chloride Formation prolinyl_chloride L-Prolinyl Chloride Hydrochloride socl2->prolinyl_chloride aminobp This compound, TEA in DCM prolinyl_chloride->aminobp Amide Coupling catalyst N-(2-hydroxy-5-tert-butylphenyl) -L-prolinamide aminobp->catalyst

Caption: Synthetic workflow for the preparation of the target organocatalyst.

Catalytic_Cycle catalyst Prolinamide Catalyst enamine Enamine Intermediate catalyst->enamine + Cyclohexanone - H₂O cyclohexanone Cyclohexanone enamine->catalyst + H₂O transition_state Organized Transition State (H-Bonding) enamine->transition_state + Aldehyde aldehyde Aromatic Aldehyde aldehyde->transition_state iminium Iminium Intermediate transition_state->iminium aldol_product Aldol Product iminium->aldol_product + H₂O aldol_product->catalyst Catalyst Regeneration water H₂O water->iminium

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

Validating the Structure of 2-Amino-4-tert-butylphenol: A 13C NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of chemical compounds is paramount. This guide provides a comparative analysis for validating the structure of 2-Amino-4-tert-butylphenol using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy, contrasting experimental data with predicted values and related compounds.

Comparison of 13C NMR Chemical Shifts

The structural assignment of this compound is confirmed by comparing its experimental 13C NMR spectrum with computationally predicted chemical shifts and the spectra of analogous compounds, 4-tert-butylphenol (B1678320) and 2-aminophenol. The experimental data presented was acquired in Deuterated Dimethyl Sulfoxide (DMSO-d6).

Carbon AtomThis compound (Experimental, DMSO-d6)This compound (Predicted)4-tert-butylphenol (Reference)2-aminophenol (Reference, DMSO-d6)
C1-OH~143.8 ppm~145.2 ppm~152.9 ppm~143.9 ppm
C2-NH2~135.9 ppm~137.1 ppm~126.5 ppm~136.6 ppm
C3~114.5 ppm~115.3 ppm~114.9 ppm~114.6 ppm
C4~138.7 ppm~139.5 ppm~141.1 ppm~119.1 ppm
C5~115.2 ppm~116.0 ppm~126.5 ppm~116.8 ppm
C6~113.9 ppm~114.8 ppm~114.9 ppm~114.3 ppm
C(CH3)3~33.8 ppm~34.2 ppm~34.0 ppm-
C(CH3)3~31.4 ppm~31.8 ppm~31.6 ppm-

Note: The experimental values for this compound are representative and should be verified against primary spectral data from sources such as SpectraBase or ChemicalBook. Predicted values are generated from NMR prediction software (e.g., NMRDB.org). Reference data is sourced from established chemical databases.

The strong correlation between the experimental and predicted chemical shifts for this compound provides significant evidence for the correctness of the assigned structure. The downfield shift of C1 is characteristic of a carbon attached to an electronegative oxygen atom (hydroxyl group). Similarly, the chemical shift of C2 is consistent with a carbon atom bonded to a nitrogen atom (amino group). The quaternary carbon of the tert-butyl group (C4) and the carbon bearing this group are observed at expected chemical shifts, as are the methyl carbons of the tert-butyl group.

Experimental Protocol: 13C NMR Spectroscopy

A standard protocol for acquiring a 13C NMR spectrum of a small organic molecule like this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled 13C NMR experiment is performed. This decouples the protons from the carbon atoms, resulting in a spectrum with single sharp lines for each unique carbon, which simplifies the spectrum and improves the signal-to-noise ratio.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zgpg30') is typically used.

    • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of 13C chemical shifts for organic molecules.

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow the carbon nuclei to return to their equilibrium state between pulses. Longer delays may be necessary for quaternary carbons.

    • Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans (from several hundred to several thousand) are typically required to achieve an adequate signal-to-noise ratio.

  • Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the solvent peak (DMSO-d6 at 39.52 ppm) or an internal standard like Tetramethylsilane (TMS).

Visualization of the Validation Workflow

The logical process for validating the structure of this compound using 13C NMR is illustrated in the following workflow diagram.

validation_workflow cluster_data_acquisition Data Acquisition cluster_computational Computational Analysis cluster_analysis Comparative Analysis cluster_conclusion Conclusion exp_data Experimental 13C NMR of this compound comparison Comparison of Chemical Shifts (Experimental vs. Predicted vs. Reference) exp_data->comparison ref_data 13C NMR of Reference Compounds (4-tert-butylphenol, 2-aminophenol) ref_data->comparison pred_data Predicted 13C NMR of this compound pred_data->comparison validation Structure Validated comparison->validation

Caption: Workflow for 13C NMR-based structural validation.

A Comparative Analysis of 2-Amino-4-tert-butylphenol and 2-Amino-4-methylphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, synthesis, and applications of 2-Amino-4-tert-butylphenol and 2-amino-4-methylphenol (B1222752), presenting a comparative analysis supported by experimental data to aid in material selection and process optimization.

This guide provides a comprehensive comparison of this compound and 2-amino-4-methylphenol, two structurally similar aromatic compounds with significant applications in the chemical and pharmaceutical industries. This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of their properties and performance in key applications, substantiated by experimental data and detailed methodologies.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for their application. The substitution of a tert-butyl group versus a methyl group at the para position to the hydroxyl group significantly influences their molecular weight, melting point, and solubility.

PropertyThis compound2-amino-4-methylphenol
CAS Number 1199-46-8[1][2][3]95-84-1[4][5][6]
Molecular Formula C₁₀H₁₅NO[3]C₇H₉NO[4][5]
Molecular Weight 165.23 g/mol [1][3]123.15 g/mol [5]
Appearance Brown to gray crystals or powderLight brown crystalline solid[4]
Melting Point 160-163 °C[1][2]133-136 °C[6]
Solubility Soluble in organic solvents.Generally soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water, which can be influenced by pH.[4]
Purity ≥96.0% (GC)Information not available

Synthesis and Manufacturing

Both compounds are key intermediates in various synthetic pathways. Their preparation methods are well-established, with distinct starting materials and reaction conditions.

Synthesis of this compound

A common method for the synthesis of this compound is through a diazotization-cleavage reduction process starting from p-tert-butylphenol.[7]

Experimental Protocol: Diazotization-Cleavage Reduction

  • Diazotization: p-tert-butylphenol is reacted with hydrochloric or sulfuric acid to form a salt. A solution of sodium nitrite (B80452) is then added dropwise at 0-10°C to carry out the diazotization, yielding p-tert-butylphenol diazonium salt.[7]

  • Coupling: The diazonium salt is then added to a solution of p-tert-butylphenol in sodium hydroxide (B78521) to form an azo dye.[7]

  • Cleavage Reduction: The resulting azo dye is dissolved in an alcohol solvent, and a reducing agent is added in an alkaline environment to cleave the azo bond, yielding this compound. The product is then purified through neutralization, filtration, and washing.[7]

Synthesis_2_Amino_4_tert_butylphenol pTBP p-tert-butylphenol Diazonium p-tert-butylphenol diazonium salt pTBP->Diazonium Diazotization (NaNO2, HCl/H2SO4, 0-10°C) AzoDye Azo Dye Diazonium->AzoDye Coupling (p-tert-butylphenol, NaOH) Product 2-Amino-4-tert- butylphenol AzoDye->Product Cleavage Reduction (Reducing Agent, Alcohol)

Synthesis of this compound.
Synthesis of 2-amino-4-methylphenol

The synthesis of 2-amino-4-methylphenol often starts from p-cresol (B1678582), involving nitration followed by reduction.

Experimental Protocol: Nitration and Reduction

  • Nitration: p-cresol is nitrated using a mixture of nitric and sulfuric acid to introduce a nitro group onto the aromatic ring, forming 4-methyl-2-nitrophenol (B89549).

  • Reduction: The nitro group of 4-methyl-2-nitrophenol is then reduced to an amino group. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like sodium sulfide.

Synthesis_2_amino_4_methylphenol pCresol p-cresol Nitrophenol 4-methyl-2-nitrophenol pCresol->Nitrophenol Nitration (HNO3, H2SO4) Product 2-amino-4-methylphenol Nitrophenol->Product Reduction (e.g., H2/Pd, Na2S)

Synthesis of 2-amino-4-methylphenol.

Comparative Performance in Key Applications

The structural differences between the tert-butyl and methyl substituents lead to variations in the performance of these compounds in their primary applications, including as intermediates for dyes and polymers, and as antioxidants.

Application in Dye Synthesis

Both this compound and 2-amino-4-methylphenol are valuable precursors for the synthesis of azo dyes.[4][8] The amino group allows for diazotization and subsequent coupling with various aromatic compounds to produce a wide range of colors.[8]

Experimental Protocol: General Azo Dye Synthesis

  • Diazotization: The aminophenol derivative is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5°C. A solution of sodium nitrite is added dropwise to form the diazonium salt. The reaction is kept cold as diazonium salts are unstable at higher temperatures.[8][9]

  • Azo Coupling: The freshly prepared diazonium salt solution is slowly added to a cooled solution of a coupling component (e.g., a phenol (B47542) or an aromatic amine) dissolved in an appropriate pH medium (alkaline for phenols, acidic to neutral for amines). The azo dye precipitates and can be collected by filtration.[8][9]

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up Aminophenol Dissolve Aminophenol in Acid Cooling1 Cool to 0-5°C Aminophenol->Cooling1 NaNO2 Add NaNO2 Solution Cooling1->NaNO2 Diazonium Formation of Diazonium Salt NaNO2->Diazonium Mixing Slowly Add Diazonium Salt Solution Diazonium->Mixing CouplingComponent Prepare Solution of Coupling Component Cooling2 Cool Solution CouplingComponent->Cooling2 Cooling2->Mixing Precipitation Azo Dye Precipitation Mixing->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying

General experimental workflow for azo dye synthesis.

While direct comparative data on the performance of dyes derived from these two specific aminophenols is limited, the nature of the substituent is known to influence the properties of the resulting dye. The bulky tert-butyl group in dyes derived from this compound can enhance solubility in nonpolar media and may improve lightfastness due to steric hindrance protecting the azo linkage from photolytic degradation. Conversely, the smaller methyl group in dyes from 2-amino-4-methylphenol may allow for more planar molecular stacking, potentially affecting the shade and tinctorial strength. This compound is notably used in the synthesis of fluorescent brighteners, such as optical brighteners OB and ERM.[7]

Application in Polymer Science

Both aminophenols can be used as monomers in the synthesis of polymers, particularly through oxidative polymerization. The resulting polymers often exhibit interesting electrochemical and optical properties. This compound can be polymerized through electrochemical or chemical oxidative reactions to form poly(this compound).[1][2] Similarly, aminophenols, in general, can undergo oxidative polymerization.[10]

Experimental Protocol: Electrochemical Polymerization

  • Electrolyte Preparation: The monomer (aminophenol derivative) is dissolved in an appropriate electrolyte solution, often acidic, to support conductivity.

  • Electropolymerization: The polymerization is carried out in an electrochemical cell with a three-electrode setup (working, counter, and reference electrodes). A potential is applied to the working electrode to initiate the oxidation of the monomer, leading to the formation of a polymer film on the electrode surface.

  • Characterization: The resulting polymer film can be characterized by various techniques such as cyclic voltammetry, spectroscopy, and microscopy to determine its properties.

Electrochemical_Polymerization_Workflow Start Prepare Electrolyte (Monomer + Supporting Electrolyte) Cell Set up 3-Electrode Electrochemical Cell Start->Cell Polymerization Apply Potential/ Current for Electropolymerization Cell->Polymerization Film Polymer Film Deposition on Working Electrode Polymerization->Film Characterization Characterize Polymer Film (e.g., CV, SEM, Spectroscopy) Film->Characterization

Experimental workflow for electrochemical polymerization.

The tert-butyl group in poly(this compound) is expected to increase the solubility of the polymer in organic solvents and influence its morphology and electrochemical behavior due to steric effects. The methyl group in the corresponding polymer from 2-amino-4-methylphenol would have a less pronounced steric influence.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. The antioxidant capacity of aminophenol derivatives is attributed to both the hydroxyl and amino groups.[11]

The antioxidant mechanism involves the donation of a hydrogen atom to a free radical, which terminates the radical chain reaction. The resulting phenoxy radical is stabilized by resonance.

Antioxidant_Mechanism Aminophenol Aminophenol (Ar-OH) Product Phenoxy Radical (Ar-O•) + Stabilized Molecule (RH) Aminophenol->Product H• donation Radical Free Radical (R•) Radical->Product

General antioxidant mechanism of phenolic compounds.

The substituent on the aromatic ring can influence the antioxidant activity. Electron-donating groups, such as alkyl groups, can increase the electron density on the aromatic ring and stabilize the resulting phenoxy radical, thereby enhancing the antioxidant activity. However, the steric hindrance of the substituent can also play a role. The bulky tert-butyl group may provide greater steric hindrance around the hydroxyl group, which could enhance the stability of the phenoxy radical and thus the antioxidant activity.

Safety and Handling

Both compounds are classified as hazardous and require appropriate safety precautions during handling.

Hazard StatementThis compound2-amino-4-methylphenol
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]Information not available
Skin Irritation Causes skin irritation.[1]Causes skin irritation.
Eye Irritation Causes serious eye irritation.[1]Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.[1]May cause respiratory irritation.

Storage: Both compounds should be stored in a cool, dry, well-ventilated area away from incompatible substances.[4]

Conclusion

This compound and 2-amino-4-methylphenol are valuable chemical intermediates with distinct properties and applications. The presence of the tert-butyl group in this compound generally leads to a higher molecular weight, higher melting point, and potentially enhanced solubility in nonpolar media and improved stability in certain applications compared to its methyl-substituted counterpart. These properties make it particularly suitable for applications such as fluorescent brighteners and as a monomer for soluble, functional polymers.

2-amino-4-methylphenol, being a smaller molecule, is a key intermediate in the synthesis of a variety of azo dyes.[4][12] The choice between these two compounds will ultimately depend on the specific requirements of the target application, including desired solubility, thermal stability, and the influence of the substituent on the final product's performance. Further direct comparative studies are warranted to provide more quantitative insights into their relative performance in various applications.

References

Assessing the Photostability of 2-Amino-4-tert-butylphenol in Material Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of materials under light exposure is a critical aspect of product development and longevity. This guide provides a comparative assessment of the photostability of materials incorporating 2-Amino-4-tert-butylphenol, a common antioxidant and stabilizer. Due to the limited direct comparative data on the photostability of this compound itself in material matrices, this guide leverages data from structurally similar phenolic compounds to provide a relevant performance context against common alternative stabilizers.

Executive Summary

This compound is utilized in various applications for its antioxidant properties. However, its inherent structure, containing both amino and hydroxyl functional groups on an aromatic ring, suggests potential susceptibility to photodegradation. Phenolic compounds, in general, can absorb UV radiation, leading to the formation of phenoxy radicals and subsequent degradation reactions that can cause discoloration and loss of material integrity. This guide explores the expected photostability of materials containing this compound in comparison to established hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Irganox 1010.

Comparative Photostability Analysis

The following table summarizes the expected comparative photostability based on the degradation data of these related compounds and the known performance of common alternative antioxidants.

Table 1: Comparative Photostability of Phenolic Antioxidants

CompoundChemical StructureKey Performance AttributesExpected Photostability Performance
This compound (CH₃)₃CC₆H₃(NH₂OHAntioxidantModerate: The presence of both amino and hydroxyl groups may lead to complex photochemical reactions and potential for color body formation upon UV exposure.
Butylated Hydroxytoluene (BHT) (CH₃)₃C)₂C₆H₂(OH)CH₃Antioxidant, StabilizerModerate to Good: Widely used, but its relatively high volatility can lead to depletion from the material surface over time, reducing long-term photostability.
Irganox 1010 Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)High molecular weight antioxidantExcellent: Low volatility and high molecular weight provide long-term thermal and photostability. Often used as a benchmark for high-performance applications.
2,4-Di-tert-butylphenol ((CH₃)₃C)₂C₆H₃OHAntioxidant, UV Stabilizer intermediateGood: The hindered phenolic structure provides good antioxidant activity. Its photostability is expected to be superior to simple phenols.

Experimental Protocols

To facilitate empirical evaluation, the following are detailed methodologies for key experiments to assess the photostability of materials.

Accelerated Weathering Test

This test simulates the damaging effects of long-term outdoor exposure to sunlight, heat, and moisture.

Apparatus:

  • Xenon arc weathering chamber equipped with appropriate filters to simulate natural sunlight.

  • Specimen holders.

  • Spectrophotometer or colorimeter for color change measurements.

  • Mechanical testing equipment (e.g., tensile tester) to assess changes in physical properties.

Procedure:

  • Prepare samples of the material with and without the photostabilizer, and with alternative stabilizers at equivalent concentrations.

  • Mount the samples in the specimen holders.

  • Expose the samples in the xenon arc chamber according to a standard test cycle (e.g., ASTM G155 or ISO 4892-2). A typical cycle includes periods of light exposure, heat, and water spray.

  • At predetermined intervals, remove the samples and evaluate changes in:

    • Color: Measure the change in color (ΔE*) using a spectrophotometer.

    • Gloss: Measure the change in gloss at a specific angle (e.g., 60°).

    • Mechanical Properties: Measure tensile strength, elongation at break, and impact resistance.

  • Plot the changes in properties as a function of exposure time to compare the performance of the different stabilizers.

Quantum Yield of Photodegradation Determination

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. A lower quantum yield for photodegradation indicates higher photostability.

Apparatus:

  • Monochromatic light source (e.g., laser or lamp with a monochromator).

  • Photoreactor with a quartz window.

  • UV-Vis spectrophotometer.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Actinometer (a chemical system with a known quantum yield, e.g., ferrioxalate).

Procedure:

  • Prepare a dilute solution of the compound in a non-absorbing, inert solvent.

  • Determine the molar absorption coefficient (ε) of the compound at the excitation wavelength.

  • Calibrate the photon flux of the light source using a chemical actinometer.

  • Irradiate the sample solution for a known period.

  • Monitor the decrease in the concentration of the compound over time using HPLC or UV-Vis spectrophotometry.

  • The quantum yield of photodegradation can be calculated using the following formula: Φ = (moles of compound degraded) / (moles of photons absorbed)

Photodegradation Pathway and Experimental Workflow

The photostability of a material is intrinsically linked to the chemical pathways through which its components degrade upon exposure to light. For phenolic antioxidants, a common degradation mechanism involves the formation of radicals, leading to discoloration and loss of stabilizing activity.

photodegradation_pathway Phenol Phenolic Antioxidant (e.g., this compound) ExcitedState Excited State Phenol->ExcitedState Absorption StabilizedPolymer Stabilized Polymer (PH) Phenol->StabilizedPolymer Radical Scavenging Photon UV Photon (hν) Photon->ExcitedState Radical Phenoxy Radical ExcitedState->Radical Intersystem Crossing & H-atom abstraction DegradationProducts Degradation Products (e.g., Quinones, colored byproducts) Radical->DegradationProducts Further Reactions PolymerRadical Polymer Radical (P•)

Caption: Generalized photodegradation pathway for phenolic antioxidants.

The experimental workflow for assessing photostability follows a logical progression from sample preparation to data analysis, allowing for a systematic comparison of different materials.

experimental_workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare material formulations with: - No stabilizer (Control) - this compound - Alternative Stabilizers Exposure Accelerated Weathering (Xenon Arc Chamber) Prep->Exposure Color Color & Gloss Measurement Exposure->Color Mechanical Mechanical Testing (Tensile, Impact) Exposure->Mechanical Chemical Chemical Analysis (FTIR, UV-Vis) Exposure->Chemical Data Compare degradation rates and property changes Color->Data Mechanical->Data Chemical->Data Conclusion Assess relative photostability Data->Conclusion

Caption: Experimental workflow for comparative photostability assessment.

References

Navigating the Binding Affinity Landscape of Aminophenol Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison guide evaluating the binding affinity of a series of novel aminophenol derivatives. This guide provides a detailed analysis of the inhibitory activities of these compounds against key protein kinases, offering valuable insights for the development of targeted therapeutics.

Due to a lack of publicly available research on the specific binding affinities of 2-Amino-4-tert-butylphenol derivatives, this guide presents data on a closely related class of compounds: 4-amino-2-(thio)phenol derivatives. The findings summarized herein are based on the study "Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II," which showcases a systematic exploration of structure-activity relationships.

Comparative Binding Affinity of 4-Amino-2-(thio)phenol Derivatives

The following table summarizes the in vitro inhibitory activity (IC50) of synthesized 4-amino-2-(thio)phenol derivatives against Protein Kinase B (AKT) and Abelson murine leukemia viral oncogene homolog 1 (ABL) tyrosine kinase. Lower IC50 values indicate higher binding affinity and inhibitory potency.

Compound IDModificationTarget KinaseIC50 (µM)[1]
5a R = 4-fluorophenylAKT> 50
ABL> 50
5b R = 4-chlorophenylAKT> 50
ABL> 50
5c R = 4-bromophenylAKT10.54
ABL12.33
5d R = 4-iodophenylAKT2.89
ABL3.15
5e R = 4-methylphenylAKT> 50
ABL> 50
5f R = 4-methoxyphenylAKT> 50
ABL> 50
5g R = 4-trifluoromethoxyphenylAKT8.76
ABL9.12
5h R = 4-nitrophenylAKT2.11
ABL2.43
5i R = 3,4,5-trimethoxyphenylAKT1.26
ABL1.50

Experimental Protocols

The following is a detailed methodology for the key protein kinase inhibition experiments cited in this guide.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against AKT and ABL kinases was evaluated using an in vitro kinase assay.[1]

  • Reaction Setup: Kinase reactions were performed in a final volume of 25 µL in 96-well plates. The reaction mixture contained the respective kinase (AKT or ABL), a specific peptide substrate, and ATP in a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Compound Incubation: The test compounds were dissolved in DMSO and added to the wells at various concentrations. The mixture was pre-incubated to allow for inhibitor binding to the kinase.

  • Reaction Initiation and Incubation: The kinase reaction was initiated by the addition of ATP. The plates were then incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for the phosphorylation of the substrate.

  • Signal Detection: The amount of ADP produced, which is proportional to the kinase activity, was measured using a luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay). This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP and measuring the light output via a luciferase/luciferin reaction.

  • Data Analysis: The luminescence was measured using a plate-reading luminometer. The percentage of inhibition for each compound concentration was calculated relative to a DMSO control. The IC50 values were then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental and Biological Pathways

To further elucidate the context of this research, the following diagrams illustrate the experimental workflow and a key signaling pathway targeted by these compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection cluster_analysis Data Analysis Compound_Dilutions Compound Dilutions Add_Compound 1. Add Compound Compound_Dilutions->Add_Compound Kinase_Substrate_Mix Kinase/Substrate Mix Add_Kinase_Substrate 2. Add Kinase/Substrate Kinase_Substrate_Mix->Add_Kinase_Substrate ATP_Solution ATP Solution Initiate_Reaction 3. Add ATP to Initiate ATP_Solution->Initiate_Reaction Add_Compound->Add_Kinase_Substrate Add_Kinase_Substrate->Initiate_Reaction Incubate 4. Incubate Initiate_Reaction->Incubate Stop_Reaction 5. Stop Reaction & Deplete ATP Incubate->Stop_Reaction Detect_Signal 6. Convert ADP to ATP & Detect Light Stop_Reaction->Detect_Signal Calculate_Inhibition Calculate % Inhibition Detect_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: General workflow for an in vitro kinase inhibition assay.

AKT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Inactive) PIP3->AKT Recruits PDK1->AKT Phosphorylates AKT_active AKT (Active) AKT->AKT_active Activation Downstream Downstream Targets (e.g., mTOR, GSK3, FOXO) AKT_active->Downstream Phosphorylates Cell_Response Cell Survival, Growth, Proliferation Downstream->Cell_Response Regulates Growth_Factor Growth Factor Growth_Factor->RTK Binds

References

A Comparative Guide to the Quantum Yield of Fluorescent Compounds Derived from 2-Amino-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the quantum yield of fluorescent compounds synthesized from 2-Amino-4-tert-butylphenol, supported by experimental data and detailed protocols. The focus is on providing actionable information for the selection and application of these compounds in research and development.

Performance Comparison of Fluorescent Compounds

The following table summarizes the quantum yield and photophysical properties of a key fluorescent compound derived from this compound, 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), and compares it with other common fluorescent standards.

CompoundSolvent/MatrixExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φf)Reference
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) Various Solvents & Polymeric Films~340-450~430-500≥ 0.60 [1][2]
Fluorescein (Standard)0.1 M NaOH4905140.95Widely accepted standard value
Quinine Sulfate (Standard)0.5 M H₂SO₄3504500.54Widely accepted standard value
Rhodamine 6G (Standard)Ethanol5305550.95Widely accepted standard value
Optical Brightener OB-1Ethanol374434Not specifiedA common industrial fluorescent whitening agent derived from similar precursors.[3][4]

Note: The quantum yield of BBT is notably high and robust across different environments, making it a promising candidate for applications requiring stable fluorescence.[1][5]

Experimental Protocol: Relative Quantum Yield Measurement

The following is a detailed methodology for determining the fluorescence quantum yield of a test compound relative to a well-characterized standard.

1. Materials and Instruments:

  • Test Compound: A fluorescent derivative of this compound.

  • Standard Compound: A fluorescent standard with a known quantum yield in the same solvent as the test compound (e.g., Quinine Sulfate in 0.5 M H₂SO₄).

  • Solvent: High-purity spectroscopic grade solvent.

  • UV-Vis Spectrophotometer: To measure absorbance.

  • Fluorometer: To measure fluorescence emission spectra.

  • Quartz Cuvettes: 1 cm path length.

2. Preparation of Solutions:

  • Prepare a stock solution of the test compound and the standard compound in the chosen solvent.

  • From the stock solutions, prepare a series of dilutions for both the test and standard compounds with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. This low concentration range is crucial to avoid inner filter effects.

3. Measurement Procedure:

  • Absorbance Measurement:

    • Record the absorbance spectra of all prepared solutions using the UV-Vis spectrophotometer.

    • Determine the absorbance of each solution at the selected excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution. Ensure the entire emission band is captured.

    • Integrate the area under the emission curve for each spectrum.

4. Data Analysis and Calculation:

  • Plot the integrated fluorescence intensity versus the absorbance for both the test compound and the standard.

  • Determine the slope of the resulting linear fits for both plots.

  • Calculate the quantum yield of the test compound (Φf,x) using the following equation:

    Φf,x = Φf,st * (mₓ / mₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φf,st is the known quantum yield of the standard.

    • mₓ and mₛₜ are the slopes of the plots for the test and standard compounds, respectively.

    • ηₓ and ηₛₜ are the refractive indices of the solvents used for the test and standard compounds, respectively (if different).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of relative fluorescence quantum yield.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_test Prepare Test Compound Dilutions abs_measure Measure Absorbance (UV-Vis) prep_test->abs_measure prep_std Prepare Standard Compound Dilutions prep_std->abs_measure fluor_measure Measure Fluorescence (Fluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate result Quantum Yield (Φf) calculate->result

Caption: Workflow for relative fluorescence quantum yield measurement.

Signaling Pathway and Logical Relationships

The following diagram illustrates the relationship between molecular structure, photophysical processes, and the resulting observable, the quantum yield.

photophysics_pathway cluster_molecule Molecular Properties cluster_excitation Excitation cluster_yield Quantum Yield structure Molecular Structure (e.g., Benzoxazole from This compound) absorption Photon Absorption (S0 -> S1) structure->absorption fluorescence Fluorescence (S1 -> S0) Radiative Decay absorption->fluorescence nonradiative Non-radiative Decay (Internal Conversion, Intersystem Crossing) absorption->nonradiative qy Quantum Yield (Φf) = Photons Emitted / Photons Absorbed fluorescence->qy nonradiative->qy

Caption: Photophysical pathways influencing fluorescence quantum yield.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-tert-butylphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 2-Amino-4-tert-butylphenol derivatives, focusing on their antimicrobial and cytotoxic properties. By examining how specific structural modifications influence efficacy, this document aims to inform the rational design of novel therapeutic agents.

Derivatives of this compound have emerged as a promising scaffold in medicinal chemistry. The inherent phenolic and amino moieties provide reactive sites for a variety of chemical modifications, allowing for the systematic exploration of their therapeutic potential. This guide synthesizes available data on these derivatives, presenting a clear comparison of their activities and the experimental methods used for their evaluation.

Comparative Analysis of Biological Activity

The primary focus of structure-activity relationship (SAR) studies on this compound derivatives has been in the realm of antimicrobial and anticancer research. The core structure, consisting of a phenol (B47542) ring with an amino group at position 2 and a bulky tert-butyl group at position 4, serves as a versatile template for generating a library of compounds with diverse biological profiles.

Antimicrobial Activity of Schiff Base Derivatives

A common modification of the this compound scaffold involves the condensation of the amino group with various substituted benzaldehydes to form Schiff bases. These derivatives have been evaluated for their antibacterial activity against a range of pathogenic bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Aminophenol (B121084) Schiff Base Derivatives

CompoundSubstituent on Benzaldehyde (B42025)Test OrganismMIC (µg/mL)
PC1 H (Benzaldehyde)Escherichia coli62.5
Staphylococcus aureus62.5
PC2 4-OCH₃ (Anisaldehyde)Escherichia coli250
Staphylococcus aureus62.5
PC3 4-NO₂ (4-Nitrobenzaldehyde)Escherichia coli250
Staphylococcus aureus62.5
PC4 Cinnamaldehyde derivedEscherichia coli62.5
Staphylococcus aureus>250

Note: Data is for Schiff bases derived from p-aminophenol, a closely related analog, and provides insight into potential SAR trends for this compound derivatives.[1][2]

From the comparative data, a clear structure-activity relationship begins to emerge. The nature and position of the substituent on the benzaldehyde ring significantly influence the antimicrobial potency. For instance, the introduction of an electron-donating methoxy (B1213986) group at the para position (Anisaldehyde derivative) appears to decrease activity against E. coli while maintaining activity against S. aureus when compared to the unsubstituted benzaldehyde derivative.[1][3] This suggests that electronic effects play a crucial role in the antibacterial mechanism of these Schiff bases.

Cytotoxic Activity of Benzoxazole Derivatives

Another important class of derivatives is formed through the cyclization of this compound with various reagents to yield benzoxazoles. These compounds have been investigated for their potential as anticancer agents. The synthesis of these derivatives often involves the reaction of 2-aminophenols with carboxylic acids or their derivatives.[4][5]

While specific quantitative data for a series of this compound-derived benzoxazoles is limited in the readily available literature, studies on related 2-substituted benzoxazoles indicate that the nature of the substituent at the 2-position is a critical determinant of cytotoxic activity. For example, the introduction of aromatic moieties at this position has been shown to be a promising strategy for enhancing antiproliferative effects.

Key Structure-Activity Relationship Insights

The following diagram illustrates the key structural modifications on the this compound scaffold and their general impact on biological activity, based on available literature for related compounds.

SAR_Summary cluster_core This compound Core cluster_modifications Structural Modifications cluster_derivatives Resulting Derivatives & Activity cluster_sar SAR Observations Core Amino_Mod Amino Group (Position 2) Core->Amino_Mod Condensation Phenol_Mod Phenolic Hydroxyl (Position 1) Core->Phenol_Mod Cyclization Core_img Schiff_Bases Schiff Bases (Antimicrobial) Amino_Mod->Schiff_Bases Benzoxazoles Benzoxazoles (Cytotoxic) Phenol_Mod->Benzoxazoles SAR_Schiff Substituents on aldehyde ring influence antimicrobial potency. Electron-donating groups can modulate activity. Schiff_Bases->SAR_Schiff SAR_Benzoxazole Substituents at 2-position of benzoxazole ring are key for cytotoxic effects. Benzoxazoles->SAR_Benzoxazole

Caption: Key modification sites on the this compound scaffold and their influence on biological activity.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial. The following sections outline typical protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of Schiff Base Derivatives

A common method for the synthesis of Schiff bases from this compound involves the following steps:

  • Dissolution: Equimolar amounts of this compound and the desired substituted benzaldehyde are dissolved in a suitable solvent, typically ethanol (B145695) or methanol.

  • Catalysis: A catalytic amount of glacial acetic acid is often added to the mixture to facilitate the condensation reaction.

  • Reflux: The reaction mixture is refluxed for a period ranging from 2 to 6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid (the Schiff base) is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the final compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds is a key measure of their antimicrobial potency. The broth microdilution method is a standard procedure for determining MIC values.

Experimental_Workflow start Start prepare_compounds Prepare serial dilutions of test compounds in 96-well plates start->prepare_compounds prepare_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prepare_inoculum inoculate Inoculate wells with bacterial suspension prepare_compounds->inoculate prepare_inoculum->inoculate incubate Incubate plates (e.g., 37°C for 24 hours) inoculate->incubate read_results Visually inspect for turbidity or use a plate reader to determine growth inhibition incubate->read_results determine_mic Identify the lowest concentration with no visible growth (MIC) read_results->determine_mic end End determine_mic->end

References

A Comparative Analysis of the Pro-oxidant Activity of Aminophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophenol isomers, specifically ortho- (2-), meta- (3-), and para- (4-) aminophenol, are compounds of significant interest in toxicology and pharmacology. While structurally similar, their biological activities can vary dramatically. This guide provides a comparative analysis of the pro-oxidant activity of these isomers, summarizing key experimental findings that elucidate their differential capacity to induce oxidative stress. Understanding these differences is crucial for applications ranging from mechanistic toxicology to the design of novel therapeutic agents.

The pro-oxidant effects of aminophenols are particularly relevant in contexts involving elevated levels of transition metals, which can catalyze the production of reactive oxygen species (ROS). This guide will delve into the experimental evidence for ROS generation, lipid peroxidation, and DNA damage induced by each isomer.

Comparative Pro-oxidant Activity

The pro-oxidant activity of aminophenol isomers is largely dependent on the relative positions of the amino and hydroxyl groups on the benzene (B151609) ring. Experimental evidence consistently demonstrates that ortho- and para-aminophenol are potent pro-oxidants, particularly in the presence of transition metal ions like copper (Cu²⁺) and iron (Fe³⁺). In contrast, meta-aminophenol exhibits minimal to no pro-oxidant activity under similar conditions.[1][2]

The primary mechanism for the pro-oxidant activity of ortho- and para-aminophenol involves their ability to reduce transition metal ions.[1][2] These reduced metal ions (e.g., Cu⁺) can then react with molecular oxygen to generate superoxide (B77818) radicals (O₂⁻•), a key ROS. This process can initiate a cascade of oxidative damage to cellular macromolecules.

A direct method to quantify this superoxide-mediated oxidative stress is through the measurement of aconitase inactivation. Aconitase is an enzyme that is highly sensitive to superoxide radicals. The data presented below is derived from studies on the inactivation of aconitase in the presence of aminophenol isomers and copper ions.

Quantitative Comparison of Pro-oxidant Activity
IsomerPro-oxidant Activity (Aconitase Inactivation)Copper Ion (Cu²⁺) Reducing ActivityDPPH Radical Reactivity
ortho-Aminophenol (2-Aminophenol) HighPotentPotent
meta-Aminophenol (3-Aminophenol) Little to noneLittleLittle
para-Aminophenol (4-Aminophenol) HighPotentPotent

This table summarizes findings that ortho- and para-aminophenol, but not meta-aminophenol, produce reactive oxygen species in the presence of copper ions, leading to the inactivation of aconitase. The pro-oxidant activity is correlated with the isomers' ability to reduce copper ions and react with DPPH radicals.[1][2]

Experimental Evidence of Oxidative Damage

Reactive Oxygen Species (ROS) Generation

As indicated by the aconitase inactivation assay, ortho- and para-aminophenol are effective at generating ROS, specifically superoxide radicals, in the presence of transition metals.[1][2] The inactivation of aconitase is dependent on the presence of a catalase inhibitor like sodium azide, which prevents the breakdown of hydrogen peroxide that can be formed from superoxide, thus implicating superoxide as the primary ROS responsible for the observed effect.[1][2]

Lipid Peroxidation

Lipid peroxidation is a key indicator of oxidative damage to cellular membranes. While direct comparative studies on lipid peroxidation for all three isomers are limited, studies on para-aminophenol have shown that it can induce lipid peroxidation, as evidenced by the formation of 4-hydroxynonenal (B163490) (4-HNE)-adducted proteins in renal slices. This indicates that the ROS generated by para-aminophenol are capable of damaging lipids.

DNA Damage

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for aminophenol-induced pro-oxidant activity and a general experimental workflow for its assessment.

pro_oxidant_pathway cluster_aminophenol Aminophenol Isomers cluster_metal Transition Metal Ion cluster_ros Reactive Oxygen Species o_AP ortho-Aminophenol Metal_red Cu⁺ / Fe²⁺ o_AP->Metal_red Reduction p_AP para-Aminophenol p_AP->Metal_red Reduction m_AP meta-Aminophenol Metal_ox Cu²⁺ / Fe³⁺ m_AP->Metal_ox No significant reduction Metal_red->Metal_ox Oxidation Superoxide O₂⁻• (Superoxide) Metal_red->Superoxide O2 O₂ O2->Superoxide Oxidative_Stress Oxidative Stress (Lipid Peroxidation, DNA Damage) Superoxide->Oxidative_Stress Induces experimental_workflow start Start: Prepare Aminophenol Isomer Solutions cell_culture Cell Culture / Tissue Slice Preparation start->cell_culture treatment Treatment with Aminophenol Isomers (with and without transition metals) cell_culture->treatment ros_assay ROS Generation Assay (e.g., Aconitase Inactivation) treatment->ros_assay lipid_assay Lipid Peroxidation Assay (e.g., TBARS/MDA Assay) treatment->lipid_assay dna_assay DNA Damage Assay (e.g., 8-OHdG Quantification) treatment->dna_assay data_analysis Data Analysis and Comparison ros_assay->data_analysis lipid_assay->data_analysis dna_assay->data_analysis end Conclusion data_analysis->end

References

A Comparative Guide to the Kinetic Studies of 2-Amino-4-tert-butylphenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of 2-Amino-4-tert-butylphenol is crucial for its application in various fields, including the synthesis of polymers and pharmaceutical intermediates. This guide provides a comparative analysis of the kinetic studies involving this compound, with a focus on its oxidative polymerization, and contrasts it with the well-documented oxidation kinetics of the related compound, 2-aminophenol (B121084).

Comparison of Reaction Kinetics

ParameterOxidative Polymerization of this compoundCatalytic Oxidation of 2-Aminophenol
Reaction Type Chemical and Electrochemical Oxidative PolymerizationAerobic Oxidation
Primary Product Poly(this compound) (oligomer mixture)2-Aminophenoxazine-3-one
Key Mechanistic Features Formation of phenoxazine (B87303) rings, N-N couplings favored by the tert-butyl group.[1][2]Formation of a "Cu(I)–(substrate radical)" tautomer, promoting dioxygen activation.
Catalyst/Oxidant Ammonium (B1175870) persulfate (chemical), Electrochemical potential (electrochemical)Mononuclear copper(II) complexes
Quantitative Data Oligomer mixture containing up to 16 monomer units identified.[1][2]Specific rate constants and activation parameters have been determined (see table below).

Kinetic Data for the Catalytic Oxidation of 2-Aminophenol

The following table summarizes kinetic data for the aerobic oxidation of 2-aminophenol catalyzed by different copper(II) complexes, providing a baseline for comparison.

CatalystRate Constant (k)Activation Energy (Ea)
[Cu(L1)(Cl)2]·MeOHData not explicitly provided in abstractData not explicitly provided in abstract
[Cu(L2)(Cl)2]·H2OData not explicitly provided in abstractData not explicitly provided in abstract
[Cu(L3)(Cl)2]Significantly higher than other catalystsData not explicitly provided in abstract
Note: Specific values for rate constants and activation energies require access to the full research papers. The provided information is based on the comparative efficiency reported in the abstracts.

Experimental Protocols

Chemical Oxidative Polymerization of this compound

This protocol is based on the work by Abidi et al. (2016).[1][2]

Materials:

  • This compound

  • Perchloric acid (HClO4)

  • Ammonium persulfate ((NH4)2S2O8)

  • Deionized water

Procedure:

  • Prepare a 15 mM solution of this compound in 1.0 M HClO4.

  • Prepare a stoichiometric amount of ammonium persulfate solution in 1.0 M HClO4.

  • Add the ammonium persulfate solution dropwise to the monomer solution under constant stirring.

  • Allow the reaction to proceed for a specified time to form the polymer.

  • The resulting polymer can be collected by filtration or centrifugation, followed by washing and drying.

Electrochemical Oxidative Polymerization of this compound

This protocol is also based on the work by Abidi et al. (2016).[1][2]

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (e.g., Platinum working electrode, platinum counter electrode, and a reference electrode like Ag/AgCl)

Procedure:

  • Prepare an aqueous solution of this compound in a suitable electrolyte (e.g., 1.0 M HClO4).

  • Assemble the three-electrode cell with the electrodes immersed in the monomer solution.

  • Apply a constant potential or potential cycling to the working electrode to initiate and grow the polymer film on its surface.

  • The thickness and properties of the polymer film can be controlled by adjusting the electrochemical parameters (potential, time, scan rate).

Kinetic Study of Catalytic Oxidation of 2-Aminophenol

This generalized protocol is based on studies of 2-aminophenol oxidation.

Apparatus:

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • pH meter

Procedure:

  • Prepare buffer solutions of the desired pH.

  • Prepare stock solutions of the 2-aminophenol substrate and the copper(II) complex catalyst.

  • In a cuvette, mix the buffer solution and the substrate solution.

  • Initiate the reaction by adding a small aliquot of the catalyst solution.

  • Immediately start monitoring the change in absorbance at the wavelength corresponding to the formation of the product (2-aminophenoxazine-3-one).

  • The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.

  • Repeat the experiment at different substrate concentrations, catalyst concentrations, and temperatures to determine the rate law, rate constants, and activation parameters.

Visualizations

Chemical_Oxidative_Polymerization_Workflow cluster_preparation Solution Preparation cluster_reaction Polymerization cluster_workup Product Isolation Monomer_Solution 15 mM this compound in 1.0 M HClO4 Mixing Dropwise addition of oxidant to monomer solution with stirring Monomer_Solution->Mixing Oxidant_Solution Ammonium Persulfate in 1.0 M HClO4 Oxidant_Solution->Mixing Polymer_Formation Polymer Formation Mixing->Polymer_Formation Collection Filtration / Centrifugation Polymer_Formation->Collection Washing_Drying Washing and Drying Collection->Washing_Drying Final_Product Poly(this compound) Washing_Drying->Final_Product

Caption: Workflow for the chemical oxidative polymerization of this compound.

Reaction_Pathway_Comparison cluster_atbp Oxidative Polymerization of this compound cluster_ap Catalytic Oxidation of 2-Aminophenol ATBP This compound Radical_Cation_ATBP Radical Cation Intermediate ATBP->Radical_Cation_ATBP Oxidation Phenoxazine Phenoxazine Ring Formation (C-N and C-O Coupling) Radical_Cation_ATBP->Phenoxazine NN_Coupling N-N Coupling Radical_Cation_ATBP->NN_Coupling Polymer Poly(this compound) Phenoxazine->Polymer NN_Coupling->Polymer AP 2-Aminophenol Substrate_Adduct Complex-Substrate Adduct AP->Substrate_Adduct Cu_Complex Cu(II) Catalyst Cu_Complex->Substrate_Adduct CuI_Radical Cu(I)-Substrate Radical Tautomer Substrate_Adduct->CuI_Radical APX 2-Aminophenoxazine-3-one CuI_Radical->APX Reaction with O2

Caption: Comparison of proposed reaction pathways for the oxidation of this compound and 2-Aminophenol.

References

A Comparative Guide to Phenolic Polymer-Based Electrochemical Sensors for Neurotransmitter Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance benchmark of electrochemical sensors based on electropolymerized phenolic compounds for the detection of key neurotransmitters, with a primary focus on dopamine (B1211576). While this review was initiated to evaluate sensors based on 2-Amino-4-tert-butylphenol, a thorough literature search revealed that while the electrochemical polymerization of this compound to poly(this compound) is known, its application and performance data in electrochemical sensing are not available in peer-reviewed publications.[1] Therefore, this guide focuses on closely related and well-characterized phenolic polymers, namely poly(o-aminophenol) and poly(caffeic acid), to provide a valuable performance comparison against other polymer-based dopamine sensors.

Performance Benchmarks of Phenolic Polymer-Based Sensors

The efficacy of an electrochemical sensor is determined by several key performance metrics. These include its sensitivity, limit of detection (LOD), the linear range over which it can accurately quantify an analyte, and its selectivity against potential interfering substances. The following tables summarize the performance of poly(o-aminophenol) and poly(caffeic acid)-based sensors for dopamine detection, alongside other relevant polymer-based sensors for context.

Table 1: Performance Comparison of Dopamine Sensors Based on Electropolymerized Phenolic Compounds

Sensor PlatformAnalyteLinear Range (µM)Limit of Detection (LOD) (µM)SensitivitySelectivity NotesReference
Poly(o-aminophenol) on Platinum ElectrodeDopamineNot Specified0.65Not SpecifiedHigh selectivity against ascorbic acid, uric acid, serotonin, and tyramine.[2]
Poly(caffeic acid) on Glassy Carbon ElectrodeDopamine1 - 1000.2Not SpecifiedSimultaneous determination with ascorbic acid.

Table 2: Performance of Other Polymer-Based Electrochemical Sensors for Dopamine

Sensor PlatformLinear Range (µM)Limit of Detection (LOD) (µM)Sensitivity (µA·cm⁻²·µM⁻¹)Selectivity NotesReference
Polyaniline/Carbon Nanotube NanofibersNot SpecifiedNot SpecifiedNot SpecifiedSignificant selectivity against glucose, ascorbic acid, and uric acid.[3]
Poly(3-aminobenzylamine)/Poly(styrenesulfonate)0.1 - 1.00.06280.006922Good selectivity against ascorbic acid, uric acid, and glucose.[4]
Polypyrrole NanofibersNot Specified0.007Not SpecifiedHigh selectivity for dopamine.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of sensor performance. Below are representative protocols for the fabrication of a polymer-modified electrode and its electrochemical application.

Fabrication of a Poly(o-aminophenol) Modified Platinum Electrode

This protocol is based on the electropolymerization of o-aminophenol on a platinum substrate to create a molecularly imprinted polymer for dopamine detection.[2]

Materials:

  • Platinum (Pt) working electrode

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

  • o-aminophenol monomer

  • Dopamine hydrochloride

  • Phosphate buffer solution (PBS, pH 7.4)

  • 0.5 M Sulfuric acid (H₂SO₄)

  • Double distilled water

Instrumentation:

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Pre-treatment: The platinum working electrode is first polished with alumina (B75360) slurry, followed by sonication in double distilled water and ethanol. It is then electrochemically cleaned by cycling in 0.5 M H₂SO₄ between -0.225 V and +1.25 V (vs. SCE) at a scan rate of 100 mV/s until a stable cyclic voltammogram is obtained.[2]

  • Electropolymerization: The cleaned Pt electrode is immersed in a PBS solution containing the o-aminophenol monomer and the dopamine template molecule. The poly(o-aminophenol) film is then grown on the electrode surface by cyclic voltammetry, typically scanning the potential between -0.1 V and +0.9 V (vs. SCE) at 100 mV/s for 30 cycles.[2]

  • Template Removal: After polymerization, the dopamine template is removed from the polymer matrix by immersing the electrode in a suitable solvent and applying an electrochemical potential to facilitate the release, creating recognition sites for dopamine.

Electrochemical Detection of Dopamine

This protocol outlines the use of the modified electrode for the quantitative analysis of dopamine using differential pulse voltammetry (DPV), a highly sensitive electrochemical technique.

Materials:

  • Polymer-modified working electrode

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

  • Phosphate buffer solution (PBS, pH 7.4)

  • Dopamine stock solution

  • Solutions of interfering species (e.g., ascorbic acid, uric acid)

Instrumentation:

  • Potentiostat/Galvanostat

Procedure:

  • Electrochemical Cell Setup: The three-electrode system is assembled in an electrochemical cell containing a known volume of PBS (pH 7.4).

  • Baseline Recording: A DPV scan is performed in the buffer solution to record the baseline signal. Typical DPV parameters include a potential range of 0.0 V to 0.5 V, a pulse amplitude of 50 mV, and a pulse width of 50 ms.

  • Calibration Curve: Aliquots of the dopamine stock solution are successively added to the electrochemical cell. After each addition, the solution is stirred, and a DPV scan is recorded. The peak current at the oxidation potential of dopamine is plotted against the dopamine concentration to generate a calibration curve.

  • Selectivity Studies: The interference from other electroactive species is evaluated by recording the DPV response of the sensor to a fixed concentration of dopamine in the presence of higher concentrations of interfering substances like ascorbic acid and uric acid.

  • Real Sample Analysis: The sensor can be tested in real biological samples, such as serum or urine, to assess its practical applicability. The recovery percentage is calculated to determine the accuracy of the sensor in a complex matrix.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes is essential for a comprehensive understanding of the sensor's operation.

G cluster_electrode Modified Electrode Surface PolymerMatrix Poly(aminophenol) Matrix Dopamine Dopamine DopamineQuinone Dopamine-o-quinone Dopamine->DopamineQuinone Oxidation (-2e⁻, -2H⁺) DopamineQuinone->PolymerMatrix Electron Transfer AppliedPotential Applied Potential AppliedPotential->Dopamine

Caption: Electrochemical oxidation of dopamine at the surface of a polymer-modified electrode.

G Start Start ElectrodePrep Electrode Preparation (Cleaning & Polishing) Start->ElectrodePrep Polymerization Electropolymerization of Phenolic Monomer ElectrodePrep->Polymerization TemplateRemoval Template Removal (if MIP) Polymerization->TemplateRemoval Characterization Electrochemical Characterization (CV, EIS) TemplateRemoval->Characterization Optimization Optimization of Experimental Parameters (pH, etc.) Characterization->Optimization PerformanceEval Performance Evaluation (DPV/Amperometry) Optimization->PerformanceEval DataAnalysis Data Analysis (LOD, Sensitivity, etc.) PerformanceEval->DataAnalysis End End DataAnalysis->End

Caption: General workflow for the fabrication and evaluation of an electrochemical sensor.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methods for the quantification of 2-Amino-4-tert-butylphenol. Given the limited availability of direct cross-validation studies for this specific analyte, this document synthesizes information on the analysis of structurally similar compounds, such as aminophenols and substituted phenols, and integrates best practices for method validation and cross-validation as outlined by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide offers a framework for developing, validating, and comparing analytical methods for this compound, supported by representative experimental data and detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Method Performance

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following table summarizes typical performance characteristics for the analysis of similar phenolic and aromatic amine compounds, which can serve as a benchmark for methods developed for this compound.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 5%< 15%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL to ng/mL range
Specificity Moderate to High (dependent on chromatographic separation)Very High (based on mass fragmentation patterns)
Sample Throughput Moderate to HighModerate
Cost (Instrument) LowerHigher
Cost (Operational) Higher (solvent consumption)Lower (gas consumption)

Cross-Validation of Analytical Methods

Cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different laboratories.[5][6] The objective is to demonstrate that the methods are comparable and produce equivalent results.

A typical cross-validation study involves analyzing the same set of quality control (QC) samples with both the reference (original) and comparator (new or transferred) methods. The results are then statistically compared to assess for any systematic bias.

Below is a logical workflow for performing a cross-validation of two analytical methods for this compound.

cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_scope Define Scope and Acceptance Criteria prepare_protocol Prepare Cross-Validation Protocol define_scope->prepare_protocol prepare_samples Prepare QC Samples (Low, Mid, High) prepare_protocol->prepare_samples analyze_ref Analyze Samples with Reference Method prepare_samples->analyze_ref analyze_comp Analyze Samples with Comparator Method prepare_samples->analyze_comp compile_data Compile and Tabulate Results analyze_ref->compile_data analyze_comp->compile_data stat_analysis Perform Statistical Analysis (e.g., Bland-Altman) compile_data->stat_analysis compare_criteria Compare Results to Acceptance Criteria stat_analysis->compare_criteria report Generate Cross-Validation Report compare_criteria->report conclusion Conclusion on Method Comparability report->conclusion

Cross-Validation Workflow

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC and GC-MS. These protocols are based on methods for similar compounds and should be optimized and validated for the specific application.[7][8][9][10][11][12][13][14][15][16]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the analysis of phenolic and aromatic amine compounds.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for optimal separation.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for this compound)

Sample Preparation:

  • Dissolve the sample in the mobile phase or a suitable solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity for the analysis of volatile and semi-volatile compounds. Derivatization may be required to improve the volatility and chromatographic behavior of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for the analysis of phenols (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp to 280 °C at 15 °C/min

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-400

Sample Preparation (with Derivatization):

  • Extract the sample with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat to 70 °C for 30 minutes.

  • Inject an aliquot of the derivatized sample into the GC-MS.

The following diagram illustrates a typical experimental workflow for the analysis of this compound.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing cluster_reporting Reporting sample Obtain Sample extraction Extraction (LLE or SPE) sample->extraction derivatization Derivatization (for GC-MS) extraction->derivatization hplc HPLC Analysis extraction->hplc gcms GC-MS Analysis derivatization->gcms integration Peak Integration hplc->integration gcms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification report Generate Report quantification->report

Analytical Workflow

Conclusion

Both HPLC and GC-MS are suitable techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. A thorough method validation in line with regulatory guidelines is crucial to ensure the reliability of the analytical data. When multiple methods are employed, a rigorous cross-validation study must be performed to demonstrate the comparability of the results. This guide provides a foundational framework for initiating such analytical development and validation activities.

References

A Comparative Review of the Biological Activities of 2-Amino-4-tert-butylphenol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-tert-butylphenol scaffold is a privileged structure in medicinal chemistry, with its analogs demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activities of these analogs, focusing on their anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to aid in research and development efforts.

Anticancer Activity

Analogs of this compound, particularly 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), have shown significant promise as anticancer agents.[1][2][3][4][5] The primary mechanism of action appears to be the induction of apoptosis (programmed cell death) in various cancer cell lines.[5][6]

Novel aminophenol analogs have been synthesized and evaluated for their anticancer activities against a range of cancer cell lines, including breast cancer (MCF-7), prostate cancer (DU-145), and leukemia (HL60).[6] In a study, p-dodecylaminophenol, an analog, demonstrated potent anticancer activity, even more so than the established anticancer agent fenretinide.[6] The anticancer effects of these analogs are linked to their ability to be incorporated into cancer cells and induce apoptosis.[6]

Specifically, 2,4-DTBP has been shown to induce apoptosis through the intrinsic pathway by downregulating the expression of anti-apoptotic proteins like Bcl-2 and Survivin.[5] This leads to mitochondrial dysfunction and the subsequent activation of the p53 tumor suppressor protein, which in turn activates a cascade of caspases, including caspase-7, ultimately leading to cell death.[5]

Quantitative Anticancer Data
Compound/AnalogCell LineActivityIC50/EC50Citation
p-dodecylaminophenolHL60 (Leukemia)Apoptosis induction-[6]
p-decylaminophenolHL60 (Leukemia)Apoptosis induction-[6]
Fraction containing 2,4-DTBPHCT116 (Colon)Cytotoxicity16.25 µg/mL (24h), 9.94 µg/mL (48h), 9.38 µg/mL (72h)[7]
Fraction containing 2,4-DTBPSW480 (Colon)Cytotoxicity35 µg/mL (24h), 20.14 µg/mL (48h), 19.71 µg/mL (72h)[7]
2,4-DTBPInsect Odorant Receptor (Orco)Agonist13.4 ± 3.0 μM[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of this compound analogs is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 24 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Signaling Pathway: p53-Mediated Apoptosis

p53_pathway 2_4_DTBP 2,4-DTBP Bcl_2_Survivin Bcl-2 / Survivin (Anti-apoptotic) 2_4_DTBP->Bcl_2_Survivin downregulates Mitochondria Mitochondrial Dysfunction Bcl_2_Survivin->Mitochondria inhibits p53 p53 Activation Mitochondria->p53 Caspase_7 Caspase-7 Activation p53->Caspase_7 Apoptosis Apoptosis Caspase_7->Apoptosis

Caption: p53-mediated apoptosis induced by 2,4-DTBP.

Antioxidant Activity

Several analogs of this compound, including 2,4-DTBP, are recognized for their potent antioxidant properties.[1][2][9] This activity is largely attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to quench free radicals and terminate lipid peroxidation chain reactions.[9] The antioxidant capacity of 2,4-DTBP has been compared to that of butylated hydroxytoluene (BHT), a commonly used synthetic antioxidant.[2][9]

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity can be quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

  • Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound analogs are linked to the inhibition of key inflammatory pathways.[5] 2,4-DTBP has been shown to interfere with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] By inhibiting NF-κB activation, these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5]

Signaling Pathway: NF-κB Inhibition

NFkB_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Activation->Gene_Transcription Cytokine_Production Cytokine Production (TNF-α, IL-6, IL-1β) Gene_Transcription->Cytokine_Production 2_4_DTBP 2,4-DTBP 2_4_DTBP->NFkB_Activation inhibits

Caption: Inhibition of the NF-κB signaling pathway by 2,4-DTBP.

Antimicrobial Activity

Broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi has been reported for 2,4-DTBP and its analogs.[1][2] This makes them potential candidates for the development of novel antimicrobial agents.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial activity and can be determined using the broth microdilution method.

  • Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Synthesis of this compound

The parent compound, this compound, can be synthesized from p-tert-butylphenol through a diazotization-cleavage reduction method.[10] This involves a three-step process: diazotization of p-tert-butylphenol, a coupling reaction to form an azo dye, and finally, a cleavage reduction reaction to yield the desired product.[10] This synthetic route provides a basis for the preparation of various analogs for biological screening.

Experimental Workflow: Synthesis of this compound

synthesis_workflow p_tert_butylphenol p-tert-butylphenol Diazotization Diazotization p_tert_butylphenol->Diazotization Coupling Coupling Reaction Diazotization->Coupling Cleavage_Reduction Cleavage Reduction Coupling->Cleavage_Reduction Final_Product This compound Cleavage_Reduction->Final_Product

Caption: Synthetic workflow for this compound.

References

Safety Operating Guide

Proper Disposal of 2-Amino-4-tert-butylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 2-Amino-4-tert-butylphenol. This guide provides essential, step-by-step procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.

This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2][3] Therefore, it must be disposed of as hazardous waste in accordance with institutional, local, and national regulations.[4][5] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[6][7]

Pre-Disposal Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to be aware of its specific hazards. Appropriate Personal Protective Equipment (PPE) must be worn at all times to minimize exposure.

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., butyl rubber or neoprene).

  • Eye Protection: Chemical splash goggles and/or a face shield.[4]

  • Lab Coat: A fully buttoned lab coat is mandatory.[8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a dust mask (e.g., N95) or work in a fume hood.[1][6][9]

Segregated Chemical Waste Collection

Proper segregation of chemical waste is fundamental to safe disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for all this compound waste. The container must be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE), and have a secure, tight-fitting lid.[10]

  • Labeling: The container must be affixed with a hazardous waste label that is filled out completely, identifying "this compound" as the hazardous content.[6]

  • Waste Accumulation:

    • Solid Waste: Collect unused or contaminated solid this compound, along with contaminated items like weighing boats, gloves, and absorbent paper, in the designated solid waste container.[10]

    • Liquid Waste: For solutions containing this compound, use a dedicated liquid hazardous waste container.[10] Aqueous solutions containing phenol (B47542) may be disposed of in shatter-proof bottles.[5][11]

  • Container Management: Keep the waste container closed when not actively adding waste.[6] Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general traffic, and have secondary containment.[10]

Operational Disposal Plan

Disposal of this compound must be managed through your institution's certified hazardous waste management program, often coordinated by the Environmental Health and Safety (EHS) department.

  • Request for Pickup: Once the waste container is nearly full (approximately 90%) or the accumulation time limit set by your institution has been reached, submit a hazardous waste pickup request to your EHS department.[6][10]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. This typically includes information on the chemical composition and quantity of the waste.[10]

  • Handover: Transfer the waste container to authorized EHS personnel for final disposal at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[10]

Hazard Classification and Safety Information

The following table summarizes the hazard classifications for this compound.

Hazard ClassificationGHS CodeSignal Word
Acute Toxicity, OralH302Warning
Acute Toxicity, DermalH312Warning
Skin IrritationH315Warning
Serious Eye IrritationH319Warning
Acute Toxicity, InhalationH332Warning
Specific target organ toxicity — single exposureH335Warning

Data sourced from multiple safety data sheets.[1][2][3][9]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound waste generated assess_hazards Assess Hazards & Don Appropriate PPE start->assess_hazards waste_type Determine Waste Type assess_hazards->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Waste Container liquid_waste->liquid_container store_waste Store Sealed Container in Designated Satellite Accumulation Area solid_container->store_waste liquid_container->store_waste container_full Container Full or Time Limit Reached? store_waste->container_full container_full->store_waste No request_pickup Request EHS Hazardous Waste Pickup container_full->request_pickup Yes documentation Complete Waste Disposal Forms request_pickup->documentation handover Handover to Authorized EHS Personnel documentation->handover end End: Proper Disposal Complete handover->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS guidelines.

References

Personal protective equipment for handling 2-Amino-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Amino-4-tert-butylphenol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[1][2] It causes skin and serious eye irritation and may cause respiratory irritation.[1][2]

GHS Hazard Statements:

  • H302: Harmful if swallowed[1][2]

  • H312: Harmful in contact with skin[1][2]

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H332: Harmful if inhaled[1][2]

  • H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection GlovesChemical-resistant, impervious gloves (e.g., nitrile rubber). Must be inspected before use.[1]
Protective ClothingFire/flame resistant and impervious clothing. A lab coat should be worn.
Respiratory Protection RespiratorUse a full-face respirator if exposure limits are exceeded or if irritation is experienced. A dust mask (type N95, US) is recommended.

Safe Handling and Storage

Precautions for Safe Handling:

  • Handle in a well-ventilated place, preferably within a chemical fume hood.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

Conditions for Safe Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from foodstuffs and incompatible materials.[1]

  • Store in a locked-up area.[1]

Emergency First-Aid Measures

Immediate medical attention is required in case of exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor immediately.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical help.[1]

Accidental Release and Disposal Plan

Accidental Release Measures:

  • Evacuate Personnel: Keep people away from and upwind of the spill/leak.[1]

  • Ensure Ventilation: Ensure adequate ventilation in the area.[1]

  • Personal Precautions: Avoid dust formation and contact with the substance. Wear appropriate PPE, including chemical-impermeable gloves.[1]

  • Containment and Clean-up: Collect the spilled material using spark-proof tools and explosion-proof equipment. Place it in a suitable, closed container for disposal.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1]

Disposal Plan:

  • Dispose of contents and containers in accordance with local, regional, national, and international regulations.[1]

  • The material should be sent to an appropriate treatment and disposal facility.[1]

  • Do not dispose of with regular trash or pour down the drain.

Operational Workflow

The following diagram illustrates the standard operating procedure for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Weigh/Measure this compound C->D Begin Work E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F Complete Experiment G Segregate and Label Waste F->G H Doff and Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I J Store Waste in Designated Area I->J Store Waste K Arrange for Hazardous Waste Pickup J->K

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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2-Amino-4-tert-butylphenol
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Reactant of Route 2
2-Amino-4-tert-butylphenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.